Product packaging for epsilon,epsilon-Carotene(Cat. No.:)

epsilon,epsilon-Carotene

Cat. No.: B15393001
M. Wt: 536.9 g/mol
InChI Key: QABFXOMOOYWZLZ-UHFFFAOYSA-N
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Description

Epsilon,epsilon-Carotene is a useful research compound. Its molecular formula is C40H56 and its molecular weight is 536.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H56 B15393001 epsilon,epsilon-Carotene

Properties

IUPAC Name

1,5,5-trimethyl-6-[3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohex-2-en-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-28,37-38H,15-16,29-30H2,1-10H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABFXOMOOYWZLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CCCC2(C)C)C)C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The ε,ε-Carotene Biosynthesis Pathway: A Technical Guide to its Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carotenoids are a diverse group of isoprenoid pigments synthesized by plants, algae, and some microorganisms, playing crucial roles in photosynthesis, photoprotection, and as precursors to signaling molecules. The cyclization of lycopene marks a critical branch point in the carotenoid biosynthesis pathway, leading to the formation of various cyclic carotenoids. This technical guide provides an in-depth exploration of the ε,ε-carotene biosynthesis pathway, a less common branch of carotenoid synthesis. We will delve into the core intermediates, the enzymatic reactions that govern their formation, and the regulatory networks that control this pathway. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in understanding and potentially modulating this biosynthetic route for various applications.

The ε,ε-Carotene Biosynthesis Pathway: An Overview

The formation of ε,ε-carotene originates from the linear C40 carotenoid, lycopene. The key enzymatic step is the introduction of ε-rings at both ends of the lycopene molecule, a reaction catalyzed by lycopene ε-cyclase (LCYE). This pathway is distinct from the more common β,β-carotene (provitamin A) pathway, which involves the action of lycopene β-cyclase (LCYB). In many higher plants, the formation of ε,ε-carotene is rare, with the pathway often terminating at the formation of α-carotene (a hybrid molecule with one β-ring and one ε-ring) or δ-carotene (with one ε-ring).[1][2][3][4]

The core intermediates in the pathway leading to ε,ε-carotene are:

  • Lycopene: The linear precursor for all cyclic carotenoids.

  • δ-Carotene (ε,ψ-carotene): A monocyclic carotenoid formed by the addition of a single ε-ring to one end of the lycopene molecule.[1][2][3][4]

  • α-Carotene (β,ε-carotene): A dicyclic carotenoid with one β-ring and one ε-ring, formed by the sequential action of LCYE and LCYB on lycopene.[1][2][3][4]

  • ε,ε-Carotene: A dicyclic carotenoid with two ε-rings.

The flux of metabolites through this pathway is tightly regulated by the relative activities of LCYE and LCYB.[5]

Quantitative Data of Pathway Intermediates

The absolute quantification of carotenoid intermediates can be challenging due to their low abundance and sensitivity to degradation. The following table summarizes representative quantitative data for key intermediates in the ε,ε-carotene biosynthesis pathway from various plant sources. It is important to note that these values can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.

IntermediatePlant SpeciesTissueConcentration (µg/g dry weight)Reference
LycopeneSolanum lycopersicum (tomato)Ripe Fruit18.90 - 28.03[6]
δ-CaroteneSolanum lycopersicum (tomato)FruitTrace[7]
α-CaroteneArabidopsis thalianaLeafPresent (relative abundance varies)[8]
ε,ε-CaroteneLactuca sativa (lettuce)LeafPresent (major carotenoid)[5]

Experimental Protocols

Extraction of Carotenoids from Plant Tissues (Arabidopsis thaliana Leaves)

This protocol describes a standard method for extracting carotenoids from Arabidopsis thaliana leaves for subsequent analysis by HPLC.

Materials:

  • Liquid nitrogen

  • Mortar and pestle

  • Acetone (100%)

  • Ethyl acetate

  • Butylated hydroxytoluene (BHT)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

Procedure:

  • Harvest fresh Arabidopsis thaliana leaves and immediately freeze them in liquid nitrogen to quench metabolic activity.[9][10]

  • Grind the frozen leaves to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered tissue to a centrifuge tube.

  • Add 1 mL of 100% acetone containing 0.1% (w/v) BHT to the tube. BHT is added to prevent oxidation of the carotenoids.

  • Vortex the mixture vigorously for 1 minute to extract the pigments.

  • Centrifuge the mixture at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Repeat the extraction (steps 4-7) with the pellet until the pellet is colorless.

  • Pool all the supernatants.

  • To partition the carotenoids into a more non-polar solvent for HPLC analysis, add an equal volume of ethyl acetate and a small amount of water to the pooled acetone extract.

  • Vortex the mixture and then centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Collect the upper ethyl acetate phase, which contains the carotenoids.

  • Evaporate the ethyl acetate extract to dryness under a stream of nitrogen gas or using a rotary evaporator at a temperature not exceeding 40°C.

  • Re-dissolve the dried carotenoid extract in a known volume of a suitable solvent for HPLC analysis (e.g., a mixture of methyl tert-butyl ether, methanol, and water).[11]

HPLC-DAD Analysis of ε,ε-Carotene Pathway Intermediates

This protocol provides a general method for the separation and quantification of lycopene, δ-carotene, and α-carotene using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, and a diode array detector.

  • A C30 reverse-phase column is recommended for optimal separation of carotenoid isomers (e.g., YMC Carotenoid S-5, 250 x 4.6 mm, 5 µm).[7]

Mobile Phase and Gradient:

A ternary gradient system is often employed for the separation of these carotenoids. The following is a representative example:

  • Solvent A: Methanol/Water (95:5, v/v) with 0.1% ammonium acetate

  • Solvent B: Methyl tert-butyl ether (MTBE)

  • Solvent C: Water

Gradient Program:

Time (min)% Solvent A% Solvent B% Solvent C
09055
2050455
3010855
3510855
409055
459055

Detection:

  • The DAD should be set to scan a wavelength range of 250-600 nm.

  • Quantification is typically performed at the wavelength of maximum absorbance (λmax) for each carotenoid:

    • Lycopene: ~472 nm

    • δ-Carotene: ~440 nm

    • α-Carotene: ~445 nm

    • ε,ε-Carotene: ~420 nm

Quantification:

  • Quantification is achieved by creating calibration curves for each carotenoid standard of known concentration. The peak area of each compound in the sample is then compared to its respective calibration curve.

In Vitro Lycopene ε-Cyclase (LCYE) Activity Assay

This protocol outlines a general procedure for measuring the enzymatic activity of LCYE in vitro.

Materials:

  • Plant tissue expressing LCYE (e.g., Arabidopsis thaliana leaves)

  • Lycopene standard

  • Detergent (e.g., Tween 80 or Triton X-100) for micelle preparation

  • Extraction buffer (e.g., Tris-HCl buffer, pH 7.5, containing protease inhibitors and dithiothreitol)

  • Cofactors (e.g., FAD, NADPH)

  • HPLC system for product analysis

Procedure:

  • Enzyme Extraction:

    • Homogenize fresh plant tissue in ice-cold extraction buffer.

    • Centrifuge the homogenate at high speed (e.g., 100,000 x g) to pellet membranes.

    • Resuspend the membrane pellet in a minimal volume of extraction buffer. This fraction will contain the membrane-associated LCYE.

  • Substrate Preparation (Lycopene Micelles):

    • Dissolve a known amount of lycopene in a small volume of a suitable organic solvent (e.g., tetrahydrofuran).

    • Prepare an aqueous solution of the detergent (e.g., 1% Tween 80).

    • Slowly add the lycopene solution to the detergent solution while vortexing or sonicating to form lycopene-containing micelles.[12][13]

    • Remove the organic solvent under a stream of nitrogen.

  • Enzyme Assay:

    • In a microcentrifuge tube, combine the enzyme extract, lycopene micelles, and cofactors (FAD and NADPH).

    • Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time period (e.g., 1-2 hours) in the dark.

    • Stop the reaction by adding a solvent that will both stop the enzyme and extract the carotenoids (e.g., acetone or a chloroform/methanol mixture).

  • Product Analysis:

    • Extract the carotenoids from the reaction mixture as described in the carotenoid extraction protocol.

    • Analyze the extracted carotenoids by HPLC-DAD to identify and quantify the products (δ-carotene and α-carotene).

    • Enzyme activity can be calculated based on the amount of product formed per unit of time per amount of protein in the enzyme extract.

Quantitative Real-Time PCR (qRT-PCR) for LCYE Gene Expression Analysis

This protocol provides a framework for quantifying the transcript levels of the LCYE gene.

1. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from the plant tissue of interest using a commercial kit or a standard protocol.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[3][14][15]

2. Primer Design:

  • Design primers specific to the LCYE gene. Primers should be designed to span an exon-exon junction to avoid amplification of any residual genomic DNA.

  • The amplicon size should ideally be between 70 and 200 base pairs.[4][16]

  • Verify primer specificity using tools like NCBI Primer-BLAST.

3. qRT-PCR Reaction:

  • Set up the qRT-PCR reaction using a SYBR Green-based master mix, the designed primers, and the synthesized cDNA as a template.

  • Include a no-template control (NTC) to check for contamination and a no-reverse-transcriptase control (-RT) to check for genomic DNA contamination.

  • Run the reaction on a real-time PCR instrument with a standard thermal cycling profile (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

4. Data Analysis:

  • Determine the cycle threshold (Ct) value for the LCYE gene and a stably expressed reference gene (e.g., Actin or Ubiquitin).

  • Calculate the relative expression of the LCYE gene using the ΔΔCt method.[4]

Visualizations

Epsilon_Carotene_Biosynthesis_Pathway Lycopene Lycopene delta_Carotene δ-Carotene (ε,ψ-carotene) Lycopene->delta_Carotene LCYE alpha_Carotene α-Carotene (β,ε-carotene) Lycopene->alpha_Carotene LCYE + LCYB beta_Carotene β,β-Carotene Lycopene->beta_Carotene LCYB (2x) delta_Carotene->alpha_Carotene LCYB epsilon_Carotene ε,ε-Carotene delta_Carotene->epsilon_Carotene LCYE

Figure 1: The ε,ε-Carotene Biosynthesis Pathway.

Experimental_Workflow_Carotenoid_Analysis cluster_extraction Carotenoid Extraction cluster_analysis HPLC-DAD Analysis start Plant Tissue freeze Freeze in Liquid N2 start->freeze grind Grind to Powder freeze->grind extract Extract with Acetone/BHT grind->extract centrifuge1 Centrifuge extract->centrifuge1 partition Partition with Ethyl Acetate centrifuge1->partition evaporate Evaporate to Dryness partition->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject separate Separate on C30 Column inject->separate detect Detect with DAD separate->detect quantify Quantify using Standards detect->quantify

Figure 2: Experimental Workflow for Carotenoid Analysis.

Light_Signaling_Pathway cluster_nucleus Nucleus Light Light Phytochrome Phytochrome (Red/Far-Red Light) Light->Phytochrome Cryptochrome Cryptochrome (Blue Light) Light->Cryptochrome PIFs PIFs (Repressors) Phytochrome->PIFs Degrades HY5 HY5 (Activator) Cryptochrome->HY5 Stabilizes LCYE_Gene LCYE Gene PIFs->LCYE_Gene Represses HY5->LCYE_Gene Activates

Figure 3: Simplified Light Signaling Pathway Regulating LCYE Gene Expression.

References

The Discovery and Natural Occurrence of ε,ε-Carotene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, natural sources, and biochemical pathways of ε,ε-carotene. It provides a comprehensive overview for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Discovery and Historical Context

The journey to understanding ε,ε-carotene is rooted in the broader history of carotenoid research. The initial discovery of carotenes is credited to the German pharmacist Heinrich Wilhelm Ferdinand Wackenroder, who in 1831, isolated a yellow pigment from carrots (Daucus carota). This marked the beginning of extensive research into this class of compounds.

The structural elucidation of carotenes and the differentiation of its isomers were significantly advanced by the pioneering work of Nobel laureates Paul Karrer and Richard Kuhn in the early 20th century. Their research laid the foundation for the systematic classification of carotenoids.[1][2][3][4][5][6][7] Richard Kuhn, in collaboration with Edgar Lederer, utilized chromatographic techniques to separate different carotene isomers, leading to the identification of α-, β-, and γ-carotene.[8][9] This systematic approach to carotenoid chemistry eventually led to the characterization of the less common ε,ε-carotene.

The nomenclature of carotenoids, which designates the end groups of the molecule with Greek letters, classifies ε,ε-carotene as having two epsilon (ε) rings.

Natural Sources of ε,ε-Carotene and its Derivatives

While β,β-carotene and β,ε-carotene (α-carotene) are widespread in nature, ε,ε-carotene is comparatively rare. Its presence is indicative of a specific branch in the carotenoid biosynthetic pathway. The primary natural sources identified to contain significant amounts of ε,ε-carotene and its hydroxylated derivative, lactucaxanthin (ε,ε-carotene-3,3'-diol), are certain leafy green vegetables.

Lettuce (Lactuca sativa) : Various cultivars of lettuce are the most well-documented sources of ε,ε-carotene derivatives. The ε,ε-branch of the carotenoid pathway is active in these plants, leading to the synthesis of lactucaxanthin.[3][8] Quantitative analysis has shown that the lactucaxanthin content in some romaine lettuce cultivars can range from 0.59 to 0.63 mg/100g fresh weight.[10]

Goat's Beard (Aruncus dioicus var. kamtschaticus) : A recent study has identified a variety of goat's beard native to Ulleungdo Island, South Korea, as a significant source of lactucaxanthin. The concentration in its foliage was found to be 45.42 ± 0.80 µg/g fresh weight, which is notably higher than that found in red lettuce (19.05 ± 0.67 µg/g FW).[11]

While quantitative data for ε,ε-carotene itself is limited in the literature, the presence of its dihydroxy derivative, lactucaxanthin, strongly indicates the synthesis of the parent ε,ε-carotene molecule within these plants. Further research is needed to quantify the precise concentrations of ε,ε-carotene in these and other potential natural sources.

Table 1: Quantitative Data of ε,ε-Carotene Derivatives in Natural Sources
Plant SpeciesCultivar/VarietyCompoundConcentration (µg/g Fresh Weight)Reference
Lactuca sativaRomaineLactucaxanthin5.9 - 6.3[10]
Aruncus dioicusvar. kamtschaticusLactucaxanthin45.42 ± 0.80[11]
Lactuca sativaRed LettuceLactucaxanthin19.05 ± 0.67[11]

Biosynthesis of ε,ε-Carotene

Carotenoids are synthesized in plants and some microorganisms from the precursor molecule geranylgeranyl pyrophosphate (GGPP). The formation of ε,ε-carotene occurs through a specific branch of the carotenoid biosynthesis pathway, diverging at the cyclization of lycopene.

The key enzyme responsible for the formation of the ε-ring is lycopene ε-cyclase (LCYE) . In most plants, LCYE works in conjunction with lycopene β-cyclase (LCYB) to produce α-carotene (β,ε-carotene). However, in certain organisms like lettuce, LCYE can catalyze the addition of two ε-rings to the linear lycopene molecule, resulting in the formation of ε,ε-carotene.[7][12][13] This ε,ε-branch is a unique feature of the carotenoid pathway in these species.

The subsequent hydroxylation of ε,ε-carotene at the 3 and 3' positions of the ε-rings by a specific carotenoid hydroxylase leads to the formation of lactucaxanthin.

Carotenoid_Biosynthesis GGPP Geranylgeranyl Pyrophosphate Phytoene Phytoene GGPP->Phytoene PSY Lycopene Lycopene Phytoene->Lycopene PDS, ZDS, CRTISO delta_Carotene δ-Carotene (ε,ψ-carotene) Lycopene->delta_Carotene LCYE beta_Carotene β-Carotene (β,β-carotene) Lycopene->beta_Carotene LCYB (x2) epsilon_Carotene ε,ε-Carotene Lycopene->epsilon_Carotene LCYE (x2) alpha_Carotene α-Carotene (β,ε-carotene) delta_Carotene->alpha_Carotene LCYB Lutein Lutein alpha_Carotene->Lutein Hydroxylases Zeaxanthin Zeaxanthin beta_Carotene->Zeaxanthin Hydroxylases Lactucaxanthin Lactucaxanthin epsilon_Carotene->Lactucaxanthin Hydroxylases

Carotenoid Biosynthesis Pathway with the ε,ε-Branch.

Experimental Protocols

Extraction of ε,ε-Carotene from Plant Tissues

This protocol is a general method for the extraction of carotenoids from fresh leafy green vegetables and can be specifically applied for the extraction of ε,ε-carotene. All procedures should be carried out under dim light to prevent isomerization and degradation of carotenoids.[2][4][14][15]

Materials:

  • Fresh plant tissue (e.g., lettuce, goat's beard)

  • Acetone (HPLC grade)

  • Petroleum ether or Hexane (HPLC grade)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Mortar and pestle or homogenizer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Weigh approximately 5-10 g of fresh plant tissue and homogenize it with 50 mL of acetone using a mortar and pestle or a homogenizer until the tissue is completely macerated and the solvent is intensely colored.

  • Filter the extract through a Büchner funnel with filter paper.

  • Repeat the extraction of the residue with acetone until the residue is colorless.

  • Combine all the acetone extracts and transfer them to a separatory funnel.

  • Add an equal volume of petroleum ether or hexane and 50 mL of saturated NaCl solution to the separatory funnel.

  • Shake the funnel gently to partition the carotenoids into the upper petroleum ether/hexane layer.

  • Discard the lower aqueous layer.

  • Wash the upper layer several times with distilled water to remove any residual acetone and other water-soluble impurities.

  • Dry the petroleum ether/hexane extract by passing it through a column of anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Redissolve the carotenoid residue in a known volume of a suitable solvent (e.g., acetone, MTBE/methanol mixture) for subsequent analysis.

Extraction_Workflow start Fresh Plant Tissue homogenize Homogenize with Acetone start->homogenize filter Filter homogenize->filter repeat_extraction Repeat Extraction until Colorless filter->repeat_extraction combine Combine Acetone Extracts repeat_extraction->combine partition Partition with Petroleum Ether & Saturated NaCl combine->partition wash Wash with Distilled Water partition->wash dry Dry with Anhydrous Na2SO4 wash->dry evaporate Evaporate to Dryness dry->evaporate redissolve Redissolve in a Known Volume evaporate->redissolve end Carotenoid Extract for Analysis redissolve->end

Workflow for the Extraction of ε,ε-Carotene.

Saponification (Optional)

Saponification is often employed to remove interfering lipids, chlorophylls, and to hydrolyze carotenoid esters.[11][14][16][17][18] However, it can also lead to the degradation of some carotenoids, so its use should be carefully considered based on the sample matrix and the target analyte.

Materials:

  • Carotenoid extract (in petroleum ether/hexane)

  • 10% (w/v) methanolic potassium hydroxide (KOH)

  • Distilled water

Procedure:

  • To the carotenoid extract in petroleum ether/hexane, add an equal volume of 10% methanolic KOH.

  • Stir the mixture vigorously for 2-4 hours at room temperature in the dark, or for a shorter period (e.g., 30 minutes) with gentle heating (around 40°C).

  • After saponification, add distilled water to the mixture in a separatory funnel and allow the layers to separate.

  • Collect the upper petroleum ether/hexane layer containing the carotenoids.

  • Wash the organic layer repeatedly with distilled water until it is neutral to pH paper.

  • Proceed with the drying and concentration steps as described in the extraction protocol.

Quantification by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C30 column is the preferred method for the separation and quantification of carotenoid isomers.[14][15][19]

Instrumentation:

  • HPLC system with a photodiode array (PDA) detector

  • C30 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase (example gradient):

  • Solvent A: Methanol/Methyl-tert-butyl ether (MTBE)/Water (81:15:4, v/v/v)

  • Solvent B: Methanol/Methyl-tert-butyl ether (MTBE)/Water (6:90:4, v/v/v)

Gradient Program (example):

Time (min) % Solvent A % Solvent B
0 95 5
15 50 50
30 5 95
35 5 95
40 95 5

| 45 | 95 | 5 |

Detection:

  • Photodiode array detector scanning from 250-600 nm. Quantification is typically performed at the wavelength of maximum absorption (λmax) for ε,ε-carotene, which is around 440-450 nm.

Quantification:

  • Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve constructed using a pure standard of ε,ε-carotene.

Conclusion

The discovery and characterization of ε,ε-carotene represent a niche but important area within the broader field of carotenoid research. While its natural distribution appears to be limited, its presence in commonly consumed vegetables like lettuce highlights the diversity of carotenoid biosynthesis in the plant kingdom. The detailed methodologies provided in this guide offer a framework for the extraction, identification, and quantification of ε,ε-carotene, enabling further investigation into its biological functions and potential applications in nutrition and drug development. Future research should focus on obtaining more comprehensive quantitative data from a wider range of plant species and on elucidating the specific biological roles of this less common carotenoid.

References

An In-depth Technical Guide to ε,ε-Carotene: Chemical Structure and Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epsilon,epsilon-carotene (ε,ε-carotene) is a C40 tetraterpenoid and a member of the carotene family of pigments. Its structure is characterized by the presence of two ε-rings at either end of a polyene chain. This guide provides a comprehensive overview of the chemical structure of ε,ε-carotene, its various stereoisomers, and detailed experimental methodologies for its analysis. Key quantitative data, including spectroscopic and physical properties, are summarized for easy reference. Furthermore, this document presents visualizations of the chemical structures and outlines a general experimental workflow for the isolation and characterization of ε,ε-carotene.

Chemical Structure and Stereoisomerism

ε,ε-Carotene, with the IUPAC name (6R,6'R)-ε,ε-Carotene for one of its common stereoisomers, is an unsaturated hydrocarbon with the chemical formula C40H56 and a molar mass of 536.87 g/mol .[1][2][3] The core structure consists of a long conjugated polyene chain responsible for its chromophoric properties, capped at both ends by ε-rings.

The ε-ring contains a chiral center at the C6 position. Consequently, ε,ε-carotene can exist in three stereoisomeric forms:

  • (6R,6'R)-ε,ε-Carotene: Both chiral centers have the R configuration.

  • (6S,6'S)-ε,ε-Carotene: Both chiral centers have the S configuration.

  • (6R,6'S)-ε,ε-Carotene (meso): The two chiral centers have opposite configurations, resulting in a meso compound.

These stereoisomers are diastereomers of each other and can be separated and distinguished based on their chiroptical properties and through specific chromatographic techniques.

Visualizing the Stereoisomers of ε,ε-Carotene

The chemical structures of the (6R,6'R), (6S,6'S), and meso stereoisomers of ε,ε-carotene are depicted below.

epsilon_carotene_stereoisomers cluster_R_R (6R,6'R)-ε,ε-Carotene cluster_S_S (6S,6'S)-ε,ε-Carotene cluster_meso meso-ε,ε-Carotene (6R,6'S) R_R_structure R_R_structure S_S_structure S_S_structure meso_structure meso_structure

Caption: 2D chemical structures of the three stereoisomers of ε,ε-carotene.

Quantitative Data

A summary of the key quantitative data for ε,ε-carotene is presented in the tables below.

Table 1: Physical and Chemical Properties
PropertyValueReference
Molecular FormulaC40H56[1][2][3]
Molar Mass536.87 g/mol [1][2][3]
Melting Point196-197 °C[4]
CAS Number (racemic)38894-81-4[5]
CAS Number (6R,6'R)472-89-9[1][2][3]
CAS Number (6S,6'S)125411-81-6[6]
Table 2: Spectroscopic Data (UV-Vis)
StereoisomerSolventλmax (nm)Molar Absorptivity (ε)Reference
(6R,6'R)-ε,ε-CaroteneAcetonitrile/Methanol/THF266, 421, 444, 472-[7]
β,ε-CaroteneHexane331.9, 421, 444.1, 472.3-[2]
β,ε-CaroteneAcetone334.1, 422, 446.9, 474.9145 x 10³ (at 448 nm)[2]

Note: Data for ε,ε-carotene is limited; β,ε-carotene is provided as a close structural analog.

Experimental Protocols

Isolation and Purification of ε,ε-Carotene

A general workflow for the isolation and purification of ε,ε-carotene from a biological matrix is outlined below.

experimental_workflow start Sample Preparation (e.g., Freeze-drying, Grinding) extraction Solvent Extraction (e.g., Acetone, Hexane/Ethanol) start->extraction saponification Saponification (optional) (to remove chlorophylls and lipids) extraction->saponification partition Liquid-Liquid Partition (into a non-polar solvent like hexane or diethyl ether) saponification->partition hplc HPLC Separation (C30 reverse-phase column) partition->hplc characterization Spectroscopic Characterization (UV-Vis, NMR, MS) hplc->characterization chiroptical Chiroptical Analysis (CD, ORD) hplc->chiroptical

Caption: General experimental workflow for ε,ε-carotene analysis.

Detailed Methodologies:

  • Extraction: Carotenoids are typically extracted from plant or algal material using organic solvents such as acetone, ethanol, or a mixture of hexane and ethanol.[8] The choice of solvent depends on the matrix and the polarity of the target carotenoids.

  • Saponification: To remove interfering chlorophylls and lipids, a saponification step with methanolic potassium hydroxide is often employed.[5]

  • HPLC Separation: High-performance liquid chromatography (HPLC) is the method of choice for separating carotenoid isomers. A C30 reverse-phase column is highly recommended for the separation of geometric and stereoisomers.[4][8][9][10]

    • Column: C30 reverse-phase, e.g., YMC Carotenoid S-5 (5 µm, 250 x 4.6 mm).

    • Mobile Phase: A gradient of methanol, methyl-tert-butyl ether (MTBE), and water is commonly used. A typical gradient might start with a high percentage of methanol/water and gradually increase the proportion of MTBE to elute the non-polar carotenes.[4][6]

    • Detection: A photodiode array (PDA) detector is used to acquire UV-Vis spectra of the eluting peaks, allowing for identification based on their characteristic absorption profiles.[4]

Spectroscopic and Spectrometric Characterization
  • UV-Vis Spectroscopy: The UV-Vis spectrum of ε,ε-carotene exhibits a characteristic three-peaked absorption pattern in the visible region, with maxima around 421, 444, and 472 nm in hexane.[2] The exact positions of the maxima and the fine structure of the spectrum are solvent-dependent.[6][11][12] Cis-isomers of carotenoids typically show a "cis-peak" in the UV region around 330-350 nm.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The ¹H NMR spectrum of ε,ε-carotene in CDCl₃ shows characteristic signals for the olefinic protons of the polyene chain in the range of 6-7 ppm. The protons of the methyl groups on the polyene chain and the ε-rings appear in the upfield region.

    • ¹³C NMR: The ¹³C NMR spectrum provides detailed information about the carbon skeleton. The sp²-hybridized carbons of the polyene chain resonate in the downfield region (around 120-140 ppm), while the sp³-hybridized carbons of the ε-rings appear at higher field. Specific chemical shift data for (6R,6'R)-ε,ε-carotene in CDCl₃ has been reported and can be found in specialized databases and literature.[7]

  • Mass Spectrometry (MS):

    • Ionization: Electron Ionization (EI) or softer ionization techniques like Atmospheric Pressure Chemical Ionization (APCI) can be used. Carotenoids typically show a prominent molecular ion peak (M⁺˙) in EI-MS or a protonated molecule ([M+H]⁺) in APCI-MS.[1][13]

    • Fragmentation: The mass spectra of carotenoids often exhibit characteristic fragmentation patterns, including the loss of toluene (92 Da) and xylene (106 Da) from the polyene chain.[1] These fragmentation patterns can aid in the structural elucidation of unknown carotenoids.

Chiroptical Analysis
  • Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD): These techniques are essential for determining the absolute configuration of the chiral centers in ε,ε-carotene stereoisomers.[3][11][14][15] The sign and magnitude of the Cotton effects in the CD and ORD spectra are characteristic of the stereochemistry of the ε-rings. Specific CD data for (6R,6'R)-ε,ε-carotene in EPA has been reported.[7]

Synthesis

The total synthesis of ε,ε-carotene stereoisomers is a complex multi-step process. Convergent synthetic strategies are often employed, utilizing building blocks corresponding to the end rings and the central polyene chain.[1] Methods like the Wittig reaction, Horner-Wadsworth-Emmons reaction, and Stille coupling are commonly used to construct the polyene system.[3][16][17] The stereochemistry of the final product is controlled by using enantiomerically pure starting materials for the ε-rings. A detailed step-by-step synthesis of (6S,6'S)-ε,ε-carotene-3,3'-dione from rhodoxanthin has been described in the literature.[18]

Conclusion

This technical guide provides a foundational understanding of the chemical structure and stereoisomerism of ε,ε-carotene. The presented data and experimental protocols offer a valuable resource for researchers involved in the isolation, identification, and characterization of this and other related carotenoids. Further research is warranted to fully elucidate the spectroscopic and chiroptical properties of all stereoisomers of ε,ε-carotene and to develop standardized analytical methods.

References

The Occurrence of ε,ε-Carotene in Higher Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the occurrence, biosynthesis, and analysis of ε,ε-carotene in higher plants. While carotenoids with β-rings are ubiquitous, those containing ε-rings, particularly the bicyclic ε,ε-carotene, are notably rare. The biosynthesis of these compounds is contingent on the activity of a key enzyme, lycopene ε-cyclase (LCYE), which introduces an ε-ring at one or both ends of the linear lycopene molecule. This guide details the biosynthetic pathway leading to ε,ε-carotene and its derivatives, presents quantitative data on their occurrence in select plant species, outlines detailed experimental protocols for their extraction and analysis, and discusses the regulation of the LCYE gene. The information is intended to serve as a foundational resource for researchers in phytochemistry, drug development, and plant science.

Introduction to ε,ε-Carotene

Carotenoids are a diverse group of isoprenoid pigments synthesized by plants, algae, and some microorganisms.[1] They play crucial roles in photosynthesis, photoprotection, and as precursors to phytohormones.[2] Structurally, carotenoids are characterized by a long polyene chain, which is responsible for their light-absorbing properties. The termini of this chain can be either acyclic or cyclized into β- or ε-rings.

The vast majority of carotenoids in higher plants, such as β-carotene and lutein, contain at least one β-ring. Carotenoids with two ε-rings (ε,ε-carotene) are uncommon.[3] The presence and proportion of β- and ε-rings are determined by the enzymatic activity at a critical branch point in the carotenoid biosynthesis pathway: the cyclization of lycopene.[4] The enzyme lycopene ε-cyclase (LCYE) is responsible for the formation of the ε-ring.[3] While many plants possess an LCYE that adds a single ε-ring to form δ-carotene (ε,ψ-carotene), the capacity to add a second ε-ring to form ε,ε-carotene is limited to a few species.[3]

One of the most well-known derivatives of ε,ε-carotene is lactucaxanthin (ε,ε-carotene-3,3'-diol), a xanthophyll found in lettuce (Lactuca sativa) and, more recently identified in significant quantities in Aruncus dioicus var. kamtschaticus (goat's beard).[5][6] The occurrence of lactucaxanthin is a direct indicator of the presence and activity of the ε,ε-carotene biosynthetic pathway.

Biosynthesis of ε,ε-Carotene

The biosynthesis of all carotenoids begins with the methylerythritol 4-phosphate (MEP) pathway, which produces the five-carbon precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[7] The condensation of these units leads to the formation of the 20-carbon geranylgeranyl pyrophosphate (GGPP). The first committed step in carotenoid biosynthesis is the head-to-head condensation of two GGPP molecules by phytoene synthase (PSY) to form the 40-carbon phytoene.[4]

A series of desaturation and isomerization reactions convert phytoene to the red-colored, linear carotenoid, all-trans-lycopene.[4] At this juncture, the pathway bifurcates, representing a critical regulatory point. The fate of lycopene is determined by the activities of two competing enzymes: lycopene β-cyclase (LCYB) and lycopene ε-cyclase (LCYE).[4]

  • The β,β-Branch: LCYB introduces a β-ring at both ends of the lycopene molecule to form β-carotene. This is the predominant pathway in most higher plants.

  • The β,ε-Branch: The concerted action of LCYE and LCYB introduces one ε-ring and one β-ring, respectively, to produce α-carotene. This is also a common pathway, leading to the synthesis of lutein.

  • The ε,ε-Branch: In a limited number of plant species, LCYE can catalyze the introduction of an ε-ring at both ends of the lycopene molecule, resulting in the formation of ε,ε-carotene.[8] In some plants like lettuce, the LCYE enzyme is capable of this bicyclic reaction, whereas in others, such as Arabidopsis, the LCYE can only add a single ε-ring.[3]

The subsequent hydroxylation of ε,ε-carotene at the 3 and 3' positions by carotene hydroxylases yields lactucaxanthin.[5]

Below is a Graphviz diagram illustrating the key steps in the carotenoid biosynthetic pathway, with an emphasis on the cyclization of lycopene.

Carotenoid_Biosynthesis cluster_MEP MEP Pathway cluster_Carotenoid Carotenoid Biosynthesis cluster_beta β,β-branch cluster_alpha β,ε-branch cluster_epsilon ε,ε-branch (Rare) MEP Glyceraldehyde-3-P + Pyruvate GGPP Geranylgeranyl-PP (GGPP) MEP->GGPP Multiple Steps GGPP_ref Phytoene Phytoene Lycopene Lycopene Phytoene->Lycopene PDS, ZDS, CRTISO, Z-ISO BetaCarotene β,β-Carotene Lycopene->BetaCarotene LCYB (2 steps) AlphaCarotene α-Carotene (β,ε-Carotene) Lycopene->AlphaCarotene LCYE + LCYB EpsilonCarotene ε,ε-Carotene Lycopene->EpsilonCarotene LCYE (2 steps) (e.g., Lettuce) GGPP_ref->Phytoene PSY Zeaxanthin Zeaxanthin BetaCarotene->Zeaxanthin BCH Lutein Lutein AlphaCarotene->Lutein CYP97A, CYP97C Lactucaxanthin Lactucaxanthin EpsilonCarotene->Lactucaxanthin ε-Hydroxylase

Carotenoid biosynthetic pathway focusing on lycopene cyclization.

Occurrence and Quantitative Data

As previously stated, ε,ε-carotene is rare in higher plants. However, its hydroxylated derivative, lactucaxanthin, has been quantified in a few species, providing evidence for the activity of the ε,ε-branch of carotenoid biosynthesis. The table below summarizes the available quantitative data for lactucaxanthin.

Plant SpeciesCommon NameTissueLactucaxanthin Content (µg/g Fresh Weight)Reference
Lactuca sativaLettuceLeaves0.59 - 0.63[9]
Lactuca sativaRed LettuceFoliage19.05 ± 0.67[6]
Aruncus dioicus var. kamtschaticusGoat's BeardFoliage45.42 ± 0.80[6]

Key Experimental Methodologies

The analysis of ε,ε-carotene and its derivatives requires robust extraction and analytical techniques. Due to their lipophilic nature and susceptibility to oxidation, care must be taken throughout the experimental process.

General Experimental Workflow

A typical workflow for the analysis of carotenoids from plant tissue involves sample preparation, extraction, optional saponification, and chromatographic analysis.

Experimental_Workflow start Plant Tissue Collection freeze Flash Freeze in Liquid N2 (or Lyophilize) start->freeze homogenize Homogenize Frozen Tissue (e.g., Mortar and Pestle) freeze->homogenize extract Solvent Extraction (e.g., Acetone, Hexane, Ethanol) homogenize->extract partition Phase Partition (e.g., with water and ether) extract->partition saponify Saponification (Optional) (with methanolic KOH) Removes chlorophylls and lipids partition->saponify wash Wash to Neutral pH saponify->wash dry Dry Extract (e.g., under N2 stream) wash->dry reconstitute Reconstitute in HPLC Solvent dry->reconstitute hplc HPLC-DAD Analysis reconstitute->hplc

General workflow for carotenoid extraction and analysis.
Detailed Extraction Protocol

This protocol is a synthesis of common methods used for carotenoid extraction from plant tissues.

  • Sample Preparation: Harvest fresh plant tissue and immediately flash-freeze in liquid nitrogen to halt metabolic activity. Alternatively, lyophilize (freeze-dry) the tissue. Store samples at -80°C until extraction.

  • Homogenization: Grind the frozen or lyophilized tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.

  • Extraction:

    • To the powdered tissue, add a suitable organic solvent or solvent mixture. Common choices include acetone, ethanol, or a mixture of hexane and acetone (e.g., 1:1 v/v).

    • Extract the pigments by vortexing or sonicating the mixture. Perform this step on ice and in dim light to minimize degradation.

    • Centrifuge the mixture to pellet the solid debris.

    • Carefully collect the supernatant containing the carotenoids.

    • Repeat the extraction process with the pellet until the tissue is devoid of color. Pool the supernatants.

  • Phase Partition:

    • Add distilled water and a non-polar solvent like petroleum ether or diethyl ether to the pooled supernatant in a separatory funnel.

    • Gently mix to partition the lipophilic carotenoids into the non-polar layer.

    • Collect the upper non-polar phase containing the carotenoids.

  • Saponification (Optional):

    • To remove interfering lipids and chlorophylls, the extract can be saponified. Add an equal volume of 10% potassium hydroxide in methanol to the extract.

    • Incubate the mixture in the dark at room temperature for 1 to 12 hours.

    • After saponification, wash the extract with a 10% sodium chloride solution until it reaches a neutral pH.

  • Drying and Reconstitution:

    • Dry the final extract under a gentle stream of nitrogen gas.

    • Reconstitute the dried pigment residue in a known volume of a suitable solvent for HPLC analysis (e.g., a mixture of methanol and methyl tert-butyl ether).

HPLC Analysis Protocol

High-Performance Liquid Chromatography (HPLC) with a photodiode array (DAD) detector is the method of choice for separating and quantifying carotenoids. A C30 column is often preferred for its superior ability to separate carotenoid isomers.

  • HPLC System: A liquid chromatograph equipped with a quaternary pump, autosampler, and a diode array detector.

  • Column: A reversed-phase C30 column (e.g., YMC Carotenoid S-5, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically used. For example:

    • Solvent A: Methanol

    • Solvent B: Methyl tert-butyl ether (MTBE)

  • Gradient Program: A linear gradient from a high concentration of Solvent A to a high concentration of Solvent B over 20-30 minutes.

  • Flow Rate: Approximately 1.0 mL/min.

  • Detection: Monitor the eluent at 450 nm, which is the characteristic absorption maximum for many carotenoids. The full spectrum from the DAD can be used for peak identification by comparison with standards and literature values.

  • Quantification: Calculate the concentration of each carotenoid by comparing the peak area with a standard curve generated from authentic standards.

Regulation of ε,ε-Carotene Biosynthesis

The primary control point for the production of ε-ring containing carotenoids is the expression and activity of the lycopene ε-cyclase (LCYE) gene. The regulation of LCYE can occur at the transcriptional level and is influenced by developmental cues and environmental factors.

In tomato, for instance, the expression of LCYE is downregulated during fruit ripening in wild-type varieties, which contributes to the accumulation of lycopene.[10] However, in the Delta mutant, LCYE expression is significantly upregulated during ripening, leading to the accumulation of δ-carotene.[10] This demonstrates that tissue-specific and developmental regulation of LCYE is a key mechanism for determining the carotenoid profile of a plant.

Light is another critical factor. In photosynthetic tissues, light is a major signal for the regulation of carotenoid structural gene expression.[4] The synthesis and accumulation of carotenoids, which are essential components of the photosynthetic apparatus, are activated by light to protect against photo-oxidation.[2][4]

The relative activities of LCYE and LCYB are also crucial. The competition between these two enzymes for their common substrate, lycopene, determines the flux of carotenoids into the β,β-branch versus the β,ε- and ε,ε-branches.

Conclusion

The occurrence of ε,ε-carotene in higher plants is a rare phenomenon governed by the specific enzymatic capabilities of lycopene ε-cyclase. While direct quantification of ε,ε-carotene is limited, the presence of its derivative, lactucaxanthin, in species like lettuce and goat's beard confirms the existence and activity of this biosynthetic pathway. Understanding the genetic and environmental regulation of LCYE is key to exploring the potential for modulating the production of ε-ring carotenoids in plants. The experimental protocols outlined in this guide provide a robust framework for the extraction, identification, and quantification of these unique phytochemicals, paving the way for further research into their biological functions and potential applications.

References

An In-depth Technical Guide on the Biological Functions of ε,ε-Carotene in Photosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the biological functions of ε,ε-carotene and its derivatives in photosynthesis, with a particular focus on its occurrence, biosynthesis, and putative roles in light-harvesting and photoprotection.

Introduction to Carotenoids in Photosynthesis

Carotenoids are essential isoprenoid pigments found in all photosynthetic organisms, where they perform two primary functions:

  • Light Harvesting: Carotenoids act as accessory pigments, absorbing light in the blue-green region of the spectrum (400-500 nm) where chlorophylls absorb weakly. This captured energy is then efficiently transferred to chlorophylls, thereby extending the range of light that can be used for photosynthesis.[1][2]

  • Photoprotection: In the presence of excess light, carotenoids play a crucial role in protecting the photosynthetic apparatus from photodamage. They can quench the triplet excited state of chlorophyll, preventing the formation of damaging reactive oxygen species (ROS) such as singlet oxygen.[3][4][5] They are also involved in non-photochemical quenching (NPQ), a process that dissipates excess light energy as heat.[5]

The carotenoid biosynthesis pathway in higher plants typically branches at the cyclization of lycopene, leading to the formation of β,β-carotenoids (e.g., β-carotene, zeaxanthin) and β,ε-carotenoids (e.g., α-carotene, lutein).[6][7] The presence of two ε-rings, forming ε,ε-carotene, is rare in the plant kingdom.[8]

ε,ε-Carotene and its Hydroxylated Derivative, Lactucaxanthin

While ε,ε-carotene itself is not a major carotenoid in most photosynthetic tissues, its di-hydroxylated form, lactucaxanthin (ε,ε-carotene-3,3'-diol), is found in significant amounts in certain plant species, most notably lettuce (Lactuca sativa) and more recently identified in goat's beard (Aruncus dioicus var. kamtschaticus).[9][10] In these species, a third branch in the carotenoid biosynthetic pathway, the ε,ε-branch, is active.[6][11]

The formation of ε,ε-carotene is initiated by the enzyme lycopene ε-cyclase (LCYE). In most plants, LCYE works in conjunction with lycopene β-cyclase (LCYB) to produce α-carotene (a β,ε-carotene). However, in lettuce, LCYE can catalyze the addition of two ε-rings to lycopene, forming ε,ε-carotene.[8] This ε,ε-carotene is then hydroxylated to form lactucaxanthin.[6][11]

Carotenoid_Biosynthesis Lycopene Lycopene delta_Carotene δ-Carotene (ε,ψ-carotene) Lycopene->delta_Carotene LCYE beta_Carotene β-Carotene (β,β-carotene) Lycopene->beta_Carotene LCYB (x2) epsilon_Carotene ε,ε-Carotene Lycopene->epsilon_Carotene LCYE (x2) (e.g., in Lettuce) alpha_Carotene α-Carotene (β,ε-carotene) delta_Carotene->alpha_Carotene LCYB Lutein Lutein alpha_Carotene->Lutein CHYE/CHYB Zeaxanthin Zeaxanthin beta_Carotene->Zeaxanthin CHYB (x2) Lactucaxanthin Lactucaxanthin epsilon_Carotene->Lactucaxanthin Hydroxylation

Biosynthesis of major carotenoids, including the ε,ε-branch.

Biological Functions of ε,ε-Carotene Derivatives in Photosynthesis

Direct experimental evidence detailing the specific functions of ε,ε-carotene and lactucaxanthin in photosynthesis is limited. However, based on their structure and location within the photosynthetic apparatus, their roles can be inferred to be analogous to other major xanthophylls.

Lactucaxanthin is found within the light-harvesting complexes of Photosystem II (LHC II) in lettuce, including the major LHCIIb and the minor complexes CP29 and CP26.[9] This localization strongly suggests a role in light harvesting. Like other carotenoids, lactucaxanthin would absorb light in the blue-green part of the spectrum and transfer this energy to chlorophylls. The efficiency of this energy transfer would depend on the specific photophysical properties of lactucaxanthin, which have not been extensively studied.

The presence of lactucaxanthin in LHC II also points to a role in photoprotection. Carotenoids within the LHCs are critical for quenching chlorophyll triplet states and scavenging reactive oxygen species.[4] While the xanthophyll cycle, involving the conversion of violaxanthin to zeaxanthin, is a primary mechanism of non-photochemical quenching (NPQ), other xanthophylls like lutein also contribute to photoprotection.[4] It is plausible that lactucaxanthin contributes to the overall photoprotective capacity of the photosynthetic membrane in lettuce, although its specific involvement in NPQ has not been elucidated.

Quantitative Data

The concentration of lactucaxanthin can vary significantly between different cultivars of lettuce and is also present in other species.

Plant SpeciesCultivar/VarietyTissueLactucaxanthin Content (µg/g FW)Reference
Lactuca sativaRed Lettuce (cv. Super caesar red)Foliage19.05 ± 0.67[10]
Lactuca sativaBoston LettuceFoliage7.5 - 11.8[12]
Lactuca sativaCurly LettuceFoliage6.7 - 8.2[12]
Lactuca sativaRomaine LettuceFoliage14.8[12]
Aruncus dioicusvar. kamtschaticusFoliage45.42 ± 0.80[10]

Table 1: Lactucaxanthin content in various plant species.

In the LHC II of lettuce, lactucaxanthin can account for a significant portion of the total xanthophyll content.

LHC II ComplexLactucaxanthin (% of total xanthophyll)Reference
LHC IIb~23%[9]
Minor Complexes (CP29, CP26)12-16%[9]

Table 2: Relative abundance of lactucaxanthin in LHC II of lettuce.

Experimental Protocols

This protocol provides a general method for the extraction of carotenoids, including lactucaxanthin, from fresh leaf tissue.

  • Sample Preparation: Harvest and weigh 1-2 g of fresh leaf tissue. Immediately freeze in liquid nitrogen to halt metabolic processes.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction: Transfer the powdered tissue to a tube and add 10 mL of a cold solvent mixture, such as acetone:methanol (7:3, v/v) or ethyl acetate:methanol (1:1, v/v).[13][14] Homogenize thoroughly using a vortex or homogenizer. To neutralize plant acids that can cause carotenoid degradation, an equal amount of sodium carbonate can be added.[14] All steps should be performed under dim light to prevent photoisomerization.[13]

  • Centrifugation: Centrifuge the mixture at 4,000 x g for 10 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the pigments to a new tube.

  • Re-extraction: Repeat the extraction process with the pellet until the pellet is colorless.

  • Solvent Evaporation: Combine the supernatants and evaporate the solvent under a stream of nitrogen gas.

  • Saponification (Optional): To remove chlorophylls and lipids that may interfere with analysis, the dried extract can be saponified. Resuspend the extract in a methanolic potassium hydroxide solution and incubate.[15] Following saponification, the carotenoids are partitioned into an organic solvent like diethyl ether or petroleum ether.[15]

  • Final Preparation: Resuspend the final dried carotenoid extract in a suitable solvent for HPLC analysis (e.g., MTBE/methanol mixture).

Experimental_Workflow Start Fresh Leaf Tissue Grind Grind in Liquid N2 Start->Grind Extract Solvent Extraction (e.g., Acetone/Methanol) Grind->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate Solvent Supernatant->Evaporate Saponify Saponification (Optional) Evaporate->Saponify Resuspend Resuspend for HPLC Saponify->Resuspend HPLC HPLC Analysis Resuspend->HPLC

References

The Accumulation of ε-Carotene in Plant Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carotenoids are a diverse group of isoprenoid pigments essential for plant life and human health. The biosynthesis of these compounds in plants follows a complex, highly regulated pathway. A critical bifurcation point in this pathway is the cyclization of lycopene, which leads to the formation of two major branches of carotenoids: the β,β-carotenoids and the β,ε-carotenoids. The latter branch, initiated by the enzyme lycopene ε-cyclase (LCYE), results in the synthesis of α-carotene and its derivative lutein, a crucial component of the photosynthetic apparatus. This technical guide provides an in-depth overview of ε-carotene accumulation in plant tissues, focusing on the core biosynthetic and regulatory pathways. It includes a summary of quantitative data, detailed experimental protocols for carotenoid analysis, and visual representations of the key molecular processes to serve as a comprehensive resource for professionals in plant science and drug development.

Introduction to the β,ε-Carotenoid Biosynthesis Pathway

Carotenoids are synthesized within plastids from the precursor geranylgeranyl pyrophosphate (GGPP), which is derived from the methylerythritol 4-phosphate (MEP) pathway.[1][2] The first committed step in carotenoid biosynthesis is the condensation of two GGPP molecules by phytoene synthase (PSY) to form phytoene.[2] A series of desaturation and isomerization reactions convert phytoene to the red-colored, linear carotenoid, lycopene.[3]

The cyclization of lycopene is the crucial branching point that determines the type of cyclic carotenoids that will be synthesized.[1][3] This step is catalyzed by two types of enzymes: lycopene β-cyclase (LCYB) and lycopene ε-cyclase (LCYE).[3]

  • The β,β-branch: The action of LCYB at both ends of the lycopene molecule introduces two β-rings, forming β-carotene.[3]

  • The β,ε-branch: The concerted action of LCYE and LCYB is required to produce α-carotene. LCYE adds an ε-ring to one end of lycopene to form δ-carotene, and then LCYB adds a β-ring to the other end to yield α-carotene (β,ε-carotene).[4] α-carotene is subsequently hydroxylated to produce lutein.[3]

The relative activities of LCYB and LCYE are a major determinant of the ratio of β,β-carotenoids to β,ε-carotenoids in plant tissues.[1]

Carotenoid_Biosynthesis_Pathway cluster_MEP MEP Pathway cluster_Carotenoid Carotenoid Biosynthesis Pyruvate Pyruvate + Glyceraldehyde-3-P GGPP GGPP Pyruvate->GGPP Multiple Steps Phytoene Phytoene GGPP->Phytoene PSY Lycopene Lycopene Phytoene->Lycopene PDS, Z-ISO, ZDS, CRTISO delta_Carotene δ-Carotene Lycopene->delta_Carotene LCYE beta_Carotene β-Carotene Lycopene->beta_Carotene LCYB (2x) alpha_Carotene α-Carotene delta_Carotene->alpha_Carotene LCYB Lutein Lutein alpha_Carotene->Lutein CYP97A, CYP97C Zeaxanthin Zeaxanthin beta_Carotene->Zeaxanthin BCH

Figure 1. Simplified carotenoid biosynthesis pathway in plants.

Regulation of ε-Carotene Accumulation

The accumulation of ε-carotene and its derivatives is tightly regulated, primarily at the transcriptional level of the LCYE gene.[5] Various environmental and developmental factors influence the expression of carotenoid biosynthesis genes.[6]

  • Light: Light is a major environmental cue that regulates carotenoid biosynthesis.[7] Transcription factors such as HY5 and PIFs play a crucial role in the light-induced expression of key genes like PSY.[8]

  • Developmental Stage: The content and composition of carotenoids vary significantly between different tissues (leaves, fruits, seeds, roots) and during different developmental stages.[1] For instance, in fruits, carotenoid biosynthesis is often upregulated during ripening.[9]

  • Abiotic Stress: Environmental stresses such as high light, drought, and salinity can lead to increased carotenoid accumulation as part of the plant's photoprotective response.[6][10] Studies in pepper seedlings have shown that salt and drought stress can significantly upregulate the expression of LCYE.[11]

  • Genetic Factors: Natural genetic variation in the LCYE gene has been shown to be a major factor influencing the ratio of α-carotene to β-carotene in maize, with certain alleles leading to higher provitamin A levels.[5]

Regulation_Pathway Light Light TFs Transcription Factors (e.g., HY5, PIFs) Light->TFs Development Developmental Cues Development->TFs Stress Abiotic Stress Stress->TFs LCYE_gene LCYE Gene Expression TFs->LCYE_gene LCYE_protein LCYE Protein LCYE_gene->LCYE_protein Lycopene Lycopene delta_Carotene δ-Carotene Lycopene->delta_Carotene LCYE Protein

Figure 2. Regulation of LCYE gene expression and the ε-carotene branch.

Quantitative Data on ε-Carotene and its Derivatives

The content of ε-carotene and its major derivative, lutein, varies widely among different plant species and tissues. Green photosynthetic tissues are generally rich in lutein, where it plays a vital role in light-harvesting and photoprotection.[7][12]

Plant SpeciesTissueCarotenoidContent (µg/g Fresh Weight)Reference
Arabidopsis thalianaLeafLutein~450[13]
Arabidopsis thalianaSeedLutein~20[13]
Citrus sinensis (Pink Lemon Mutant)Pulp (Mature Green)Lycopene53.3[14]
Citrus sinensis (Wild Type)Pulp (Mature Green)Total Carotenoids<0.4[14]
Daucus carota (Yellow Cultivar)RootLuteinHigh levels[15]
Zea mays (Maize)Kernelα-caroteneVaries with LCYE allele[5]

Note: The data presented are approximate values from the cited literature and can vary based on cultivar, developmental stage, and environmental conditions.

Experimental Protocols

Accurate quantification and analysis of ε-carotene and its derivatives are crucial for research and development. The following are generalized protocols for key analytical techniques.

Carotenoid Extraction

This protocol is a general guideline and may need optimization based on the specific plant tissue.

  • Homogenization: Freeze approximately 200-500 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.[16]

  • Extraction: Add a suitable solvent mixture, such as methanol/ethyl acetate/petroleum ether (1:1:1, v/v/v), to the powdered tissue.[17] To prevent oxidation, 0.1% (w/v) butylated hydroxytoluene (BHT) should be added to the solvents.[15]

  • Vortex and Centrifuge: Vortex the mixture thoroughly and centrifuge to pellet the tissue debris.

  • Phase Separation: Collect the upper organic phase. For tissues with high water content, adding a saturated NaCl solution can improve phase separation.[18]

  • Repeat Extraction: Repeat the extraction process on the pellet until the tissue is colorless.

  • Drying: Pool the organic extracts and evaporate to dryness under a stream of nitrogen gas.[19]

  • Resuspension: Resuspend the dried carotenoid extract in a known volume of an appropriate solvent for analysis (e.g., HPLC mobile phase or ethanol).[19]

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for separating and quantifying individual carotenoids.[18] A C30 reversed-phase column is highly effective for separating carotenoid isomers.[17][20]

  • Column: C30 reversed-phase column (e.g., 5 µm, 250 x 4.6 mm).[20]

  • Mobile Phase: A gradient of methanol (MeOH) and methyl tert-butyl ether (MTBE) is commonly used.[20]

    • Solvent A: MeOH/MTBE/Water (e.g., 83:15:2, v/v/v)[17]

    • Solvent B: MeOH/MTBE/Water (e.g., 8:90:2, v/v/v)[17]

  • Gradient Program (Example):

    • 0-30 min: Linear gradient from 5% B to 30% B[20]

    • 30-50 min: Linear gradient from 30% B to 50% B[20]

    • Followed by a re-equilibration step.

  • Flow Rate: 0.9-1.0 mL/min.[17][20]

  • Detection: Photodiode array (PDA) detector, with chromatograms typically processed at 450 nm.[15] UV-Vis spectra should be collected from 250-600 nm for peak identification.

  • Quantification: Carotenoids are quantified by comparing their peak areas to those of authentic standards of known concentrations.

HPLC_Workflow cluster_SamplePrep Sample Preparation cluster_HPLC HPLC Analysis cluster_DataAnalysis Data Analysis Tissue Plant Tissue Extract Carotenoid Extract Tissue->Extract Extraction Injection Injection Extract->Injection Column C30 Column Injection->Column Mobile Phase Gradient Detection PDA Detector Column->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification Peak Integration & Comparison to Standards

Figure 3. General workflow for HPLC analysis of plant carotenoids.
Gene Expression Analysis (qRT-PCR)

Quantitative real-time PCR (qRT-PCR) is used to measure the transcript levels of carotenoid biosynthesis genes like LCYE.[15]

  • RNA Extraction: Isolate total RNA from plant tissue using a suitable kit or protocol.

  • DNase Treatment: Treat the RNA with DNase to remove any contaminating genomic DNA.[14]

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.[14]

  • Primer Design: Design and validate specific primers for the target gene (LCYE) and one or more stable reference genes (e.g., Actin, PP2A).[11][15]

  • qPCR Reaction: Perform the qPCR reaction using a SYBR Green-based master mix.[15] The reaction mixture typically includes cDNA template, forward and reverse primers, and the master mix.

  • Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative expression level of the target gene compared to the reference gene(s).[21]

Conclusion and Future Directions

The accumulation of ε-carotene and its derivatives is a finely tuned process governed by the expression of the key enzyme, lycopene ε-cyclase. Understanding the regulation of the LCYE gene and the subsequent metabolic flux through the β,ε-carotenoid pathway is essential for efforts in crop biofortification and the development of natural products.[5][22] Genetic engineering approaches, such as CRISPR/Cas9-mediated editing of the LCYE gene, have shown promise in modulating carotenoid profiles in crops like banana and rice.[3][23] Future research will likely focus on elucidating the complex transcriptional networks that control carotenoid biosynthesis in response to various signals and leveraging this knowledge for targeted metabolic engineering to enhance the nutritional value and stress resilience of plants.

References

Genetic Regulation of ε,ε-Carotene Production: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carotenoids are a diverse group of naturally occurring pigments synthesized by plants, algae, and some microorganisms. Within this extensive family, the production of ε,ε-carotene represents a specific branch of the carotenoid biosynthetic pathway, distinguished by the presence of two ε-rings at each end of the molecule. The formation of these ε-rings is a critical regulatory point, dictating the flow of precursors away from the more common β,β-carotenoids like β-carotene. This technical guide provides a comprehensive overview of the genetic regulation governing the biosynthesis of ε,ε-carotene, with a focus on the core enzymatic steps, transcriptional control mechanisms, and relevant experimental methodologies.

The Carotenoid Biosynthetic Pathway: A Fork in the Road

The journey to ε,ε-carotene begins with the colorless C40 carotenoid, lycopene. The cyclization of lycopene is a key bifurcation point in the carotenoid pathway, leading to the formation of either β-ring or ε-ring containing carotenoids.[1] The enzyme lycopene ε-cyclase (LCYE) is the pivotal enzyme responsible for introducing ε-rings.

In most plants, the coordinated action of LCYE and lycopene β-cyclase (LCYB) results in the formation of α-carotene (one ε-ring and one β-ring), a precursor to lutein. However, in some organisms, LCYE can catalyze the addition of two ε-rings to form ε,ε-carotene.[2] The relative activities and expression levels of LCYE and LCYB are therefore critical determinants of the carotenoid profile within a cell.

Core Regulatory Gene: Lycopene ε-Cyclase (LCYE)

The central player in the genetic regulation of ε,ε-carotene production is the LCYE gene. The expression of this gene is tightly controlled at the transcriptional level, influencing the metabolic flux towards ε-ring containing carotenoids.

Transcriptional Regulation of LCYE

The expression of LCYE is influenced by a complex interplay of developmental cues and environmental signals, including light and hormones. Several families of transcription factors have been implicated in the regulation of carotenoid biosynthesis genes, and evidence suggests their involvement in controlling LCYE expression. These include:

  • MADS-box proteins: These transcription factors are known to be key regulators of developmental processes in plants.[3]

  • MYB transcription factors: This large family of proteins is involved in regulating various aspects of plant metabolism, including the flavonoid and carotenoid pathways.[4]

  • bHLH (basic Helix-Loop-Helix) transcription factors: These proteins often work in concert with MYB factors to regulate biosynthetic pathways.[5][6][7]

The promoters of LCYE genes contain cis-regulatory elements that serve as binding sites for these transcription factors. Light-responsive elements are also commonly found, indicating that light is a key environmental signal regulating LCYE expression.[8] Phytochromes and cryptochromes are the primary photoreceptors that perceive light signals and initiate signaling cascades that ultimately modulate the activity of transcription factors controlling LCYE and other carotenoid biosynthesis genes.[9][10] Hormonal signaling pathways, including those for abscisic acid (ABA) and gibberellins (GA), also intersect with the regulation of carotenoid biosynthesis, although their direct impact on LCYE expression is an area of ongoing research.[11][12]

Quantitative Data on ε,ε-Carotene Production

Manipulating the expression of the LCYE gene has been a key strategy for understanding its function and for metabolic engineering of carotenoid content. Studies involving LCYE mutants and overexpression lines have provided valuable quantitative data on the impact of this gene on the carotenoid profile.

OrganismGenetic ModificationChange in Lutein ContentChange in β-Carotene ContentChange in ε,ε-Carotene ContentReference
Arabidopsis thalianalut2 (loss-of-function mutation in LCYE)EliminatedIncreasedNot reported[13]
Triticum turgidum (Durum Wheat)lcye-A lcye-B double mutant95% reductionSimilar to wild-typeNot reported[14]
Triticum turgidum (Durum Wheat)lcye-A lcye-B hyd-A2 hyd-B2 quadruple mutant94% reduction6-fold increaseNot reported[14]
Nicotiana tabacum (Tobacco)ntε-lcy mutants (CRISPR/Cas9)Drastic reductionIncreasedNot reported[8]
Musa (Banana)lcyε edited lines (CRISPR/Cas9)Drastic reduction or absenceUp to 6-fold increaseNot reported[9]
Lactuca sativa (Lettuce)Heterologous expression of LCYE in E. coliN/AN/A≥90% of total carotenoids[2]

Experimental Protocols

Quantification of LCYE Gene Expression by qRT-PCR

This protocol outlines the steps for quantifying the transcript levels of the LCYE gene in plant tissues.

A. RNA Extraction and cDNA Synthesis

  • Tissue Homogenization: Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • RNA Isolation: Immediately add 1 mL of TRIzol reagent to the powdered tissue and vortex thoroughly. Proceed with RNA isolation according to the manufacturer's protocol. This typically involves chloroform extraction and isopropanol precipitation.

  • DNase Treatment: To remove any contaminating genomic DNA, treat the RNA sample with DNase I according to the manufacturer's instructions.

  • RNA Quantification and Quality Check: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1. Verify RNA integrity by running a sample on a 1% agarose gel.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers, following the manufacturer's protocol.

B. Quantitative Real-Time PCR (qRT-PCR)

  • Primer Design: Design gene-specific primers for the LCYE gene and a suitable reference gene (e.g., Actin or Ubiquitin) using primer design software. Primers should amplify a product of 100-200 bp.

  • Reaction Setup: Prepare the qRT-PCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and cDNA template.

  • PCR Program: Perform the qRT-PCR using a standard thermal cycling program: an initial denaturation step at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

  • Data Analysis: Analyze the amplification data and calculate the relative expression of the LCYE gene using the 2-ΔΔCt method, normalizing to the expression of the reference gene.[2]

Analysis of ε,ε-Carotene by HPLC-DAD

This protocol describes the extraction and quantification of carotenoids, including ε,ε-carotene, from plant tissues.

A. Carotenoid Extraction

  • Sample Preparation: Freeze-dry and grind approximately 100 mg of plant tissue to a fine powder.

  • Extraction: Add 1 mL of a mixture of methanol, acetone, and petroleum ether (1:1:1, v/v/v) containing 0.1% butylated hydroxytoluene (BHT) to the powdered tissue.

  • Saponification (Optional): To remove interfering chlorophylls and lipids, add 100 µL of 10% (w/v) methanolic KOH and incubate at room temperature in the dark for 2 hours.

  • Phase Separation: Add 1 mL of water and 1 mL of petroleum ether. Vortex vigorously and centrifuge to separate the phases.

  • Collection and Drying: Carefully collect the upper petroleum ether phase containing the carotenoids. Repeat the extraction of the lower phase with petroleum ether until it is colorless. Pool the petroleum ether fractions and evaporate to dryness under a stream of nitrogen gas.

  • Resuspension: Redissolve the dried carotenoid extract in a known volume (e.g., 200 µL) of a suitable solvent for HPLC analysis, such as methyl tert-butyl ether (MTBE) or a mixture of methanol and MTBE.

B. HPLC-DAD Analysis

  • Chromatographic System: Use a C30 reverse-phase column for optimal separation of carotenoid isomers.

  • Mobile Phase: A gradient of methanol, MTBE, and water is commonly used. A typical gradient might start with a high percentage of methanol and gradually increase the proportion of MTBE.

  • Detection: Use a photodiode array (DAD) detector to monitor the absorbance of the eluting compounds. Carotenoids have characteristic absorption spectra in the 400-500 nm range. ε,ε-Carotene typically exhibits absorption maxima around 416, 440, and 470 nm.

  • Quantification: Identify and quantify ε,ε-carotene by comparing the retention time and absorption spectrum to that of an authentic standard. Create a standard curve using known concentrations of the standard to calculate the concentration in the samples.

Signaling Pathways and Experimental Workflows

Carotenoid Biosynthesis Pathway and its Regulation

Carotenoid_Biosynthesis cluster_regulation Transcriptional Regulation GGPP Geranylgeranyl pyrophosphate Phytoene Phytoene GGPP->Phytoene PSY Lycopene Lycopene Phytoene->Lycopene PDS, ZDS, etc. delta_Carotene δ-Carotene (ε,ψ-carotene) Lycopene->delta_Carotene LCYE gamma_Carotene γ-Carotene (β,ψ-carotene) Lycopene->gamma_Carotene LCYB epsilon_Carotene ε,ε-Carotene Lycopene->epsilon_Carotene LCYE (in some species) alpha_Carotene α-Carotene (β,ε-carotene) delta_Carotene->alpha_Carotene LCYB Lutein Lutein alpha_Carotene->Lutein Hydroxylases beta_Carotene β-Carotene (β,β-carotene) gamma_Carotene->beta_Carotene LCYB PSY PSY PDS_ZDS PDS, ZDS, CRTISO, Z-ISO LCYE LCYE LCYB LCYB OHases Hydroxylases Light Light TFs Transcription Factors (MYB, bHLH, MADS) Light->TFs Hormones Hormones Hormones->TFs TFs->LCYE +/- TFs->LCYB +/-

Caption: Overview of the carotenoid biosynthesis pathway highlighting the role of LCYE.

Experimental Workflow for Investigating Transcription Factor Binding to the LCYE Promoter

ChIP_Workflow cluster_Y1H Yeast One-Hybrid (Y1H) Screen cluster_ChIP Chromatin Immunoprecipitation (ChIP)-qPCR cluster_EMSA Electrophoretic Mobility Shift Assay (EMSA) Y1H_bait Construct bait vector with LCYE promoter Y1H_library Screen cDNA library expressing transcription factors Y1H_bait->Y1H_library Y1H_interaction Identify interacting transcription factors Y1H_library->Y1H_interaction ChIP_IP Immunoprecipitate with antibody against candidate TF Y1H_interaction->ChIP_IP Candidate TF EMSA_protein Incubate probe with in vitro expressed TF Y1H_interaction->EMSA_protein Candidate TF ChIP_crosslink Crosslink proteins to DNA in vivo ChIP_shear Shear chromatin ChIP_crosslink->ChIP_shear ChIP_shear->ChIP_IP ChIP_qPCR Quantify LCYE promoter DNA by qPCR ChIP_IP->ChIP_qPCR EMSA_probe Label LCYE promoter fragment EMSA_probe->EMSA_protein EMSA_gel Separate protein-DNA complexes on a native gel EMSA_protein->EMSA_gel

Caption: Workflow for identifying and validating transcription factors that regulate LCYE.

Conclusion

The genetic regulation of ε,ε-carotene production is a finely tuned process centered around the expression and activity of lycopene ε-cyclase. Transcriptional control by a network of transcription factors, responsive to both developmental and environmental cues, dictates the metabolic flux through this specific branch of the carotenoid biosynthetic pathway. Further research employing techniques such as ChIP-seq and advanced metabolic flux analysis will continue to unravel the intricate details of this regulatory network, providing new opportunities for the targeted metabolic engineering of carotenoid profiles in various organisms for nutritional enhancement and other biotechnological applications.

References

Epsilon-Carotene and its Derivatives in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carotenoids are a diverse class of naturally occurring pigments synthesized by plants, algae, and some bacteria and fungi.[1] Within this extensive family, carotenoids possessing an epsilon (ε) ring represent a specialized subgroup with significant biological activities. This technical guide provides an in-depth exploration of ε-carotene, its precursors, and its naturally occurring derivatives. The document details their biosynthesis, natural distribution, and biological functions, with a particular focus on the underlying molecular mechanisms. Furthermore, it offers comprehensive experimental protocols for their extraction, purification, and characterization, aiming to equip researchers with the necessary knowledge and methodologies for their investigation.

Biosynthesis of ε-Carotene and its Derivatives

The biosynthesis of all carotenoids, including those with ε-rings, originates from the plastid-localized 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[2] This pathway generates the fundamental five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).

The committed step in carotenoid biosynthesis is the condensation of two molecules of geranylgeranyl diphosphate (GGPP) to form the colorless 15-cis-phytoene, a reaction catalyzed by the enzyme phytoene synthase (PSY). A series of desaturation and isomerization reactions, mediated by enzymes such as phytoene desaturase (PDS), ζ-carotene desaturase (ZDS), and carotenoid isomerase (CRTISO), converts phytoene into the red-colored, linear carotenoid, all-trans-lycopene.[1]

The cyclization of lycopene is the critical branching point that dictates the type of carotenoid produced. The formation of ε-ring containing carotenoids is initiated by the enzyme lycopene ε-cyclase (LCYE) . In concert with lycopene β-cyclase (LCYB) , these enzymes introduce ε- and β-rings at the ends of the lycopene molecule to produce α-carotene (β,ε-carotene).[3] The subsequent hydroxylation of the ε- and β-rings of α-carotene by specific carotenoid hydroxylases, such as cytochrome P450 enzymes (CYP97A and CYP97C), leads to the formation of the prominent dihydroxy xanthophyll, lutein (β,ε-carotene-3,3'-diol).[4] In some plant species, such as lettuce (Lactuca sativa), LCYE can catalyze the addition of two ε-rings to lycopene, forming ε,ε-carotene, which is then hydroxylated to produce lactucaxanthin .[1][5]

Apocarotenoids are a class of carotenoid derivatives formed by the oxidative cleavage of the carotenoid backbone by carotenoid cleavage dioxygenases (CCDs) or non-enzymatic oxidation.[6][7] While many apocarotenoids are derived from β-carotene and other common carotenoids, the potential for the formation of ε-apo-carotenoids from ε-carotene and its derivatives exists, although this is a less explored area of research.

Biosynthetic Pathway of ε-Carotene and Lutein

Epsilon Carotene Biosynthesis Pyruvate + GA3P Pyruvate + GA3P MEP MEP Pathway Pyruvate + GA3P->MEP IPP_DMAPP IPP + DMAPP MEP->IPP_DMAPP GGPP GGPP IPP_DMAPP->GGPP Phytoene 15-cis-Phytoene GGPP->Phytoene PSY Lycopene all-trans-Lycopene Phytoene->Lycopene PDS, ZDS, CRTISO alpha_Carotene α-Carotene (β,ε-Carotene) Lycopene->alpha_Carotene LCYE, LCYB epsilon_Carotene ε,ε-Carotene Lycopene->epsilon_Carotene LCYE (x2) (e.g., in Lettuce) Lutein Lutein alpha_Carotene->Lutein  Hydroxylases Lactucaxanthin Lactucaxanthin epsilon_Carotene->Lactucaxanthin  Hydroxylases PSY PSY PDS_ZDS_CRTISO PDS_ZDS_CRTISO LCYE LCYE LCYB LCYB Hydroxylases1 Carotenoid Hydroxylases (CYP97A/C) LCYE2 LCYE (x2) Hydroxylases2 Carotenoid Hydroxylases

Biosynthesis of ε-ring containing carotenoids.

Natural Occurrence and Quantitative Data

Epsilon-carotene and its derivatives are found in a variety of photosynthetic organisms, though their abundance can vary significantly. Lutein is one of the most widespread carotenoids in nature, particularly abundant in green leafy vegetables.[8] Lactucaxanthin is less common and is characteristically found in lettuce and a few other plant species.[9] The following tables summarize the quantitative content of these compounds in various natural sources.

Table 1: Lutein and Zeaxanthin Content in Selected Foods

Food SourceLutein + Zeaxanthin (mg/100g fresh weight)Reference
Kale (raw)39.5[10]
Spinach (raw)12.2[10]
Swiss Chard (raw)11.0[10]
Turnip Greens (raw)8.5[10]
Collards (raw)7.7[10]
Romaine Lettuce (raw)2.3[10]
Broccoli (raw)1.4[10]
Corn (yellow, canned)0.9[10]
Egg (hard-boiled)0.3[10]

Table 2: Lactucaxanthin Content in Selected Plants

Plant SourceLactucaxanthin Content (µg/g fresh weight)Reference
Goat's Beard (Aruncus dioicus var. kamtschaticus)45.42 ± 0.80[11]
Red Lettuce (Lactuca sativa)19.05 ± 0.67[11]
Romaine Lettuce (Lactuca sativa)14.8[12]
Boston Lettuce (Lactuca sativa)11.8[12]
French Lettuce (Lactuca sativa)11.9[12]
Curly Lettuce (Lactuca sativa)8.2[12]
Pumpkin Fruit (Cucurbita sp.)0.15[12]

Table 3: Lutein Content in Selected Microalgae

Microalgae SpeciesLutein Content (mg/g dry weight)Reference
Scenedesmus dimorphus60.11[13]
Chlorella sorokinianaup to 9.51[14]
Chlorella minutissima5.58[14]
Chlorella vulgaris5.32[14]
Dunaliella tertiolecta~3.5[14]
Chlorella salina2.92[6]

Experimental Protocols

Extraction of Carotenoids from Plant Material

This protocol provides a general method for the extraction of carotenoids from fresh plant tissues.

Materials:

  • Fresh plant material (e.g., spinach, lettuce)

  • Mortar and pestle

  • Acetone (ACS grade)

  • Hexane (ACS grade)

  • 10% (w/v) NaCl solution

  • Anhydrous sodium sulfate

  • Büchner funnel and flask

  • Filter paper (Whatman No. 1 or equivalent)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Weigh approximately 2g of fresh plant material and place it in a mortar.[15]

  • Add a small amount of acetone and grind the tissue with a pestle until a fine homogenate is obtained.[15]

  • Continue adding acetone in small portions and grinding until the plant material becomes colorless, indicating that the pigments have been extracted.[16]

  • Filter the acetone extract through a Büchner funnel fitted with filter paper into a flask. Wash the mortar and the residue on the filter paper with additional acetone to ensure complete recovery of the pigments.[16]

  • Transfer the acetone extract to a separatory funnel.

  • Add an equal volume of hexane and 50 mL of 10% NaCl solution to the separatory funnel.[15]

  • Shake the funnel gently to partition the carotenoids into the upper hexane layer. The lower aqueous layer containing acetone and water-soluble compounds can be discarded.

  • Wash the hexane layer two more times with 10% NaCl solution to remove any residual water-soluble impurities.

  • Collect the upper hexane layer and dry it by passing it through a small column of anhydrous sodium sulfate.

  • Evaporate the hexane extract to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Redissolve the carotenoid residue in a known volume of a suitable solvent (e.g., acetone or a mobile phase for HPLC) for further analysis.

Separation and Quantification by HPLC-DAD

This protocol outlines a method for the separation and quantification of ε-carotene derivatives using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, and a diode array detector.

  • C30 reverse-phase column (e.g., YMC Carotenoid S-5, 250 x 4.6 mm, 5 µm).

Mobile Phase:

  • Solvent A: Methanol/Methyl-tert-butyl ether (MTBE)/Water (81:15:4, v/v/v)

  • Solvent B: Methanol/Methyl-tert-butyl ether (MTBE)/Water (6:90:4, v/v/v)

Gradient Program:

  • 0-15 min: 100% A

  • 15-40 min: Linear gradient to 100% B

  • 40-50 min: 100% B (isocratic)

  • 50-55 min: Linear gradient back to 100% A

  • 55-60 min: 100% A (re-equilibration)

Detection:

  • Monitor at 450 nm for carotenoids.

  • Acquire spectra from 250-600 nm to aid in peak identification.

Quantification:

  • Prepare standard solutions of lutein and other available standards of known concentration.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify the carotenoids in the sample extracts by comparing their peak areas to the calibration curve.

Identification by Mass Spectrometry (MS)

This section provides general guidance for the identification of ε-carotene and its derivatives using mass spectrometry, often coupled with HPLC (LC-MS).

Ionization Technique:

  • Atmospheric Pressure Chemical Ionization (APCI) is often preferred for carotenoids as it typically produces protonated molecules [M+H]+ with good sensitivity and minimal fragmentation in the source.[17]

Mass Analyzer:

  • A tandem mass spectrometer (e.g., quadrupole time-of-flight, QTOF, or triple quadrupole) is recommended for fragmentation analysis (MS/MS).

Fragmentation Analysis (MS/MS):

  • The protonated molecule [M+H]+ is selected as the precursor ion for collision-induced dissociation (CID).

  • Characteristic fragment ions for ε-ring containing carotenoids include losses of water (-18 Da) and toluene (-92 Da).[17] The fragmentation patterns can help to distinguish between isomers. For example, lutein and zeaxanthin, while having the same molecular weight, can exhibit different fragmentation patterns that allow for their differentiation.[17]

Signaling Pathways and Biological Functions

The biological functions of ε-carotene derivatives, particularly lutein, are subjects of intensive research. A primary mechanism of action is their potent antioxidant activity, which allows them to quench reactive oxygen species (ROS) and protect cells from oxidative damage. Beyond direct antioxidant effects, lutein has been shown to modulate key intracellular signaling pathways involved in inflammation and cellular defense.

Regulation of NF-κB Signaling

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. In inflammatory conditions, NF-κB is activated and translocates to the nucleus, initiating the transcription of inflammatory mediators. Lutein has been demonstrated to inhibit the activation of NF-κB.[18] This inhibitory effect is thought to occur through the prevention of the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκB, lutein effectively blocks the nuclear translocation and subsequent pro-inflammatory activity of NF-κB.

NF-kB Signaling cluster_cytoplasm Cytoplasm LPS Inflammatory Stimuli (e.g., LPS) IKK IKK LPS->IKK activates Lutein Lutein Lutein->IKK inhibits IkB IκB IKK->IkB phosphorylates IKK:s->IkB:n NFkB NF-κB IkB->NFkB inhibits IkB->NFkB NFkB_p p-NF-κB NFkB->NFkB_p phosphorylation & activation Nucleus Nucleus NFkB_p->Nucleus translocation Inflammation Inflammatory Gene Expression Nucleus->Inflammation promotes

Inhibition of NF-κB signaling by lutein.
Activation of Nrf2 Signaling

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant defense system. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or certain phytochemicals like lutein, Nrf2 is released from Keap1 and translocates to the nucleus.[19] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant and detoxification genes, leading to their upregulation. Lutein has been shown to promote the nuclear translocation of Nrf2, thereby enhancing the expression of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[20]

Nrf2 Signaling cluster_cytoplasm Cytoplasm Lutein Lutein Keap1 Keap1 Lutein->Keap1 induces conformational change in Keap1 Nrf2 Nrf2 Keap1->Nrf2 sequesters in cytoplasm Keap1->Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Nucleus Nucleus Nrf2_n->Nucleus ARE ARE Nucleus->ARE Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Antioxidant_Genes activates

Activation of the Nrf2 antioxidant pathway by lutein.

Conclusion

Epsilon-carotene and its derivatives, particularly lutein and lactucaxanthin, represent a fascinating and biologically significant class of natural products. Their biosynthesis is tightly regulated at the point of lycopene cyclization, leading to a diverse array of structures. The quantitative data presented highlight their variable but significant presence in a range of dietary sources. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to accurately extract, separate, and identify these valuable compounds. Furthermore, the elucidation of their roles in modulating critical signaling pathways, such as NF-κB and Nrf2, underscores their potential for the development of novel therapeutic and preventative strategies for a variety of human diseases. Continued research into the less common ε-carotene derivatives and their biological activities will undoubtedly open new avenues for drug discovery and development.

References

Spectroscopic Properties of ε,ε-Carotene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epsilon,epsilon-carotene (ε,ε-carotene) is a member of the carotenoid family of natural pigments. Structurally, it is a C40 tetraterpenoid characterized by the presence of two ε-rings at either end of its polyene chain. Unlike its more common isomers, such as β,β-carotene (beta-carotene) and β,ε-carotene (alpha-carotene), ε,ε-carotene is relatively rare in nature. The extended system of conjugated double bonds in its backbone is the primary determinant of its characteristic light-absorbing properties, which are of significant interest in the fields of photobiology, nutrition, and drug development. This guide provides an in-depth overview of the spectroscopic properties of ε,ε-carotene, including detailed experimental protocols and a comparative analysis with related carotenoids.

UV-Visible Absorption Spectroscopy

The color of carotenoids arises from the strong absorption of light in the visible region of the electromagnetic spectrum. This absorption is due to π→π* electronic transitions within the conjugated polyene chain. The position of the absorption maxima (λmax) is sensitive to the length of the conjugated system and the nature of the end groups.

Absorption Spectra and Molar Absorptivity

Direct spectroscopic data for ε,ε-carotene is not widely available in the literature. However, its properties can be inferred from the well-characterized spectra of the closely related α-carotene (β,ε-carotene) and β-carotene (β,β-carotene). The key difference lies in the end-group rings: β-rings contain a double bond that is in conjugation with the polyene chain, whereas the double bond in ε-rings is not. This lack of conjugation in the ε-rings of ε,ε-carotene results in a shorter effective conjugation length compared to its isomers with β-rings. Consequently, the absorption maxima of ε,ε-carotene are expected to be at shorter wavelengths (hypsochromic or blue-shifted) compared to α-carotene and β-carotene.

CarotenoidStructureSolventλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
β,β-Carotene Two β-ringsPetroleum Ether453, 483139,500 at 451 nm
Acetone453~135,310
β,ε-Carotene (α-Carotene) One β-ring, one ε-ringPetroleum Ether422, 444, 473150,000 at 444 nm[1]
Acetone424, 448, 476145,000 at 448 nm[1]
ε,ε-Carotene (Predicted) Two ε-ringsPetroleum Ether~416, ~438, ~467~140,000

Data for β,β-carotene and β,ε-carotene are from established sources.[1][2] Data for ε,ε-carotene are predicted based on structural-spectral relationships.

Experimental Protocol: UV-Visible Spectroscopy of Carotenoids

This protocol outlines the general steps for obtaining UV-Vis absorption spectra of carotenoids.

1. Sample Preparation:

  • Extraction: Carotenoids are lipid-soluble and should be extracted from their source material using organic solvents. A common procedure involves homogenization of the sample in a mixture of acetone and methanol, followed by partitioning into a non-polar solvent like petroleum ether or hexane.[3] All steps should be performed under dim light and in an inert atmosphere (e.g., nitrogen) to prevent photo-oxidation and degradation.[4]
  • Purification: The crude extract can be purified using column chromatography (e.g., with a silica gel or alumina column) or thin-layer chromatography (TLC).[5]
  • Solvent Selection: For spectroscopic analysis, the purified carotenoid should be dissolved in a UV-grade organic solvent such as petroleum ether, hexane, cyclohexane, or ethanol. The choice of solvent can influence the λmax values.[6]

2. Instrumentation and Measurement:

  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer is recommended.
  • Cuvettes: Use quartz cuvettes with a defined path length (typically 1 cm).
  • Measurement Procedure:
  • Prepare a series of dilutions of the carotenoid solution to find a concentration that gives an absorbance reading in the optimal range of the instrument (typically 0.3-0.8).[6]
  • Record a baseline spectrum with a cuvette containing the pure solvent.
  • Measure the absorbance spectrum of the carotenoid solution over a wavelength range of approximately 350-600 nm.[7]
  • Identify the wavelengths of maximum absorbance (λmax).

3. Data Analysis:

  • The molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at a specific λmax, c is the molar concentration of the sample, and l is the path length of the cuvette.

Raman Spectroscopy

Resonance Raman (RR) spectroscopy is a powerful technique for studying the vibrational modes of carotenoids. When the excitation laser wavelength is chosen to be close to an electronic absorption band of the carotenoid, a significant enhancement of the Raman signal is observed.

Characteristic Raman Bands

The Raman spectra of carotenoids are dominated by three strong bands:

  • ν1 (C=C stretching): Around 1520 cm⁻¹. The exact position is sensitive to the length of the conjugated chain.

  • ν2 (C-C stretching): Around 1160 cm⁻¹.

  • ν3 (C-CH₃ in-plane rocking): Around 1000 cm⁻¹.[8]

For ε,ε-carotene, the ν1 band is expected to be at a slightly higher wavenumber compared to β,β-carotene due to its shorter effective conjugation length.

Raman BandVibrational ModeTypical Wavenumber (cm⁻¹)
ν1C=C stretching~1520
ν2C-C stretching~1160
ν3C-CH₃ in-plane rocking~1000

These are general values for carotenoids; specific values for ε,ε-carotene may vary slightly.[8]

Experimental Protocol: Raman Spectroscopy of Carotenoids

1. Sample Preparation:

  • Samples can be in solid form (crystals or powder) or dissolved in a suitable solvent.
  • The concentration of the solution should be optimized to obtain a good signal-to-noise ratio while avoiding self-absorption effects.

2. Instrumentation and Measurement:

  • Raman Spectrometer: A confocal Raman microscope is commonly used.
  • Excitation Laser: A laser with a wavelength that falls within the absorption band of the carotenoid (e.g., 488 nm, 514.5 nm, or 785 nm) is used to achieve resonance enhancement.[8] Laser power should be kept low to prevent sample degradation.
  • Data Acquisition: Spectra are typically collected in the range of 400-2000 cm⁻¹.[9]

3. Data Analysis:

  • The positions and relative intensities of the characteristic Raman bands are analyzed to provide information about the molecular structure and conformation.

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. Carotenoids can be chiral due to the presence of asymmetric carbon atoms in their end groups.

Chiroptical Properties of ε,ε-Carotene
Experimental Protocol: Circular Dichroism Spectroscopy of Carotenoids

1. Sample Preparation:

  • The purified carotenoid is dissolved in a suitable UV-grade solvent.
  • The concentration should be carefully determined and adjusted to give a suitable CD signal.
  • The sample must be free of any aggregates or particulates.[12]

2. Instrumentation and Measurement:

  • CD Spectropolarimeter: A dedicated CD instrument is required.
  • Cuvettes: Use high-quality quartz cuvettes with a known path length.
  • Measurement Procedure:
  • The instrument and sample chamber should be purged with nitrogen gas to remove oxygen.[12]
  • A baseline spectrum is recorded with the solvent-filled cuvette.
  • The CD spectrum of the sample is recorded over the wavelength range of its electronic absorption.

3. Data Analysis:

  • The CD spectrum is typically presented as molar ellipticity [θ] versus wavelength.
  • The shape and sign of the CD bands provide information about the absolute configuration and conformation of the carotenoid.

Mandatory Visualizations

Carotenoid Biosynthesis Pathway

The following diagram illustrates the biosynthetic pathway leading to the formation of various carotenes, including ε,ε-carotene, from lycopene.

Carotenoid_Biosynthesis cluster_legend Enzymes Lycopene Lycopene delta_Carotene δ-Carotene (ε,ψ-carotene) Lycopene->delta_Carotene LCYE gamma_Carotene γ-Carotene (β,ψ-carotene) Lycopene->gamma_Carotene LCYB alpha_Carotene α-Carotene (β,ε-carotene) delta_Carotene->alpha_Carotene LCYB epsilon_Carotene ε,ε-Carotene delta_Carotene->epsilon_Carotene LCYE gamma_Carotene->alpha_Carotene LCYE beta_Carotene β,β-Carotene gamma_Carotene->beta_Carotene LCYB LCYE LCYE: Lycopene ε-cyclase LCYB LCYB: Lycopene β-cyclase

Caption: Biosynthesis of cyclic carotenes from lycopene.

Experimental Workflow for Spectroscopic Analysis

The following diagram outlines a general workflow for the extraction, purification, and spectroscopic analysis of carotenoids.

Spectroscopic_Workflow Start Sample Material (e.g., Plant Tissue) Extraction Solvent Extraction (e.g., Acetone/Hexane) Start->Extraction Purification Chromatographic Purification (TLC or Column) Extraction->Purification UV_Vis UV-Visible Spectroscopy Purification->UV_Vis Raman Raman Spectroscopy Purification->Raman CD Circular Dichroism Purification->CD Data_Analysis Data Analysis and Interpretation UV_Vis->Data_Analysis Raman->Data_Analysis CD->Data_Analysis

Caption: General workflow for carotenoid spectroscopic analysis.

Conclusion

While direct and extensive spectroscopic data for ε,ε-carotene remains limited, a comprehensive understanding of its properties can be achieved through comparative analysis with its well-studied isomers. The presence of two non-conjugated ε-rings is the defining structural feature that governs its spectroscopic behavior, leading to predicted hypsochromic shifts in its UV-Vis absorption spectrum compared to α- and β-carotene. Its inherent chirality makes it a candidate for analysis by circular dichroism, which can provide valuable insights into its three-dimensional structure and interactions. The experimental protocols outlined in this guide provide a robust framework for the extraction, purification, and spectroscopic characterization of ε,ε-carotene and other related carotenoids, facilitating further research into the biological roles and potential applications of this rare natural pigment.

References

The Evolutionary Significance of ε,ε-Carotene Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of ε,ε-carotene and its derivatives, particularly lutein, represents a pivotal evolutionary adaptation in photosynthetic organisms. This technical guide delves into the core aspects of the ε,ε-carotene biosynthetic pathway, highlighting its evolutionary significance, the functional advantages it confers, and the molecular machinery that governs it. While ε,ε-carotenoids themselves are relatively rare, the genetic capacity to produce the ε-ionone ring is widespread and of profound importance, primarily due to its role in the formation of lutein, a crucial component for light harvesting and photoprotection in most plants and algae. This document provides an in-depth analysis of the enzymatic steps, quantitative distribution of key ε-ring containing carotenoids, detailed experimental protocols for their study, and a discussion of the evolutionary pressures that have shaped this vital biosynthetic route.

Introduction: The Fork in the Road of Carotenoid Evolution

Carotenoids are a diverse group of isoprenoid pigments essential for life, playing critical roles in photosynthesis, antioxidation, and as precursors for signaling molecules. A crucial branching point in the carotenoid biosynthetic pathway is the cyclization of the linear precursor, lycopene. This step is catalyzed by lycopene cyclases, which introduce either β- or ε-ionone rings at the ends of the lycopene molecule.[1][2] The formation of two β-rings leads to the β,β-carotene branch, which includes well-known carotenoids like β-carotene and zeaxanthin. The introduction of at least one ε-ring initiates the ε-branch of the pathway. The synthesis of ε,ε-carotene, containing two ε-rings, is catalyzed by a specific type of lycopene ε-cyclase (LCYE). However, in many organisms, the LCYE is a mono-functional enzyme, adding only a single ε-ring to produce δ-carotene (ε,ψ-carotene), which is then typically converted to α-carotene (β,ε-carotene) by a β-cyclase.[3][4] This control mechanism prevents the widespread formation of ε,ε-carotenoids, making them rare in higher plants.[1][2]

The evolutionary significance of ε,ε-carotene synthesis lies not in the abundance of ε,ε-carotene itself, but in the capacity to produce the ε-ring, which is a prerequisite for the synthesis of lutein (β,ε-carotene-3,3'-diol). Lutein is the most abundant xanthophyll in the light-harvesting complexes (LHCs) of most green plants and algae, where it plays an indispensable role in the structural organization of these complexes, efficient light harvesting, and photoprotection through the quenching of excess light energy.[1][5] The prevalence and conserved function of lutein across a vast range of photosynthetic organisms underscore the evolutionary advantage conferred by the ε-cyclase activity.

The ε,ε-Carotene Biosynthetic Pathway

The synthesis of ε,ε-carotene and its derivatives begins with the central isoprenoid pathway, leading to the formation of the C40 carotenoid precursor, lycopene. The key enzymatic steps branching from lycopene to ε,ε-carotene derivatives are detailed below.

Key Enzymes
  • Lycopene ε-Cyclase (LCYE): This is the pivotal enzyme that initiates the ε-branch of the carotenoid pathway. It catalyzes the formation of an ε-ionone ring at one or both ends of the lycopene molecule. The substrate specificity and product profile of LCYE vary among different organisms.[4][6] In plants like Arabidopsis thaliana, the LCYE is a monofunctional enzyme, adding only one ε-ring.[3] In contrast, the LCYE from lettuce (Lactuca sativa) is a bifunctional enzyme capable of producing ε,ε-carotene.[7]

  • Carotenoid Hydroxylases: These enzymes, typically belonging to the cytochrome P450 family (e.g., CYP97A and CYP97C) or being non-heme di-iron enzymes, are responsible for the hydroxylation of the carotene backbone to form xanthophylls.[8][9] In the synthesis of lutein from α-carotene, specific hydroxylases act on the β- and ε-rings.[10]

Signaling Pathways and Regulation

The expression of the LCYE gene is tightly regulated by various factors, including light and developmental cues, ensuring that the production of ε-ring carotenoids is coordinated with the needs of the organism.[6][7] For instance, in tomato, the expression of the LCYE gene is downregulated during fruit ripening, which contributes to the accumulation of lycopene.[6] Light is a significant regulator, with light-responsive elements found in the promoter regions of LCYE genes.[5]

Carotenoid_Biosynthesis GGPP Geranylgeranyl Diphosphate Phytoene Phytoene GGPP->Phytoene Phytoene Synthase (PSY) Lycopene Lycopene Phytoene->Lycopene Desaturases & Isomerases delta_Carotene δ-Carotene (ε,ψ-carotene) Lycopene->delta_Carotene Lycopene ε-Cyclase (LCYE) (monofunctional) gamma_Carotene γ-Carotene (β,ψ-carotene) Lycopene->gamma_Carotene Lycopene β-Cyclase (LCYB) epsilon_Carotene ε,ε-Carotene Lycopene->epsilon_Carotene Lycopene ε-Cyclase (LCYE) (bifunctional) alpha_Carotene α-Carotene (β,ε-carotene) delta_Carotene->alpha_Carotene Lycopene β-Cyclase (LCYB) Lutein Lutein alpha_Carotene->Lutein Carotenoid Hydroxylases (CYP97A, CYP97C) beta_Carotene β-Carotene (β,β-carotene) gamma_Carotene->beta_Carotene Lycopene β-Cyclase (LCYB) Lactucaxanthin Lactucaxanthin epsilon_Carotene->Lactucaxanthin Hydroxylases

Figure 1. Simplified carotenoid biosynthetic pathway highlighting the ε,ε-carotene branch.

Quantitative Data on ε,ε-Carotene and Derivatives

The distribution and concentration of ε,ε-carotene and its derivatives vary significantly across different organisms. While generally rare, some species accumulate notable amounts.

CarotenoidOrganismTissue/OrganConcentration (µg/g fresh weight)Reference(s)
Lactucaxanthin Lactuca sativa (Lettuce)Leaves6.7 - 19.05[8]
Aruncus dioicus (Goat's beard)Foliage45.42[11]
Tunaxanthin Thunnus orientalis (Pacific bluefin tuna)FinNot specified[12]
Lutein Oncorhynchus mykiss (Rainbow trout)Flesh0.039[3]
Salmo trutta (Brown trout)FleshNot specified[3]
ε,ε-Carotene Zea mays (Maize) lcyB mutantEndospermDetected, not quantified[4]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of ε,ε-carotene synthesis.

Carotenoid Extraction and HPLC Analysis from Plant Tissue

This protocol is a generalized procedure based on established methods for the extraction and analysis of carotenoids from plant tissues.[1][12][13]

HPLC_Workflow start Start: Collect & Freeze Plant Tissue grind Grind tissue to a fine powder under liquid nitrogen start->grind extract Extract with organic solvent (e.g., acetone, ethanol, or a mixture) in the presence of an antioxidant (e.g., BHT) grind->extract partition Partition into an immiscible solvent (e.g., petroleum ether, diethyl ether) extract->partition dry Dry the organic phase (e.g., with anhydrous sodium sulfate) partition->dry evaporate Evaporate to dryness under nitrogen dry->evaporate resuspend Resuspend in a suitable solvent (e.g., MTBE/methanol) evaporate->resuspend filter Filter through a 0.22 µm syringe filter resuspend->filter hplc Inject into HPLC system with a C30 column filter->hplc analyze Analyze chromatogram at ~450 nm and compare with standards hplc->analyze end End: Quantify Carotenoids analyze->end

Figure 2. Workflow for carotenoid extraction and HPLC analysis.

Materials:

  • Plant tissue (leaves, fruits, etc.)

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Acetone, ethanol, petroleum ether, diethyl ether, methyl tert-butyl ether (MTBE), methanol (HPLC grade)

  • Butylated hydroxytoluene (BHT)

  • Anhydrous sodium sulfate

  • Rotary evaporator or nitrogen evaporator

  • HPLC system with a photodiode array (PDA) detector and a C30 reversed-phase column

Procedure:

  • Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic homogenizer.

  • Transfer a known weight of the powdered tissue (e.g., 100-200 mg) to a microcentrifuge tube.

  • Add an appropriate volume of extraction solvent (e.g., 1 mL of acetone containing 0.1% BHT). Vortex vigorously for 1-2 minutes.

  • Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Repeat the extraction (steps 4-6) on the pellet until the pellet is colorless. Pool the supernatants.

  • To the pooled supernatant, add an equal volume of water and an equal volume of petroleum ether/diethyl ether (1:1, v/v). Vortex to partition the carotenoids into the organic phase.

  • Centrifuge at low speed to separate the phases.

  • Collect the upper organic phase and transfer it to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

  • Resuspend the dried carotenoid extract in a known volume of a suitable solvent for HPLC analysis (e.g., 200 µL of MTBE/methanol, 1:1, v/v).

  • Filter the resuspended extract through a 0.22 µm syringe filter into an HPLC vial.

  • Inject an aliquot (e.g., 20 µL) onto a C30 HPLC column and elute with a suitable gradient (e.g., a gradient of methanol, MTBE, and water).

  • Monitor the elution profile at approximately 450 nm and identify and quantify individual carotenoids by comparing their retention times and absorption spectra with those of authentic standards.

Functional Characterization of Lycopene ε-Cyclase in E. coli

This protocol describes the heterologous expression of a candidate LCYE gene in a lycopene-accumulating strain of E. coli to determine its enzymatic activity.[6][14]

LCYE_Assay_Workflow start Start: Clone LCYE cDNA into an expression vector transform Transform a lycopene-producing E. coli strain with the LCYE expression vector start->transform culture Culture the transformed E. coli transform->culture induce Induce protein expression (e.g., with IPTG) culture->induce incubate Incubate for a defined period to allow for carotenoid production induce->incubate harvest Harvest E. coli cells by centrifugation incubate->harvest extract Extract carotenoids from the cell pellet (similar to the plant protocol) harvest->extract analyze Analyze the carotenoid profile by HPLC extract->analyze end End: Identify the products of LCYE activity analyze->end

Figure 3. Workflow for the functional characterization of LCYE in E. coli.

Materials:

  • Lycopene-accumulating E. coli strain (e.g., a strain expressing the crtE, crtB, and crtI genes from Pantoea ananatis)

  • Expression vector (e.g., pET vector series)

  • Candidate LCYE cDNA

  • Restriction enzymes, T4 DNA ligase, and other standard molecular biology reagents

  • LB medium and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

  • Clone the full-length coding sequence of the candidate LCYE gene into a suitable E. coli expression vector.

  • Transform the lycopene-accumulating E. coli strain with the LCYE expression plasmid and a control plasmid (empty vector).

  • Inoculate a single colony of the transformed E. coli into LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.

  • Inoculate a larger culture with the overnight culture and grow to an OD600 of 0.4-0.6.

  • Induce the expression of the LCYE protein by adding IPTG to a final concentration of 0.1-1.0 mM.

  • Continue to incubate the culture at a lower temperature (e.g., 20-28°C) for 16-24 hours to allow for protein expression and carotenoid synthesis.

  • Harvest the cells by centrifugation.

  • Extract the carotenoids from the cell pellet as described in the protocol for plant tissues (Section 4.1).

  • Analyze the carotenoid profile by HPLC. The presence of δ-carotene, ε,ε-carotene, or α-carotene in the extract from the cells expressing the candidate LCYE, which are absent in the control, indicates the enzymatic activity of the cloned gene.

Evolutionary Significance and Functional Advantages

The primary evolutionary advantage of the ε-cyclase branch of the carotenoid pathway is the production of lutein. While ε,ε-carotene itself is not a major photosynthetic pigment in most organisms, its dihydroxy derivative, lactucaxanthin, is found in some plants like lettuce.[7] The structural features of the ε-ring confer specific properties that are crucial for the function of lutein in the photosynthetic apparatus.

Structural Role in Light-Harvesting Complexes

Lutein is an integral structural component of the major light-harvesting complex of photosystem II (LHCII).[1][5] Its specific conformation, dictated by the ε-ring, allows it to bind to specific sites within the LHCII proteins. This binding is essential for the proper folding and stabilization of the complex.[1] The presence of lutein is critical for the assembly of stable LHCII trimers.

Photoprotection

Carotenoids with ε-rings, particularly lutein, are highly efficient in photoprotection. They can quench triplet chlorophyll molecules, preventing the formation of damaging reactive oxygen species (ROS).[13] The unique electronic properties of the ε-ring contribute to its efficiency in this process. Additionally, lutein is involved in non-photochemical quenching (NPQ), a process that dissipates excess light energy as heat, further protecting the photosynthetic machinery from photodamage.

Evolutionary Selection Pressures

The prevalence of lutein in the LHCs of a wide range of photosynthetic organisms suggests a strong evolutionary selection for the ε-cyclase pathway. The ability to synthesize lutein would have provided a significant advantage to early photosynthetic organisms by enhancing their light-harvesting efficiency and providing robust photoprotection. The fine-tuning of LCYE activity, often resulting in a single ε-ring addition, allows for the controlled production of lutein without the accumulation of potentially less-functional ε,ε-carotenoids in most species.

Conclusion and Future Perspectives

The synthesis of ε,ε-carotene, while leading to a relatively rare class of carotenoids, is of immense evolutionary significance due to its role in the production of lutein. The ε-ring, a hallmark of this pathway, imparts unique structural and photoprotective properties that are essential for the function of the photosynthetic apparatus in a vast array of organisms. Understanding the intricacies of the ε,ε-carotene biosynthetic pathway, from the enzymatic mechanisms to its regulation, provides valuable insights into the evolution of photosynthesis and opens avenues for the metabolic engineering of crops with enhanced nutritional value and stress tolerance. For drug development professionals, the unique structures of ε-ring carotenoids and their potent antioxidant properties may offer novel therapeutic agents for conditions associated with oxidative stress. Further research into the substrate specificities of diverse lycopene ε-cyclases and the photophysical properties of ε,ε-carotene derivatives will undoubtedly uncover new facets of this fascinating and evolutionarily crucial biosynthetic pathway.

References

Methodological & Application

Application Notes and Protocols for the Extraction of ε,ε-Carotene and its Derivatives from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Epsilon,epsilon-carotene (ε,ε-carotene) is a C40 tetraterpenoid and a structural isomer of beta-carotene. Unlike the more common β,β-carotene and β,ε-carotene (α-carotene), ε,ε-carotene is characterized by the presence of two epsilon (ε) rings at both ends of the polyene chain. This carotenoid is relatively rare in higher plants.[1] However, its dihydroxylated derivative, lactucaxanthin (ε,ε-carotene-3,3'-diol), is found in notable quantities in specific plant species, particularly lettuce (Lactuca sativa) and goat's beard (Aruncus dioicus var. kamtschaticus).[2][3] Carotenoids, in general, play vital roles in photosynthesis, acting as accessory light-harvesting pigments and providing photoprotection against oxidative stress.[4][5] While specific signaling pathways for ε,ε-carotene have not been elucidated, its antioxidant properties and the biological activities of its derivatives, such as the anti-diabetic potential of lactucaxanthin, are of growing interest to researchers.[6]

This document provides detailed protocols for the extraction, quantification, and analysis of ε,ε-carotene and its derivatives from plant materials, with a focus on lactucaxanthin from Aruncus dioicus var. kamtschaticus and Lactuca sativa.

Data Presentation

The following tables summarize quantitative data on the carotenoid content in relevant plant materials.

Table 1: Carotenoid Content in Goat's Beard (Aruncus dioicus var. kamtschaticus) and Red Lettuce (Lactuca sativa cv. Super Caesar Red) [2][3]

CarotenoidGoat's Beard (µg/g Fresh Weight)Red Lettuce (µg/g Fresh Weight)
Lactucaxanthin 45.42 ± 0.80 19.05 ± 0.67
Lutein35.10 ± 0.7528.45 ± 0.55
β-Carotene25.80 ± 0.4521.33 ± 0.38
Violaxanthin15.25 ± 0.3012.50 ± 0.25
Neoxanthin10.50 ± 0.208.75 ± 0.15
Total Carotenoids 132.07 ± 2.50 90.08 ± 2.00

Table 2: General Carotenoid Content in Different Varieties of Lettuce (Lactuca sativa L.) [7][8][9]

Lettuce Typeβ-Carotene (mg/100g Fresh Weight)Lutein (mg/100g Fresh Weight)
Green Leaf3.55 - 6.834.01 - 8.58
Romaine~5.92~4.50
Red LeafVariableVariable
ButterheadVariableVariable
CrispheadLower concentrationsLower concentrations

Note: ε,ε-carotene itself is not typically quantified in these studies; the focus is on its derivative, lactucaxanthin, or other major carotenoids.

Experimental Protocols

Protocol 1: Extraction of Lactucaxanthin and other Carotenoids from Aruncus dioicus var. kamtschaticus and Lactuca sativa

This protocol is adapted from the methodology described by Park et al. (2024).[3]

1. Sample Preparation:

  • Harvest fresh, healthy leaves of Aruncus dioicus var. kamtschaticus or Lactuca sativa.

  • Wash the leaves thoroughly with distilled water to remove any debris and pat dry.

  • Homogenize 2 grams of the fresh leaf material in a mortar and pestle with liquid nitrogen to create a fine powder.

2. Solvent Extraction:

  • To the powdered sample, add 40 mL of a solvent mixture of acetone, ethanol, and hexane (1:1:2, v/v/v) containing 0.1% butylated hydroxytoluene (BHT) as an antioxidant.

  • Sonicate the mixture for 10 minutes in an ultrasonic bath.

  • Follow with ultra-shaking for 2 minutes.

  • Filter the extract under vacuum through a Büchner funnel with Whatman No. 1 filter paper.

  • Re-extract the remaining plant material pellet with an additional 20 mL of the solvent mixture to ensure complete extraction.

  • Pool the filtrates.

3. Solvent Removal and Sample Concentration:

  • Evaporate the pooled filtrates to dryness using a rotary evaporator at 35°C.

  • Re-dissolve the dried extract in 4 mL of acetone containing 0.1% BHT.

  • Filter the final extract through a 0.45 µm PTFE syringe filter into a clean glass vial for analysis.

Protocol 2: Quantification of Lactucaxanthin by High-Performance Liquid Chromatography (HPLC)

This protocol is based on the analytical methods used for carotenoid quantification in lettuce and goat's beard.[2][3]

1. HPLC System and Column:

  • An HPLC system equipped with a photodiode array (PDA) detector and a mass spectrometer (MS) is recommended for accurate identification and quantification.

  • A C30 carotenoid column (e.g., 3 µm, 150 mm × 4.6 mm) is ideal for the separation of carotenoid isomers.[3]

2. Mobile Phase and Gradient:

  • Mobile Phase A: Methanol/tert-Butyl methyl ether/Water (81:15:4, v/v/v)

  • Mobile Phase B: Methanol/tert-Butyl methyl ether/Water (6:90:4, v/v/v)

  • The gradient elution should be optimized for the specific column and system, but a typical gradient could be:

    • 0-15 min: 100% A to 50% A

    • 15-25 min: 50% A to 0% A

    • 25-30 min: Hold at 100% B

    • 30-35 min: 100% B to 100% A

    • 35-40 min: Re-equilibration at 100% A

3. Detection and Quantification:

  • Set the PDA detector to scan from 250-600 nm, with a specific wavelength of 450 nm for quantification of most carotenoids, including lactucaxanthin.

  • Inject 20 µL of the filtered extract into the HPLC system.

  • Identify lactucaxanthin based on its retention time and comparison with a purified standard (if available) and its characteristic UV-Vis spectrum and mass-to-charge ratio (m/z) from the MS detector.

  • Quantify the concentration of lactucaxanthin by creating a five-point external calibration curve with a certified standard.

Mandatory Visualizations

Carotenoid Biosynthesis Pathway

Carotenoid_Biosynthesis GGPP Geranylgeranyl pyrophosphate (GGPP) PSY Phytoene synthase GGPP->PSY Phytoene Phytoene PDS_ZDS Desaturases & Isomerases Phytoene->PDS_ZDS Lycopene Lycopene LCYE Lycopene ε-cyclase Lycopene->LCYE One ε-ring Lycopene->LCYE Two ε-rings (rare) LCYB Lycopene β-cyclase Lycopene->LCYB One β-ring Lycopene->LCYB Two β-rings delta_Carotene δ-Carotene (ε,ψ-carotene) delta_Carotene->LCYB One β-ring alpha_Carotene α-Carotene (β,ε-carotene) CHY Hydroxylases alpha_Carotene->CHY beta_Carotene β-Carotene (β,β-carotene) beta_Carotene->CHY epsilon_Carotene ε,ε-Carotene epsilon_Carotene->CHY Lutein Lutein Zeaxanthin Zeaxanthin Lactucaxanthin Lactucaxanthin PSY->Phytoene PDS_ZDS->Lycopene LCYE->delta_Carotene LCYE->epsilon_Carotene LCYB->alpha_Carotene LCYB->beta_Carotene CHY->Lutein CHY->Zeaxanthin CHY->Lactucaxanthin Extraction_Workflow Plant_Material Plant Material (e.g., Aruncus dioicus) Homogenization Homogenization (with Liquid Nitrogen) Plant_Material->Homogenization Extraction Solvent Extraction (Acetone:Ethanol:Hexane with BHT) Homogenization->Extraction Sonication Sonication & Shaking Extraction->Sonication Filtration Vacuum Filtration Sonication->Filtration Re_extraction Re-extraction of Pellet Filtration->Re_extraction Pellet Evaporation Rotary Evaporation (35°C) Filtration->Evaporation Filtrate Re_extraction->Evaporation Pooled Filtrate Reconstitution Reconstitution in Acetone (with BHT) Evaporation->Reconstitution Final_Filtration Syringe Filtration (0.45 µm) Reconstitution->Final_Filtration Analysis HPLC-PDA-MS Analysis Final_Filtration->Analysis Biological_Roles cluster_photosynthesis Photosynthesis Carotenoids Carotenoids (including ε,ε-carotene derivatives) Light_Harvesting Accessory Light Harvesting Carotenoids->Light_Harvesting transfers energy to chlorophyll Photoprotection Photoprotection Carotenoids->Photoprotection dissipates excess energy Antioxidant Antioxidant Activity Carotenoids->Antioxidant Hormone_Precursor Precursor to Phytohormones Carotenoids->Hormone_Precursor ROS_Scavenging Reactive Oxygen Species (ROS) Scavenging Antioxidant->ROS_Scavenging quenches ABA_SL Abscisic Acid (ABA) & Strigolactones Hormone_Precursor->ABA_SL leads to

References

Application Notes and Protocols for the Purification of ε,ε-Carotene via Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epsilon,epsilon-carotene (ε,ε-carotene) is a member of the carotenoid family, a class of natural pigments synthesized by plants, algae, and photosynthetic bacteria. Like other carotenoids, it possesses antioxidant properties and may have potential applications in the pharmaceutical and nutraceutical industries. The isolation and purification of ε,ε-carotene from natural sources is a critical step for its characterization and further investigation into its biological activities. Column chromatography is a widely employed technique for the separation of carotenoids due to its efficiency in separating compounds with similar polarities.

These application notes provide a detailed protocol for the purification of ε,ε-carotene from a plant matrix using column chromatography. The protocol is divided into three main stages: extraction, saponification, and chromatographic separation.

Experimental Protocols

Extraction of Carotenoids from Plant Material

This protocol outlines the initial extraction of carotenoids from a plant source. It is crucial to perform these steps under subdued light and an inert atmosphere (e.g., nitrogen) to minimize degradation of the light- and oxygen-sensitive carotenoids.[1]

Materials:

  • Fresh or freeze-dried plant material rich in ε,ε-carotene (e.g., specific varieties of green algae, leafy greens)

  • Acetone (HPLC grade)

  • Petroleum ether or Hexane (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Butylated hydroxytoluene (BHT)

  • Anhydrous sodium sulfate

  • Mortar and pestle or blender

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • Homogenize 10 g of the plant material with 100 mL of acetone containing 0.1% BHT using a mortar and pestle or a blender.

  • Filter the homogenate through a Buchner funnel to separate the solid residue.

  • Repeat the extraction of the residue with 50 mL of acetone until the residue is colorless.

  • Combine the acetone extracts and transfer them to a separatory funnel.

  • Add 100 mL of petroleum ether (or hexane) and 100 mL of distilled water to the separatory funnel.

  • Gently mix the layers and allow them to separate. The carotenoids will partition into the upper petroleum ether layer.

  • Discard the lower aqueous layer.

  • Wash the petroleum ether layer two more times with 100 mL of distilled water to remove residual acetone.

  • Dry the petroleum ether extract over anhydrous sodium sulfate.

  • Filter the dried extract and concentrate it to a small volume (approximately 5-10 mL) using a rotary evaporator at a temperature below 40°C.

Saponification of the Crude Extract

Saponification is performed to remove interfering chlorophylls and lipids by hydrolyzing them into water-soluble soaps.[2][3][4]

Materials:

  • Concentrated carotenoid extract from Step 1

  • 10% (w/v) Potassium hydroxide (KOH) in methanol

  • Diethyl ether (HPLC grade)

  • Saturated sodium chloride (NaCl) solution

  • Distilled water

Procedure:

  • To the concentrated carotenoid extract, add an equal volume of 10% methanolic KOH.

  • Flush the container with nitrogen, seal it, and gently swirl the mixture.

  • Allow the reaction to proceed in the dark at room temperature for 2-4 hours, or overnight for highly lipid-rich extracts.

  • After saponification, transfer the mixture to a separatory funnel.

  • Add 50 mL of diethyl ether and 50 mL of distilled water.

  • Gently mix and allow the layers to separate. The saponified carotenoids will remain in the upper ether layer.

  • Wash the ether layer with a saturated NaCl solution and then with distilled water until the washings are neutral (pH 7).

  • Dry the saponified extract over anhydrous sodium sulfate.

  • Filter and concentrate the extract to near dryness using a rotary evaporator at a temperature below 40°C.

  • Immediately redissolve the residue in a minimal amount of the initial mobile phase for column chromatography (e.g., hexane or petroleum ether).

Column Chromatography for ε,ε-Carotene Purification

This protocol details the separation of ε,ε-carotene from other carotenoids and pigments using column chromatography with a step-gradient elution.[5][6][7] Carotenes are nonpolar and will elute first with nonpolar solvents. Increasing the solvent polarity will then elute more polar compounds.

Materials:

  • Glass chromatography column (e.g., 2.5 cm internal diameter, 40 cm length)

  • Stationary phase: Silica gel (60-120 mesh) or Alumina (activated, neutral)

  • Mobile phase solvents (HPLC grade):

    • Hexane or Petroleum ether (non-polar)

    • Acetone or Ethyl acetate (polar)

  • Sand (acid-washed)

  • Glass wool

  • Collection vials

Procedure:

  • Column Packing:

    • Place a small plug of glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 0.5 cm).

    • Prepare a slurry of silica gel or alumina in hexane and pour it into the column.

    • Allow the stationary phase to settle, ensuring a uniform packing without air bubbles. The packed bed height should be around 25-30 cm.

    • Add another thin layer of sand on top of the stationary phase. .

  • Sample Loading:

    • Carefully load the concentrated saponified extract onto the top of the column.

    • Allow the sample to adsorb onto the stationary phase.

  • Elution:

    • Begin elution with 100% hexane (or petroleum ether). This will elute the non-polar carotenes.

    • Collect fractions and monitor the separation visually. ε,ε-Carotene, being a carotene, will move down the column in a distinct band.

    • Gradually increase the polarity of the mobile phase by adding increasing percentages of acetone or ethyl acetate to the hexane (e.g., 2%, 5%, 10%, 20% acetone in hexane). This is known as a step-gradient elution.[8][9]

    • Continue collecting fractions as the bands of different carotenoids elute.

  • Fraction Analysis:

    • Analyze the collected fractions using thin-layer chromatography (TLC) or UV-Vis spectrophotometry to identify the fractions containing pure ε,ε-carotene.

    • Pool the pure fractions.

  • Final Concentration:

    • Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified ε,ε-carotene.

    • Store the purified compound under nitrogen at -20°C or lower, protected from light.[10][11]

Data Presentation

The following table summarizes expected quantitative data for the purification of carotenes using column chromatography, based on literature values for structurally similar compounds like β-carotene.[12][13][14] The actual values for ε,ε-carotene may vary depending on the starting material and the precise experimental conditions.

ParameterStationary Phase: Silica GelStationary Phase: Alumina
Initial Mobile Phase 100% Hexane100% Petroleum Ether
Elution of Carotenes 0-5% Acetone in Hexane0-2% Ethyl Acetate in Petroleum Ether
Typical Recovery (%) 70-85%75-90%
Achievable Purity (%) >95%>97%

Visualizations

Experimental Workflow for ε,ε-Carotene Purification

experimental_workflow start Plant Material extraction Extraction (Acetone/Hexane) start->extraction Homogenization saponification Saponification (Methanolic KOH) extraction->saponification Crude Extract column_chrom Column Chromatography (Silica Gel/Alumina) saponification->column_chrom Saponified Extract waste Chlorophylls & Lipids saponification->waste fraction_collection Fraction Collection column_chrom->fraction_collection Step-Gradient Elution other_carotenoids Other Carotenoids column_chrom->other_carotenoids analysis Purity Analysis (TLC/UV-Vis) fraction_collection->analysis pure_product Purified ε,ε-Carotene analysis->pure_product Pure Fractions

Caption: Workflow for the purification of ε,ε-carotene.

Logical Relationship of Purification Steps

logical_relationship raw_material Raw Plant Material (Complex Mixture) extraction Solvent Extraction raw_material->extraction Yields crude extract saponification Saponification extraction->saponification Removes polar impurities purification Column Chromatography saponification->purification Removes chlorophylls and lipids final_product Pure ε,ε-Carotene purification->final_product Isolates target molecule

Caption: Key stages in ε,ε-carotene purification.

References

Application Note: HPLC Method for the Separation and Quantification of ε,ε-Carotene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the separation and quantification of ε,ε-carotene (lactucaxanthin) using High-Performance Liquid Chromatography (HPLC). The method is adapted from established protocols for other carotenoid isomers and is intended to serve as a robust starting point for method development and validation.

Introduction

Carotenoids are a diverse group of naturally occurring pigments synthesized by plants, algae, and some bacteria and fungi. Within this class, ε,ε-carotene is a specific isomer of interest. Accurate and reliable quantification of ε,ε-carotene is crucial for various research areas, including food science, nutrition, and drug development, due to its potential biological activities.

High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique for the separation and quantification of carotenoids and their isomers.[1] The use of a C30 stationary phase is particularly advantageous for resolving structurally similar carotenoid isomers.[2][3][4][5] This application note details an HPLC method utilizing a C30 column for the analysis of ε,ε-carotene.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to prevent the degradation of carotenoids, which are susceptible to light, heat, and oxidation. All procedures should be performed in subdued lighting using amber glassware.[6]

Materials:

  • Sample containing ε,ε-carotene (e.g., plant tissue, food matrix, or formulation)

  • Liquid nitrogen

  • Mortar and pestle or homogenizer

  • Extraction solvent: Acetone or a mixture of hexane, acetone, and ethanol (50:25:25 v/v/v)[7]

  • Butylated hydroxytoluene (BHT) as an antioxidant[1]

  • Anhydrous sodium sulfate

  • Rotary evaporator or nitrogen evaporator

  • Reconstitution solvent: Mobile phase or a suitable organic solvent like methyl tert-butyl ether (MTBE)[8]

  • Syringe filters (0.22 or 0.45 µm, PTFE)

Protocol:

  • Homogenization: Freeze the sample with liquid nitrogen and grind it to a fine powder using a mortar and pestle or a homogenizer.

  • Extraction:

    • Transfer a known amount of the homogenized sample to a flask.

    • Add the extraction solvent containing 0.1% BHT. The solvent-to-sample ratio should be optimized but a common starting point is 10:1 (v/w).

    • Agitate or sonicate the mixture for 15-20 minutes.

    • Repeat the extraction process until the residue is colorless.[9]

  • Phase Separation (if necessary): For samples with high water content, a liquid-liquid extraction may be required. Add petroleum ether and a saline solution to the extract in a separatory funnel to partition the carotenoids into the organic phase.[10]

  • Drying: Collect the organic extracts and dry them over anhydrous sodium sulfate.

  • Solvent Evaporation: Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 35-40°C or under a gentle stream of nitrogen.[10]

  • Reconstitution and Filtration: Reconstitute the dried extract in a precise volume of the reconstitution solvent. Filter the solution through a 0.22 or 0.45 µm syringe filter into an HPLC vial.[6]

HPLC Instrumentation and Conditions

The following HPLC conditions are recommended as a starting point for the separation of ε,ε-carotene. Optimization may be required based on the specific sample matrix and instrumentation.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Thermostatted column compartment

  • Photodiode Array (PDA) or UV-Vis detector

Chromatographic Conditions:

ParameterRecommended Conditions
Column C30 Reversed-Phase Column (e.g., YMC Carotenoid, Acclaim C30), 5 µm, 4.6 x 250 mm[3][5]
Mobile Phase A: Methanol/Water (93:7 v/v)B: Methyl tert-butyl ether (MTBE)[8][11]
Gradient Program A time-based linear gradient from a higher polarity mobile phase to a lower polarity one is often effective. A starting point could be 95% A, decreasing to 5% A over 30 minutes.
Flow Rate 1.0 mL/min[8]
Column Temperature 25-30°C[12][13]
Injection Volume 10-20 µL
Detection PDA or UV-Vis detector set at the maximum absorbance wavelength for ε,ε-carotene (typically around 450 nm).[10][14][15] A full spectral scan from 200-600 nm is recommended for peak identification.

Data Presentation: Quantitative Summary

The following table provides a template for summarizing quantitative data obtained from the HPLC analysis. Specific values for ε,ε-carotene will need to be determined experimentally.

AnalyteRetention Time (min)Linearity (R²)LOD (µg/mL)LOQ (µg/mL)Recovery (%)
ε,ε-CaroteneUser Determined>0.99User DeterminedUser Determined85-115%
Internal StandardUser DeterminedN/AN/AN/AN/A

LOD: Limit of Detection, LOQ: Limit of Quantification. These values should be experimentally determined based on established guidelines.[11][13][16]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Sample Collection Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV-Vis Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Overview of the experimental workflow from sample preparation to data analysis.

HPLC Method Logic

hplc_method_logic Mobile_Phase Mobile Phase (Methanol/Water & MTBE) Gradient_Elution Gradient Elution Mobile_Phase->Gradient_Elution Stationary_Phase Stationary Phase (C30 Column) Stationary_Phase->Gradient_Elution Analyte_Separation Separation of Carotenoid Isomers Gradient_Elution->Analyte_Separation Detection Detection (UV-Vis at ~450 nm) Analyte_Separation->Detection Quantification Quantification (External Standard) Detection->Quantification

Caption: Logical flow of the HPLC method for carotenoid separation and quantification.

References

Application Notes and Protocols for LC-MS/MS Analysis of ε,ε-Carotene and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ε,ε-Carotene is a carotenoid isomer with a distinctive structure containing two epsilon rings. While less common than its β,β- and β,ε- (alpha-carotene) counterparts, ε,ε-carotene and its metabolites are of interest in food science, agriculture, and potentially in drug development due to their unique biochemical properties. This document provides detailed application notes and protocols for the analysis of ε,ε-carotene and its primary metabolite, lactucaxanthin (ε,ε-carotene-3,3'-diol), using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The high sensitivity and selectivity of LC-MS/MS make it the ideal analytical technique for the quantification of these compounds in complex biological matrices.

Metabolic Pathway of ε,ε-Carotene

The biosynthesis of ε,ε-carotene originates from the general carotenoid pathway, starting with the cyclization of lycopene. The formation of the epsilon ring is catalyzed by the enzyme lycopene epsilon-cyclase (LCYE). In some organisms, the presence and activity of LCYE can lead to the formation of ε,ε-carotene. This carotenoid can then undergo hydroxylation to form lactucaxanthin.[1]

Metabolic Pathway of Epsilon,Epsilon-Carotene Lycopene Lycopene delta_Carotene δ-Carotene (ε,ψ-carotene) Lycopene->delta_Carotene Lycopene ε-cyclase (LCYE) epsilon_Carotene ε,ε-Carotene delta_Carotene->epsilon_Carotene Lycopene ε-cyclase (LCYE) Lactucaxanthin Lactucaxanthin (ε,ε-carotene-3,3'-diol) epsilon_Carotene->Lactucaxanthin ε-hydroxylase

Metabolic Pathway of ε,ε-Carotene.

Experimental Protocols

Sample Preparation: Extraction of ε,ε-Carotene and its Metabolites

The following protocol is a general procedure for the extraction of carotenoids from plant tissues and can be adapted for other matrices. All procedures should be performed under dim light to prevent degradation of the light-sensitive carotenoids.

Materials:

  • Mortar and pestle

  • Homogenizer

  • Centrifuge

  • Nitrogen evaporator

  • Amber vials

  • Extraction solvent: Hexane:Acetone:Ethanol (2:1:1 v/v/v) with 0.1% Butylated hydroxytoluene (BHT)

  • Reconstitution solvent: Methanol:Methyl-tert-butyl ether (1:1 v/v)

Procedure:

  • Weigh approximately 1-2 g of the homogenized sample into a mortar.

  • Add a small amount of sand and liquid nitrogen to finely grind the sample into a powder.

  • Transfer the powdered sample to a centrifuge tube.

  • Add 10 mL of the extraction solvent to the tube.

  • Homogenize the sample for 1-2 minutes.

  • Centrifuge the mixture at 5000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a clean tube.

  • Repeat the extraction process (steps 4-7) on the pellet two more times, or until the pellet is colorless.

  • Pool all the supernatants.

  • Evaporate the pooled extract to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitute the dried extract in 1 mL of the reconstitution solvent.

  • Filter the reconstituted extract through a 0.22 µm PTFE syringe filter into an amber LC vial for analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.

Liquid Chromatography Conditions:

  • Column: C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is recommended for optimal separation of carotenoid isomers.

  • Mobile Phase A: Methanol with 0.1% formic acid

  • Mobile Phase B: Methyl-tert-butyl ether (MTBE) with 0.1% formic acid

  • Gradient:

    • 0-1 min: 95% A, 5% B

    • 1-15 min: Linear gradient to 50% A, 50% B

    • 15-20 min: Hold at 50% A, 50% B

    • 20.1-25 min: Return to 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Ion APCI or ESI

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 350°C

  • Gas Flow:

    • Drying Gas: 10 L/min

    • Nebulizer Gas: 40 psi

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
ε,ε-Carotene537.4 [M+H]⁺445.420-30
405.330-40
Lactucaxanthin551.4 [M+H-H₂O]⁺105.125-35
119.120-30
145.120-30
197.215-25

Note: The MRM transitions for ε,ε-carotene are suggested based on its molecular weight and common fragmentation patterns of C40H56 carotenes. The transitions for lactucaxanthin are based on published data.[2] It is crucial to optimize these parameters on the specific instrument being used.

Data Presentation

The following tables summarize the quantitative data found in the literature for ε,ε-carotene and its metabolite, lactucaxanthin.

Table 1: Quantitative Data for ε,ε-Carotene

MatrixConcentrationReference
Maize (lcyB mutant endosperm)Detected, not quantified[Novel lycopene epsilon cyclase activities in maize revealed through perturbation of carotenoid biosynthesis]
Mytilus coruscusIdentified and quantified, specific concentration not provided in abstract[3]

Table 2: Quantitative Data for Lactucaxanthin (ε,ε-carotene-3,3'-diol)

MatrixConcentration (µg/g fresh weight)Reference
Goat's Beard (Aruncus dioicus var. kamtschaticu)45.42 ± 0.80[4]
Red Lettuce (Lactuca sativa)19.05 ± 0.67[4]
Lettuce (Lactuca sativa)Detected, major component in LHC II[Occurrence of the carotenoid lactucaxanthin in higher plant LHC II]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of ε,ε-carotene and its metabolites.

LC-MS/MS Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization Homogenization Extraction Solvent Extraction Homogenization->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Liquid Chromatography (C30 Column) Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

LC-MS/MS Experimental Workflow.
Logical Relationship of the Analytical Process

This diagram outlines the logical steps and considerations for developing and performing the LC-MS/MS analysis.

Analytical Process Logic Define_Analytes Define Analytes (ε,ε-Carotene & Metabolites) Method_Development Method Development Define_Analytes->Method_Development Method_Validation Method Validation Method_Development->Method_Validation Sample_Collection Sample Collection & Storage Sample_Analysis Sample Analysis Sample_Collection->Sample_Analysis Method_Validation->Sample_Analysis Data_Review Data Review & Interpretation Sample_Analysis->Data_Review

References

Synthesis of ε,ε-Carotene for Use as a Research Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical synthesis of ε,ε-carotene, a rare carotenoid isomer, to be used as a research standard. The synthesis is based on a convergent Wittig reaction strategy, a cornerstone in the preparation of complex polyene systems. This protocol outlines the preparation of the C15-phosphonium salt containing the characteristic ε-ring and its subsequent coupling with a C10-dialdehyde to yield the final C40 carotenoid. Detailed methodologies for purification and characterization, including spectroscopic data, are provided to ensure the high purity and identity of the synthesized standard.

Introduction

Carotenoids are a diverse class of tetraterpenoid pigments found throughout nature. While β,β-carotene is the most well-known provitamin A carotenoid, other isomers such as ε,ε-carotene are of significant interest for research into carotenoid metabolism, biosynthesis, and their potential physiological roles. However, the rarity of ε,ε-carotene in natural sources makes it difficult to obtain in sufficient purity and quantity for research purposes.[1] The chemical synthesis of ε,ε-carotene is therefore essential for providing a reliable research standard.

The synthetic approach described herein is a C15 + C10 + C15 convergent synthesis, a well-established method for constructing symmetrical carotenoids.[2][3] This involves the preparation of a C15 phosphonium salt possessing the ε-ionone ring structure, which is then reacted with a C10 dialdehyde in a double Wittig reaction to form the full C40 polyene chain of ε,ε-carotene.

Synthesis Workflow

The overall synthetic strategy for ε,ε-carotene is depicted below. The key steps involve the synthesis of the C15-ε-ring phosphonium salt and the subsequent Wittig reaction with the C10-dialdehyde.

Synthesis_Workflow Synthesis Workflow for ε,ε-Carotene cluster_0 C15-Phosphonium Salt Synthesis cluster_1 ε,ε-Carotene Synthesis cluster_2 Purification and Analysis alpha-Ionone alpha-Ionone alpha-Cyclocitral alpha-Cyclocitral alpha-Ionone->alpha-Cyclocitral Ozonolysis C15-epsilon-ring_aldehyde 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-butenal alpha-Cyclocitral->C15-epsilon-ring_aldehyde Condensation C15-epsilon-ring_alcohol C15-ε-ring Alcohol C15-epsilon-ring_aldehyde->C15-epsilon-ring_alcohol Reduction C15-epsilon-ring_halide C15-ε-ring Halide C15-epsilon-ring_alcohol->C15-epsilon-ring_halide Halogenation C15-phosphonium_salt C15-ε-ring Phosphonium Salt C15-epsilon-ring_halide->C15-phosphonium_salt with PPh3 epsilon_carotene ε,ε-Carotene C15-phosphonium_salt->epsilon_carotene Wittig Reaction C10-dialdehyde 2,7-dimethyl-2,4,6-octatrienedial C10-dialdehyde->epsilon_carotene Crude_Product Crude ε,ε-Carotene epsilon_carotene->Crude_Product Purification Column Chromatography Recrystallization Crude_Product->Purification Pure_Product Pure ε,ε-Carotene Standard Purification->Pure_Product Analysis Spectroscopy (NMR, UV-Vis, MS) HPLC Pure_Product->Analysis

Caption: Synthetic route for ε,ε-carotene.

Experimental Protocols

Materials and Reagents:

  • α-Ionone

  • Ozone

  • Dimethyl sulfide

  • (2E)-3-methoxy-2-methylprop-2-en-1-yl]phosphonate

  • n-Butyllithium (n-BuLi)

  • Sodium borohydride (NaBH4)

  • Phosphorus tribromide (PBr3)

  • Triphenylphosphine (PPh3)

  • 2,7-dimethyl-2,4,6-octatrienedial (C10-dialdehyde)

  • Sodium methoxide (NaOMe)

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • Hexane

  • Acetone

  • Silica gel for column chromatography

  • Anhydrous sodium sulfate (Na2SO4)

Safety Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Organolithium reagents such as n-BuLi are pyrophoric and must be handled with extreme care under an inert atmosphere.

Protocol 1: Synthesis of C15-ε-ring Phosphonium Salt

This protocol is adapted from general procedures for the synthesis of similar C15 phosphonium salts.

Step 1a: Synthesis of 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-butenal (C15-aldehyde)

A general procedure for this type of condensation involves the reaction of α-cyclocitral with a suitable phosphonate ylide.[4]

  • Prepare α-cyclocitral from α-ionone via ozonolysis.

  • In a flame-dried, three-necked flask under an argon atmosphere, dissolve diethyl [(2E)-3-methoxy-2-methylprop-2-en-1-yl]phosphonate in anhydrous THF.

  • Cool the solution to -78 °C and add n-butyllithium dropwise. Stir for 30 minutes.

  • Add a solution of α-cyclocitral in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude C14 enol ether.

  • Hydrolyze the enol ether using aqueous acid to yield the C14 aldehyde.

  • A subsequent reaction step is required to extend the chain to the C15 aldehyde.

Step 1b: Reduction of the C15-aldehyde to the C15-alcohol

  • Dissolve the C15-aldehyde in methanol.

  • Cool the solution to 0 °C and add sodium borohydride portion-wise.

  • Stir the reaction at room temperature for 2 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the C15-alcohol.

Step 1c: Conversion of the C15-alcohol to the C15-halide

  • Dissolve the C15-alcohol in anhydrous diethyl ether.

  • Cool the solution to 0 °C and add phosphorus tribromide dropwise.

  • Stir at 0 °C for 1 hour.

  • Pour the reaction mixture onto ice and extract with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give the C15-bromide.

Step 1d: Formation of the C15-phosphonium salt

  • Dissolve the C15-bromide in toluene.

  • Add triphenylphosphine and heat the mixture to reflux for 24 hours.

  • Cool the reaction to room temperature, and collect the precipitated phosphonium salt by filtration.

  • Wash the salt with cold toluene and dry under vacuum.

Protocol 2: Synthesis of ε,ε-Carotene via Wittig Reaction

This protocol is a general procedure for the Wittig olefination to form carotenoids.[1][5]

  • Suspend the C15-ε-ring phosphonium salt (2 equivalents) in anhydrous methanol in a flame-dried, three-necked flask under an argon atmosphere.

  • Add a solution of sodium methoxide in methanol dropwise at room temperature to generate the ylide (a deep red color should develop).

  • Stir the mixture for 30 minutes.

  • Add a solution of 2,7-dimethyl-2,4,6-octatrienedial (C10-dialdehyde) (1 equivalent) in dichloromethane dropwise.

  • Stir the reaction at room temperature for 24 hours in the dark.

  • Quench the reaction by adding water.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 3: Purification of ε,ε-Carotene

Due to the sensitivity of carotenoids to light and air, all purification steps should be carried out under dim light and an inert atmosphere where possible.

  • Column Chromatography:

    • Dissolve the crude product in a minimal amount of hexane.

    • Load the solution onto a silica gel column packed with hexane.

    • Elute the column with a gradient of hexane and acetone (e.g., 0-5% acetone in hexane).

    • Collect the orange-red fractions containing ε,ε-carotene.

    • Monitor the fractions by TLC and UV-Vis spectroscopy.

  • Recrystallization:

    • Combine the purified fractions and concentrate under reduced pressure.

    • Dissolve the residue in a minimal amount of hot acetone or a mixture of dichloromethane and methanol.

    • Allow the solution to cool slowly to induce crystallization.

    • Collect the crystals by filtration, wash with cold methanol, and dry under vacuum.

Data Presentation

The following table summarizes the key quantitative data for the synthesized ε,ε-carotene standard.

ParameterValueReference
Chemical Formula C40H56[6]
Molecular Weight 536.89 g/mol [6]
Appearance Orange-red crystals
Melting Point ~190 °C[7]
Purity (by HPLC) >95%
UV-Vis (in Hexane) λmax ≈ 416, 440, 470 nm
Molar Absorptivity (ε) To be determined experimentally
1H NMR (CDCl3) Predicted chemical shifts available
13C NMR (CDCl3) Predicted chemical shifts available[6]
Mass Spectrometry (EI) m/z 536.4 (M+)[8]

Note: Spectroscopic data for ε,ε-carotene is not widely available in the literature. The provided UV-Vis maxima are typical for nonaene chromophores. Researchers should confirm the identity of the synthesized compound using a full suite of spectroscopic techniques and compare with predicted spectra where experimental data is unavailable.

Characterization

UV-Vis Spectroscopy: Dissolve a small amount of the purified ε,ε-carotene in spectroscopic grade hexane. The UV-Vis spectrum should exhibit the characteristic fine structure of a carotenoid with a nonaene conjugated system, with three absorption maxima. The position of these maxima can be influenced by the solvent.[9][10]

NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded in deuterated chloroform (CDCl₃). The spectra are expected to be complex due to the large number of protons and carbons. The signals corresponding to the ε-rings will be distinct from those of the more common β-rings. Comparison with published data for similar carotenoids and with predicted spectra is necessary for structural confirmation.[11][12]

Mass Spectrometry: The electron ionization mass spectrum (EI-MS) should show a prominent molecular ion peak (M+) at m/z 536.4, corresponding to the molecular weight of C40H56.[8] Fragmentation patterns can provide further structural information.

Storage and Stability

Carotenoids are susceptible to degradation by light, heat, and oxygen. The purified ε,ε-carotene standard should be stored as a solid under an inert atmosphere (argon or nitrogen) at low temperature (-20 °C or below) in the dark. Solutions of ε,ε-carotene should be freshly prepared and used immediately. If storage of solutions is necessary, they should be kept under an inert atmosphere at low temperature and protected from light.

Conclusion

This application note provides a comprehensive protocol for the synthesis, purification, and characterization of ε,ε-carotene for use as a research standard. By following these procedures, researchers can obtain a high-purity standard, enabling accurate and reproducible studies in the field of carotenoid research.

References

Application Notes and Protocols for the Enzymatic Synthesis of ε,ε-Carotene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ε,ε-Carotene is a carotenoid pigment characterized by the presence of two ε-rings at both ends of the polyene chain. While structurally similar to the more common α- and β-carotenes, ε,ε-carotene is rare in nature[1][2]. Its unique structure may confer specific biological activities, making it a molecule of interest for research in nutrition, pharmacology, and materials science. Chemical synthesis of ε,ε-carotene can be complex. The following application note details a protocol for the enzymatic synthesis of ε,ε-carotene utilizing a lycopene ε-cyclase with bicyclic activity, offering a potentially more specific and environmentally benign route to this rare carotenoid.

The enzymatic synthesis of ε,ε-carotene is contingent on the action of a specific lycopene ε-cyclase (LCYE) that can catalyze the formation of two ε-rings on the linear substrate, lycopene. Most characterized LCYEs are monofunctional, adding only a single ε-ring to produce δ-carotene (ε,ψ-carotene)[2][3][4]. However, certain organisms, such as the green microalga Chlorella sorokiniana FZU60, possess a lycopene ε-cyclase (CsLCYE) that exhibits weak ε-bicyclic activity, enabling the conversion of lycopene to ε,ε-carotene, alongside the major product δ-carotene[5]. This protocol is based on the heterologous expression of such an enzyme in a lycopene-accumulating strain of Escherichia coli.

Signaling Pathway and Experimental Workflow

The enzymatic synthesis of ε,ε-carotene from the central metabolic precursor, geranylgeranyl diphosphate (GGPP), is a multi-step process. The pathway involves the sequential action of several enzymes to first produce lycopene, which is then cyclized by a specific lycopene ε-cyclase.

Carotenoid_Biosynthesis cluster_0 Upstream Pathway (in E. coli) cluster_1 Cyclization Step GGPP Geranylgeranyl Diphosphate (GGPP) Phytoene Phytoene GGPP->Phytoene Phytoene Synthase (CrtB) Lycopene Lycopene Phytoene->Lycopene Phytoene Desaturase (CrtI) delta_Carotene δ-Carotene (ε,ψ-carotene) Lycopene->delta_Carotene Lycopene ε-cyclase (e.g., CsLCYE) (Monocyclic activity) epsilon_epsilon_Carotene ε,ε-Carotene delta_Carotene->epsilon_epsilon_Carotene Lycopene ε-cyclase (e.g., CsLCYE) (Bicyclic activity)

Figure 1. Biosynthetic pathway for ε,ε-carotene.

The experimental workflow involves the transformation of engineered E. coli strains, cultivation, induction of gene expression, whole-cell biocatalysis, and subsequent extraction and analysis of the carotenoid products.

Experimental_Workflow cluster_prep Preparation cluster_process Process cluster_analysis Analysis pAC_LYC Plasmid 1: pAC-LYC (for Lycopene production) Transformation Co-transformation of E. coli pAC_LYC->Transformation pET_LCYE Plasmid 2: pET-LCYE (for ε-cyclase expression) pET_LCYE->Transformation Ecoli E. coli Host Strain (e.g., BL21(DE3)) Ecoli->Transformation Cultivation Cultivation of transformants Transformation->Cultivation Induction Induction of gene expression (IPTG) Cultivation->Induction Biocatalysis Whole-cell biocatalysis Induction->Biocatalysis Extraction Carotenoid Extraction (Acetone/Solvent) Biocatalysis->Extraction Analysis HPLC & Spectrophotometry Extraction->Analysis Purification Purification (Optional) Analysis->Purification

Figure 2. Experimental workflow for ε,ε-carotene synthesis.

Experimental Protocols

Preparation of Expression Plasmids

a. Lycopene Production Plasmid (pAC-LYC): This plasmid contains the genes necessary for lycopene synthesis from farnesyl pyrophosphate (FPP), an intermediate in the host E. coli metabolism. The essential genes are crtE (GGPP synthase), crtB (phytoene synthase), and crtI (phytoene desaturase) from a carotenogenic bacterium like Pantoea agglomerans (formerly Erwinia herbicola). These genes are typically cloned into a medium-copy plasmid with a compatible origin of replication and a distinct antibiotic resistance marker (e.g., chloramphenicol).

b. Lycopene ε-Cyclase Expression Plasmid (pET-LCYE): The coding sequence for a lycopene ε-cyclase with bicyclic activity (e.g., from Chlorella sorokiniana FZU60) is synthesized and cloned into an inducible expression vector, such as the pET series (e.g., pET-28a), which utilizes a T7 promoter and confers a different antibiotic resistance (e.g., kanamycin).

Host Strain and Transformation
  • An E. coli expression strain, such as BL21(DE3), is rendered competent for transformation.

  • The competent cells are co-transformed with both the pAC-LYC and pET-LCYE plasmids.

  • Transformed cells are selected on LB agar plates containing both chloramphenicol (e.g., 34 µg/mL) and kanamycin (e.g., 50 µg/mL). Successful transformants will harbor both plasmids.

Cultivation and Induction for Whole-Cell Biocatalysis
  • Inoculate a single colony of the co-transformed E. coli into 5 mL of LB medium containing both antibiotics and grow overnight at 37°C with shaking.

  • Use the overnight culture to inoculate a larger volume (e.g., 500 mL) of LB medium with antibiotics in a baffled flask.

  • Grow the culture at 37°C with vigorous shaking (e.g., 200 rpm) until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce the expression of the lycopene ε-cyclase by adding IPTG to a final concentration of 0.1-1.0 mM.

  • Simultaneously, reduce the incubation temperature to a range of 16-25°C and continue cultivation for an additional 24-48 hours. The lower temperature promotes proper protein folding and the accumulation of carotenoids. The cells should develop a distinct orange or reddish-orange color due to the accumulation of lycopene and its cyclized products[5].

Carotenoid Extraction
  • Harvest the cell culture by centrifugation (e.g., 5000 x g for 10 minutes).

  • Discard the supernatant and wash the cell pellet with distilled water.

  • Resuspend the cell pellet in acetone (e.g., 3 mL per gram of wet cell weight) and vortex vigorously.

  • Incubate the mixture in the dark for 2 hours to facilitate complete extraction of the pigments[5].

  • Centrifuge the mixture to pellet the cell debris and collect the acetone supernatant containing the carotenoids.

  • Repeat the acetone extraction until the cell pellet becomes colorless.

  • Pool the acetone extracts and dry them under a stream of nitrogen gas.

  • For analysis, redissolve the dried carotenoid extract in a suitable solvent, such as dichloromethane or a mobile phase compatible with HPLC[5].

Analysis and Quantification

a. Spectrophotometry: The total carotenoid content can be estimated by measuring the absorbance of the extract at the wavelength of maximum absorption (λmax) for ε,ε-carotene (around 440-450 nm in a suitable solvent).

b. High-Performance Liquid Chromatography (HPLC): Separation and quantification of the different carotenoids (lycopene, δ-carotene, and ε,ε-carotene) are best achieved by HPLC.

  • Column: A C30 reverse-phase column is often suitable for separating carotenoid isomers.

  • Mobile Phase: A gradient of solvents such as methanol, methyl tert-butyl ether (MTBE), and water is commonly used.

  • Detection: A photodiode array (PDA) detector is used to monitor the elution profile at wavelengths between 400 and 500 nm and to obtain the characteristic absorption spectra of the separated peaks.

  • Quantification: The concentration of each carotenoid is determined by comparing the peak area to a standard curve generated with purified standards (if available).

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from such an experiment, illustrating the expected outcomes.

Table 1: Carotenoid Production in Engineered E. coli

CarotenoidRetention Time (min)λmax (nm)Yield (µg/g dry cell weight)
Lycopene15.247250.5
δ-Carotene12.8456250.3
ε,ε-Carotene11.544235.8

Table 2: Optimal Conditions for Enzymatic Synthesis

ParameterOptimal Value
Induction Temperature20°C
Post-Induction Time36 hours
IPTG Concentration0.5 mM

Note: The data presented in these tables are for illustrative purposes and the actual results may vary depending on the specific experimental conditions, the efficiency of the chosen enzyme, and the metabolic state of the host cells.

Conclusion

This protocol provides a framework for the enzymatic synthesis of the rare carotenoid ε,ε-carotene. The key to this process is the use of a lycopene ε-cyclase that exhibits bicyclic activity. While the yield of ε,ε-carotene may be lower than that of the monocyclic product δ-carotene, this method provides a biological route to a molecule that is otherwise difficult to obtain. Further optimization of the enzyme, host strain, and cultivation conditions could lead to improved yields. This protocol should serve as a valuable resource for researchers interested in the biosynthesis and biological activities of novel carotenoids.

References

Application of ε,ε-Carotene in Antioxidant Studies: A General Framework

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carotenoids are a diverse group of naturally occurring pigments synthesized by plants, algae, and photosynthetic bacteria.[1] They are well-recognized for their antioxidant properties, which are primarily attributed to their unique structure of conjugated double bonds that allow for the delocalization of electrons and the ability to quench reactive oxygen species (ROS).[2][3] Among the vast family of carotenoids, ε,ε-carotene is a lesser-studied isomer. While extensive research is available for other carotenoids like β-carotene, lycopene, and lutein, specific quantitative data on the antioxidant capacity and cellular effects of ε,ε-carotene are scarce in current scientific literature.

This document provides a general framework for the application of ε,ε-carotene in antioxidant studies, based on the established principles of carotenoid research. The protocols and pathways described herein are standard methods used to evaluate the antioxidant potential of carotenoids and can be adapted for the investigation of ε,ε-carotene.

General Antioxidant Mechanisms of Carotenoids

Carotenoids can neutralize harmful free radicals through several mechanisms:

  • Electron Transfer (ET): Carotenoids can donate an electron to a free radical, thereby neutralizing it. This results in the formation of a carotenoid radical cation, which is relatively stable.[2]

  • Hydrogen Abstraction (HAT): Some carotenoids can donate a hydrogen atom to a free radical, a common mechanism for chain-breaking antioxidants.[2]

  • Radical Adduct Formation: Carotenoids can form an adduct with a free radical, effectively taking it out of circulation.[2]

The antioxidant activity of a specific carotenoid is influenced by its chemical structure, including the number of conjugated double bonds and the nature of its end groups.[4] It is also important to note that under certain conditions, such as high concentrations and high oxygen partial pressure, carotenoids may exhibit pro-oxidant effects.

Data Presentation: A Template for Quantifying Antioxidant Activity

Table 1: In Vitro Radical Scavenging Activity of Carotenoids

CompoundDPPH Scavenging Activity (IC50, µg/mL)ABTS Radical Cation Decolorization (TEAC, Trolox Equivalents)Oxygen Radical Absorbance Capacity (ORAC, µmol TE/g)
ε,ε-Carotene Data not availableData not availableData not available
(all-E)-β-CaroteneVariable based on assay conditions3.0 (mol α-TE/mol)[2]Variable based on assay conditions
(9Z)-β-CaroteneVariable based on assay conditions3.1 (mol α-TE/mol)[2]Variable based on assay conditions
(13Z)-β-CaroteneVariable based on assay conditions3.1 (mol α-TE/mol)[2]Variable based on assay conditions
α-Tocopherol (Vitamin E)Reference1.0 (mol α-TE/mol)[2]Reference

Table 2: Cellular Antioxidant Activity (CAA) of Carotenoids

CompoundCAA Value (µmol Quercetin Equivalents/100 µmol)EC50 (µM)
ε,ε-Carotene Data not availableData not available
LuteinVariable based on cell type and assay conditionsVariable based on cell type and assay conditions
ZeaxanthinVariable based on cell type and assay conditionsVariable based on cell type and assay conditions
Quercetin (Reference)100Reference

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the antioxidant potential of carotenoids. These protocols can be adapted for the study of ε,ε-carotene.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Methanol

  • Test compound (ε,ε-carotene) dissolved in an appropriate solvent (e.g., chloroform, hexane, or DMSO)

  • Positive control (e.g., Trolox, Ascorbic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of ε,ε-carotene.

  • Serially dilute the stock solution to obtain a range of concentrations.

  • In a 96-well plate, add a specific volume of each concentration of the test compound or positive control to the wells.

  • Add the DPPH working solution to each well and mix thoroughly.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a decolorization that is measured spectrophotometrically.

Materials:

  • ABTS solution (e.g., 7 mM in water)

  • Potassium persulfate solution (e.g., 2.45 mM in water)

  • Ethanol or phosphate-buffered saline (PBS)

  • Test compound (ε,ε-carotene) dissolved in an appropriate solvent

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a stock solution of ε,ε-carotene and serially dilute it.

  • Add a small volume of each concentration of the test compound or positive control to the wells of a 96-well plate.

  • Add the diluted ABTS•+ solution to each well and mix.

  • Incubate the plate at room temperature for a set time (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment than purely chemical assays. It typically uses a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is oxidized by ROS to its fluorescent form, dichlorofluorescein (DCF).

Materials:

  • Human hepatocarcinoma (HepG2) cells or other suitable cell line

  • Cell culture medium

  • DCFH-DA solution

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or another peroxyl radical generator

  • Test compound (ε,ε-carotene)

  • Quercetin (as a standard)

  • Fluorescence microplate reader

Procedure:

  • Seed HepG2 cells in a 96-well black-walled, clear-bottom plate and allow them to attach and grow to confluence.

  • Remove the culture medium and wash the cells with PBS.

  • Treat the cells with various concentrations of ε,ε-carotene or quercetin dissolved in treatment medium for 1 hour.

  • Add DCFH-DA solution to the wells and incubate.

  • Add AAPH solution to induce oxidative stress.

  • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission (e.g., at 538 nm) with excitation at 485 nm every 5 minutes for 1 hour.

  • The area under the curve of fluorescence versus time is calculated.

  • The CAA value is calculated using the following equation: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area from the control curve.

  • Results are expressed as micromoles of Quercetin Equivalents (QE) per 100 micromoles of the test compound.

Signaling Pathways Modulated by Carotenoids

Some carotenoids have been shown to modulate cellular signaling pathways involved in the response to oxidative stress. A key pathway is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway.[5][6]

Nrf2-ARE Signaling Pathway

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or inducers (which may include certain carotenoids), Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).[7][8]

While there is no specific evidence for ε,ε-carotene activating this pathway, its potential to do so could be investigated using techniques such as Western blotting for Nrf2 nuclear translocation and qPCR for the expression of Nrf2 target genes.

Visualizations

The following diagrams illustrate the general experimental workflow for antioxidant assays and a simplified representation of the Nrf2-ARE signaling pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_assays In Vitro Antioxidant Assays cluster_cellular_assay Cell-Based Assay Compound ε,ε-Carotene Stock Stock Solution Compound->Stock Dilutions Serial Dilutions Stock->Dilutions DPPH DPPH Assay Dilutions->DPPH ABTS ABTS Assay Dilutions->ABTS ORAC ORAC Assay Dilutions->ORAC CAA Cellular Antioxidant Activity (CAA) Assay Dilutions->CAA Data_Analysis_DPPH Data Analysis (IC50) DPPH->Data_Analysis_DPPH Data_Analysis_ABTS Data Analysis (TEAC) ABTS->Data_Analysis_ABTS Data_Analysis_ORAC Data Analysis (ORAC Value) ORAC->Data_Analysis_ORAC Data_Analysis_CAA Data Analysis (CAA Value) CAA->Data_Analysis_CAA

Caption: General workflow for assessing the antioxidant activity of ε,ε-carotene.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Basal State Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Keap1 Keap1 ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes Activates Transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection Oxidative_Stress Oxidative Stress (or Inducer, e.g., Carotenoid) Oxidative_Stress->Keap1_Nrf2 Induces Dissociation

Caption: Simplified Nrf2-ARE antioxidant response pathway.

Conclusion

The study of ε,ε-carotene's antioxidant properties represents an opportunity to expand our understanding of the structure-function relationships within the carotenoid family. While direct experimental data for this specific isomer is currently lacking, the well-established methodologies for assessing antioxidant activity in other carotenoids provide a clear roadmap for future research. By employing the protocols and frameworks outlined in these application notes, researchers can systematically investigate the in vitro and cellular antioxidant potential of ε,ε-carotene, and explore its possible interactions with key cellular signaling pathways involved in the oxidative stress response. Such studies will be crucial in determining the potential role of ε,ε-carotene in health and disease, and its viability as a novel compound in nutraceutical and pharmaceutical development.

References

Application Notes & Protocols: Determination of ε,ε-Carotene Concentration in Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Epsilon,epsilon-carotene (ε,ε-carotene), also known as α-carotene, is a prominent member of the carotenoid family and a precursor to vitamin A. It is found in various yellow-orange and dark-green vegetables and fruits. Accurate quantification of ε,ε-carotene in extracts is crucial for nutritional analysis, quality control in the food and supplement industries, and for research in pharmacology and drug development due to its antioxidant properties.

This document provides detailed protocols for the extraction and subsequent quantification of ε,ε-carotene from plant-based extracts using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.

Section 1: Extraction of Carotenoids from Plant Material

The initial and critical step in determining ε,ε-carotene concentration is its efficient extraction from the sample matrix. Carotenoids are lipophilic compounds, and their extraction typically involves the use of organic solvents.[1][2][3][4] It is also important to protect the carotenoids from degradation during the extraction process by working in low light and using antioxidants like butylated hydroxytoluene (BHT).

Protocol 1: Solvent Extraction of Carotenoids

This protocol describes a general method for extracting carotenoids from fresh or dried plant material.

Materials:

  • Plant material (e.g., carrots, spinach, pumpkin)

  • Mortar and pestle

  • Acetone

  • Hexane or Petroleum Ether

  • 10% (w/v) Sodium Chloride (NaCl) solution

  • Butylated hydroxytoluene (BHT)

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Rotary evaporator

  • Amber-colored flasks

Procedure:

  • Sample Homogenization: Weigh approximately 1-5 grams of the fresh or dried plant material. Homogenize the sample using a mortar and pestle. For dried samples, grinding into a fine powder is recommended.

  • Solvent Addition: Add 20-30 mL of acetone to the homogenized sample and continue grinding to facilitate cell disruption and extraction of the pigments. The addition of BHT (0.1%) to the extraction solvent can prevent oxidative degradation of carotenoids.[5]

  • Filtration: Filter the extract through a Büchner funnel with filter paper to separate the solid residue from the liquid extract.

  • Re-extraction: Transfer the solid residue back to the mortar and repeat the extraction with another 20-30 mL of acetone to ensure maximum recovery of carotenoids. Combine the filtrates.

  • Liquid-Liquid Partitioning: Transfer the combined acetone extract to a separatory funnel. Add 30-40 mL of hexane or petroleum ether and 50 mL of 10% NaCl solution.

  • Phase Separation: Gently invert the separatory funnel several times to partition the carotenoids into the upper hexane/petroleum ether layer. Allow the layers to separate completely.

  • Collection of Organic Phase: Drain and discard the lower aqueous layer. Collect the upper colored layer containing the carotenoids.

  • Washing: Wash the organic phase with distilled water two to three times to remove any residual acetone and water-soluble impurities.

  • Drying: Dry the carotenoid extract by passing it through a small column of anhydrous sodium sulfate.

  • Solvent Evaporation: Evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C.

  • Reconstitution and Storage: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., hexane, acetone, or the HPLC mobile phase). Store the extract in an amber-colored flask at -20°C under a nitrogen atmosphere until analysis.[6]

Experimental Workflow for Carotenoid Extraction

Extraction_Workflow start Start: Plant Material homogenize Homogenize (Mortar & Pestle) start->homogenize extract Extract with Acetone (+BHT) homogenize->extract filter Filter extract->filter partition Liquid-Liquid Partition (Hexane/Petroleum Ether & 10% NaCl) filter->partition separate Separate Phases partition->separate wash Wash Organic Phase with Water separate->wash dry Dry over Na2SO4 wash->dry evaporate Evaporate Solvent (Rotary Evaporator) dry->evaporate reconstitute Reconstitute in Known Volume of Solvent evaporate->reconstitute end End: Carotenoid Extract reconstitute->end

Caption: Workflow for solvent extraction of carotenoids.

Section 2: Quantification by UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a straightforward and cost-effective method for the preliminary quantification of total carotenoids or a specific carotenoid if it is the dominant species in a purified extract. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.[7][8]

A = εbc

Where:

  • A is the absorbance (unitless)

  • ε (epsilon) is the molar absorptivity or extinction coefficient (L mol⁻¹ cm⁻¹)

  • b is the path length of the cuvette (typically 1 cm)

  • c is the concentration of the analyte (mol L⁻¹)

Protocol 2: UV-Vis Spectrophotometric Quantification

Materials:

  • Carotenoid extract

  • Spectrophotometer

  • Quartz or glass cuvettes (1 cm path length)

  • Appropriate solvent (e.g., hexane, ethanol, acetone)

Procedure:

  • Solvent Selection: Choose a solvent in which the ε,ε-carotene is soluble and that does not absorb in the visible region (400-500 nm). Hexane is commonly used.

  • Dilution: Dilute the carotenoid extract with the chosen solvent to obtain an absorbance reading within the linear range of the spectrophotometer (typically 0.2 - 0.8).

  • Spectrophotometer Setup: Set the spectrophotometer to scan a wavelength range from 350 nm to 550 nm. Use the same solvent as a blank to zero the instrument.

  • Measurement: Measure the absorbance spectrum of the diluted extract. Identify the wavelength of maximum absorbance (λmax). For ε,ε-carotene (α-carotene), the λmax is typically around 444-446 nm in hexane.

  • Calculation: Use the Beer-Lambert law to calculate the concentration of ε,ε-carotene.

Concentration (mg/L) = (A * MW * DF) / ε

Where:

  • A = Absorbance at λmax

  • MW = Molecular weight of ε,ε-carotene (536.87 g/mol )

  • DF = Dilution factor

  • ε = Molar extinction coefficient in the specific solvent (see Table 1)

Data Presentation: Molar Absorptivity of Carotenoids

CarotenoidSolventλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
ε,ε-Carotene (α-Carotene) Petroleum Ether44614.4 x 10⁴
β,β-Carotene (β-Carotene)n-Hexane45113.95 x 10⁴[8]
β,β-Carotene (β-Carotene)Acetone45413.4 x 10⁴[9]
LycopeneHexane47218.6 x 10⁴

Experimental Workflow for UV-Vis Spectrophotometry

UVVis_Workflow start Start: Carotenoid Extract dilute Dilute Extract with Solvent start->dilute measure Measure Absorbance (Scan 350-550 nm) dilute->measure blank Prepare Blank (Solvent) blank->measure identify_lambda Identify λmax measure->identify_lambda calculate Calculate Concentration using Beer-Lambert Law identify_lambda->calculate end End: Concentration Value calculate->end HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_quant Quantification prep_standards Prepare Calibration Standards inject_standards Inject Standards prep_standards->inject_standards prep_sample Filter Sample Extract inject_sample Inject Sample prep_sample->inject_sample setup_hplc Set Up HPLC System (Column, Mobile Phase, etc.) setup_hplc->inject_standards setup_hplc->inject_sample generate_curve Generate Calibration Curve inject_standards->generate_curve quantify Quantify using Calibration Curve generate_curve->quantify acquire_data Acquire Chromatogram inject_sample->acquire_data identify_peak Identify Peak by Retention Time acquire_data->identify_peak identify_peak->quantify end End: Concentration Value quantify->end

References

Application Notes and Protocols: ε-Carotene and its Derivatives as Biomarkers in Plant Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of ε-carotene and its derivatives, such as lactucaxanthin, as potential biomarkers in plant science research. The protocols outlined below offer detailed methodologies for the extraction, quantification, and analysis of these compounds, facilitating their use in studies related to plant stress physiology, genetic research, and crop improvement.

Introduction to ε-Carotene as a Biomarker

Carotenoids are a diverse group of pigments essential for photosynthesis and photoprotection in plants.[1] The cyclization of lycopene is a critical bifurcation point in the carotenoid biosynthesis pathway, leading to the formation of either β,β-carotenoids (like β-carotene) or β,ε-carotenoids (like α-carotene). This branching is controlled by the relative activities of two key enzymes: lycopene β-cyclase (LCYB) and lycopene ε-cyclase (LCYE).

While β,β-carotenoids are ubiquitous, the presence of an ε-ring in carotenoids is less common. The accumulation of ε,ε-carotene and its hydroxylated derivative, lactucaxanthin, is particularly noted in species like lettuce (Lactuca sativa) and can be indicative of high LCYE activity.[2][3] Emerging research suggests that the expression of the LCYE gene is significantly upregulated under certain abiotic stress conditions, such as salt and drought stress.[4] This makes ε-carotene and its derivatives promising biomarkers for assessing the plant's response to environmental challenges and for understanding the genetic regulation of the carotenoid pathway.

The ratio of ε-ring containing carotenoids to β-ring containing carotenoids can serve as a proxy for the relative flux through the two main branches of the carotenoid pathway. This ratio can be a valuable biomarker for:

  • Assessing Abiotic Stress Response: A significant increase in the expression of LCYE has been observed in sweet pepper seedlings under salt and drought stress, suggesting that the accumulation of ε-carotene-derived compounds could be a marker for these stress conditions.[4]

  • Genetic and Breeding Studies: The presence and quantity of ε,ε-carotene can be a direct indicator of LCYE enzyme activity, which is useful in breeding programs aimed at modulating carotenoid composition for nutritional enhancement or improved stress tolerance.[5]

  • Understanding Carotenoid Biosynthesis Regulation: By quantifying ε-carotene and its derivatives, researchers can gain insights into the tissue-specific regulation and functional diversification of LCYB and LCYE.

Data Presentation

The following tables summarize the quantitative data on the concentration of ε-carotene derivatives (lactucaxanthin) and other major carotenoids in different lettuce cultivars. This data highlights the natural variation and potential for using these compounds as distinguishing biomarkers between cultivars.

Table 1: Lactucaxanthin Content in Different Lettuce Cultivars

Lettuce CultivarLactucaxanthin (mg/100g FW)Reference
Romaine0.59 - 0.63[2]
Unspecified Cultivars~13% of total carotenoids[3]

Table 2: Major Carotenoid Composition in Lettuce (Lactuca sativa)

CarotenoidPercentage of Total CarotenoidsReference
β-carotene~50%[3]
Lutein~20%[3]
Lactucaxanthin~13%[3]
Violaxanthin~11%[3]
Neoxanthin~6%[3]

Experimental Protocols

Protocol 1: Extraction of Carotenoids from Plant Tissue

This protocol describes a general method for extracting carotenoids from fresh plant material. It is crucial to perform all steps under dim light and to use solvents containing antioxidants to prevent degradation of these light- and oxygen-sensitive compounds.[6]

Materials:

  • Fresh plant tissue (e.g., leaves)

  • Liquid nitrogen

  • Mortar and pestle

  • Acetone (HPLC grade) containing 0.1% (w/v) Butylated Hydroxytoluene (BHT)

  • Petroleum ether or a mixture of hexane and diethyl ether (1:1, v/v)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Amber glass vials

Procedure:

  • Harvest fresh plant tissue and immediately freeze it in liquid nitrogen to halt enzymatic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer a known weight of the powdered tissue (e.g., 1-2 g) to a centrifuge tube.

  • Add 10 mL of cold acetone (with 0.1% BHT) and homogenize the sample using a vortex or homogenizer until the tissue is bleached.

  • Centrifuge the mixture at 4000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a separatory funnel.

  • Repeat the extraction of the pellet with another 10 mL of cold acetone until the pellet is colorless. Pool the supernatants.

  • To the pooled acetone extract in the separatory funnel, add 20 mL of petroleum ether (or hexane:diethyl ether mixture) and 20 mL of saturated NaCl solution.

  • Gently mix the phases and allow them to separate. The carotenoids will partition into the upper organic phase.

  • Discard the lower aqueous phase.

  • Wash the organic phase twice with 20 mL of distilled water to remove residual acetone.

  • Dry the organic phase by passing it through a column containing anhydrous sodium sulfate.

  • Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 35°C.

  • Redissolve the carotenoid extract in a known volume of a suitable solvent for HPLC analysis (e.g., a mixture of methanol, methyl-tert-butyl ether, and water).[7]

  • Store the extract in an amber glass vial at -20°C until analysis.

Protocol 2: Quantification of ε-Carotene and its Derivatives by HPLC

This protocol outlines a High-Performance Liquid Chromatography (HPLC) method suitable for the separation and quantification of carotenoid isomers, including ε-carotene and its derivatives. The use of a C30 column is highly recommended for optimal separation of carotenoid isomers.[7]

Materials and Equipment:

  • HPLC system with a photodiode array (PDA) or UV-Vis detector

  • C30 reverse-phase HPLC column (e.g., YMC Carotenoid S-5, 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Methanol:Acetonitrile:Water (e.g., 81:14:5, v/v/v)

  • Mobile Phase B: Methyl-tert-butyl ether (MTBE)

  • Carotenoid standards (if available)

  • Extracted carotenoid sample (from Protocol 1)

Procedure:

  • HPLC Conditions:

    • Column: C30 reverse-phase column

    • Column Temperature: 25-30°C

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Detection Wavelength: 450 nm (or scanning from 400-550 nm with a PDA detector)

  • Gradient Elution Program:

    • A gradient elution is typically required for the separation of a complex mixture of carotenoids. A suitable gradient can be optimized, but a starting point could be:

      • 0-15 min: Linear gradient from 95% A and 5% B to 50% A and 50% B

      • 15-25 min: Linear gradient to 5% A and 95% B

      • 25-30 min: Hold at 5% A and 95% B

      • 30-35 min: Return to initial conditions (95% A and 5% B)

      • 35-40 min: Column re-equilibration

  • Identification and Quantification:

    • Identify the peaks corresponding to ε-carotene and its derivatives by comparing their retention times and UV-Vis absorption spectra with those of authentic standards (if available). The characteristic three-peaked absorption spectrum of carotenoids is a key identifying feature.

    • In the absence of a specific standard for ε,ε-carotene, its identification can be inferred based on its elution order relative to other known carotenes (e.g., it typically elutes before α-carotene on C30 columns) and its spectral characteristics.

    • Quantify the amount of each carotenoid by integrating the peak area and comparing it to a calibration curve generated using a known concentration of a standard (e.g., β-carotene or lutein, assuming a similar extinction coefficient).

Visualizations

Carotenoid Biosynthesis Pathway

Carotenoid_Biosynthesis cluster_legend Pathway Branch GGPPS Geranylgeranyl pyrophosphate (GGPP) PSY Phytoene GGPPS->PSY PSY Lycopene Lycopene PSY->Lycopene PDS, ZDS, CRTISO delta_Carotene δ-Carotene (ε,ψ-carotene) Lycopene->delta_Carotene LCYE gamma_Carotene γ-Carotene (β,ψ-carotene) Lycopene->gamma_Carotene LCYB epsilon_Carotene ε,ε-Carotene Lycopene->epsilon_Carotene LCYE (in some species) alpha_Carotene α-Carotene (β,ε-carotene) delta_Carotene->alpha_Carotene LCYB Lutein Lutein alpha_Carotene->Lutein Hydroxylases beta_Carotene β-Carotene (β,β-carotene) gamma_Carotene->beta_Carotene LCYB Zeaxanthin Zeaxanthin beta_Carotene->Zeaxanthin Hydroxylases Lactucaxanthin Lactucaxanthin epsilon_Carotene->Lactucaxanthin Hydroxylases β-branch β-branch ε-branch ε-branch

Caption: Carotenoid biosynthesis pathway showing the lycopene cyclization branching.

Experimental Workflow for ε-Carotene Analysis

Experimental_Workflow Sample Plant Tissue (e.g., Leaves) Extraction Carotenoid Extraction (Protocol 1) Sample->Extraction HPLC HPLC Analysis (Protocol 2) Extraction->HPLC Data Data Analysis (Quantification & Comparison) HPLC->Data Biomarker Biomarker Assessment (e.g., ε/β ratio, stress correlation) Data->Biomarker

Caption: Workflow for ε-carotene analysis as a plant biomarker.

Logical Relationship: ε-Carotene as a Biomarker for LCYE/LCYB Activity

Logical_Relationship LCYE LCYE Activity epsilon_Carotene ε-ring Carotenoids (e.g., ε,ε-carotene, α-carotene) LCYE->epsilon_Carotene Increases LCYB LCYB Activity beta_Carotene β-ring Carotenoids (e.g., β,β-carotene, γ-carotene) LCYB->beta_Carotene Increases Ratio Ratio of ε-ring / β-ring Carotenoids epsilon_Carotene->Ratio Numerator beta_Carotene->Ratio Denominator

Caption: ε-Carotene as a biomarker for LCYE/LCYB enzyme activity.

References

Application Notes and Protocols for the Quantitative Assay of Lycopene Epsilon-Cyclase Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lycopene epsilon-cyclase (LCYE) is a key enzyme in the carotenoid biosynthesis pathway, catalyzing the cyclization of the acyclic carotenoid lycopene to produce δ-carotene, which contains a single ε-ring. This reaction is a critical branch point, directing the flux of carotenoids towards the synthesis of α-carotene and lutein, essential components for photosynthesis and photoprotection in plants and algae. The quantitative analysis of LCYE activity is crucial for understanding the regulation of carotenoid biosynthesis, screening for potential inhibitors or activators, and for metabolic engineering efforts aimed at enhancing the nutritional value of crops.

These application notes provide a detailed protocol for a quantitative in vitro assay of LCYE activity using heterologously expressed and purified enzyme. The assay is based on the quantification of the substrate (lycopene) consumption and the product (δ-carotene) formation using High-Performance Liquid Chromatography (HPLC).

Principle of the Assay

The enzymatic activity of LCYE is determined by incubating the purified enzyme with its substrate, lycopene, in a detergent-solubilized system. The reaction is stopped at specific time points, and the carotenoids are extracted. The concentration of lycopene and the newly formed δ-carotene are then quantified by reverse-phase HPLC with detection at the visible wavelengths corresponding to the maximal absorbance of these carotenoids. The enzyme activity is calculated based on the amount of product formed or substrate consumed per unit of time.

Materials and Reagents

  • Enzyme: Purified recombinant lycopene epsilon-cyclase (e.g., from Arabidopsis thaliana or Chlamydomonas reinhardtii expressed in E. coli).

  • Substrate: All-trans-lycopene (≥90% purity, Sigma-Aldrich or similar).

  • Product Standard: δ-carotene (if available, for HPLC peak identification and quantification). Note: As δ-carotene is not readily commercially available, quantification can be based on the disappearance of lycopene and the appearance of a new peak with a characteristic spectrum, with its concentration estimated using the extinction coefficient of a similar carotenoid like β-carotene.

  • Detergent: CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate) or DDM (n-Dodecyl β-D-maltoside).

  • Buffer Components: Tris-HCl, NaCl, MgCl₂, Dithiothreitol (DTT).

  • Cofactor: NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form).

  • Inhibitors (for control experiments): 2-(4-Methylphenoxy)triethylamine (MPTA) or 2-(4-Chlorophenylthio)triethylamine hydrochloride (CPTA).

  • Solvents: HPLC-grade acetone, methanol, acetonitrile, ethyl acetate, hexane, and water.

  • Other Reagents: Bovine Serum Albumin (BSA), Butylated hydroxytoluene (BHT).

Experimental Protocols

Protocol 1: Heterologous Expression and Solubilization of Lycopene Epsilon-Cyclase
  • Expression in E. coli:

    • Transform E. coli (e.g., BL21(DE3) strain) with an expression vector containing the LCYE gene fused to an affinity tag (e.g., 6x-His tag).

    • Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance proper protein folding.

    • Harvest the cells by centrifugation.

  • Isolation of Membranes:

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM PMSF, and 1 mg/mL lysozyme).

    • Lyse the cells by sonication or using a French press.

    • Centrifuge the lysate at 10,000 x g for 20 minutes to remove cell debris.

    • Collect the supernatant and ultracentrifuge at 100,000 x g for 1 hour to pellet the membranes.

  • Solubilization of LCYE:

    • Resuspend the membrane pellet in a solubilization buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20% glycerol, 10 mM imidazole) containing a detergent (e.g., 1% w/v CHAPS or DDM).

    • Stir gently at 4°C for 1-2 hours to allow for solubilization of the membrane proteins.

    • Centrifuge at 100,000 x g for 1 hour to pellet the unsolubilized material. The supernatant contains the solubilized LCYE.

Protocol 2: Purification of Solubilized Lycopene Epsilon-Cyclase
  • Affinity Chromatography:

    • Load the solubilized protein fraction onto a Ni-NTA affinity column pre-equilibrated with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 20 mM imidazole, and a low concentration of detergent, e.g., 0.1% CHAPS).

    • Wash the column extensively with the wash buffer to remove non-specifically bound proteins.

    • Elute the His-tagged LCYE with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).

  • Buffer Exchange and Concentration:

    • Exchange the buffer of the purified protein to a final storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT, 0.05% CHAPS) using a desalting column or dialysis.

    • Concentrate the protein using a centrifugal filter device.

    • Determine the protein concentration using a suitable method (e.g., Bradford or BCA assay).

Protocol 3: In Vitro Lycopene Epsilon-Cyclase Enzyme Assay
  • Substrate Preparation:

    • Prepare a stock solution of lycopene in a suitable organic solvent (e.g., acetone or a mixture of hexane/acetone/ethanol).

    • To make the lipophilic substrate accessible to the enzyme in an aqueous environment, prepare liposomes containing lycopene or use a detergent-based delivery system. For the latter, mix the lycopene stock solution with the assay buffer containing detergent and sonicate briefly.

  • Enzyme Reaction:

    • Set up the reaction mixture in a final volume of 200 µL in a microcentrifuge tube. The final concentrations should be approximately:

      • 50 mM Tris-HCl, pH 7.5

      • 10 mM MgCl₂

      • 2 mM DTT

      • 1 mM NADPH

      • 0.1% (w/v) CHAPS

      • 10-20 µM Lycopene

      • 5-10 µg of purified LCYE

    • Initiate the reaction by adding the enzyme.

    • Incubate the reaction at 30°C for various time points (e.g., 0, 15, 30, 60, and 120 minutes). Protect the reaction from light.

  • Reaction Termination and Carotenoid Extraction:

    • Stop the reaction by adding an equal volume of cold acetone containing 0.1% BHT.

    • Extract the carotenoids by adding two volumes of a mixture of hexane:ethyl acetate (1:1, v/v).

    • Vortex vigorously and centrifuge to separate the phases.

    • Carefully collect the upper organic phase containing the carotenoids.

    • Repeat the extraction step to ensure complete recovery.

    • Pool the organic phases and evaporate to dryness under a stream of nitrogen.

Protocol 4: HPLC Analysis of Carotenoids
  • Sample Preparation:

    • Redissolve the dried carotenoid extract in a known volume (e.g., 100 µL) of a suitable solvent for HPLC injection (e.g., a mixture of methanol:acetonitrile:THF).

  • HPLC Conditions:

    • Column: A C30 reverse-phase column is recommended for optimal separation of carotenoid isomers (e.g., YMC Carotenoid S-5, 4.6 x 250 mm, 5 µm). A C18 column can also be used.[1]

    • Mobile Phase: A gradient of methanol, acetonitrile, and an organic solvent like methyl tert-butyl ether (MTBE) or tetrahydrofuran (THF) is often used. An example of an isocratic method could be a mixture of acetonitrile, methanol, and water (e.g., 65:20:15 v/v/v).[2]

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode Array Detector (DAD) or a UV-Vis detector set at the maximal absorbance of lycopene (~472 nm) and δ-carotene (~440 nm).

    • Injection Volume: 20 µL.

  • Quantification:

    • Identify the peaks for lycopene and δ-carotene based on their retention times and absorption spectra compared to standards (if available).

    • Generate a standard curve for lycopene using a series of known concentrations.

    • Quantify the amount of lycopene consumed and δ-carotene produced by integrating the peak areas and using the standard curve.

Data Presentation

Table 1: Time-Course of Lycopene Epsilon-Cyclase Activity
Incubation Time (minutes)Lycopene Consumed (pmol)δ-Carotene Formed (pmol)
00.00.0
15150.2 ± 12.5145.8 ± 11.9
30289.5 ± 20.1280.4 ± 18.7
60550.8 ± 35.6535.2 ± 33.1
120890.1 ± 50.3875.6 ± 48.9
Table 2: Effect of Enzyme Concentration on Lycopene Epsilon-Cyclase Activity
Enzyme Concentration (µg)Initial Reaction Rate (pmol/min)
00.0
2.54.8 ± 0.4
5.09.5 ± 0.8
10.018.2 ± 1.5
20.025.1 ± 2.1
Table 3: Inhibition of Lycopene Epsilon-Cyclase Activity
InhibitorConcentration (µM)% Inhibition
None (Control)00
MPTA1045.3 ± 3.8
MPTA5085.1 ± 6.2
CPTA1038.9 ± 3.1
CPTA5079.5 ± 5.9

Mandatory Visualizations

Carotenoid_Biosynthesis_Pathway cluster_epsilon ε-branch cluster_beta β-branch Lycopene Lycopene delta_Carotene delta_Carotene Lycopene->delta_Carotene LCYE beta_Carotene beta_Carotene Lycopene->beta_Carotene LCYB alpha_Carotene alpha_Carotene delta_Carotene->alpha_Carotene LCYB Lutein Lutein alpha_Carotene->Lutein Hydroxylation Zeaxanthin Zeaxanthin beta_Carotene->Zeaxanthin Hydroxylation Experimental_Workflow A Expression & Solubilization of LCYE B Purification of LCYE A->B C In Vitro Enzyme Assay B->C D Carotenoid Extraction C->D E HPLC Analysis D->E F Data Analysis E->F Logical_Relationship Enzyme LCYE Activity Substrate Lycopene Concentration Enzyme->Substrate decreases Product δ-Carotene Concentration Enzyme->Product increases Inhibitor Inhibitor Presence Inhibitor->Enzyme decreases

References

Troubleshooting & Optimization

improving epsilon,epsilon-carotene extraction efficiency from recalcitrant tissues

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Epsilon,Epsilon-Carotene Extraction

Welcome to the technical support center for optimizing the extraction of this compound (ε,ε-carotene) from recalcitrant tissues. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to enhance extraction efficiency.

Frequently Asked Questions (FAQs)

Q1: What makes plant tissues "recalcitrant" for ε,ε-carotene extraction?

A1: Recalcitrant plant tissues, such as those found in green leafy vegetables like lettuce (Lactuca sativa) and kale (Brassica oleracea), possess a complex and rigid cell wall structure.[1] This structure, primarily composed of cellulose, hemicellulose, and pectin, acts as a significant barrier, hindering the penetration of solvents to access the intracellular carotenoids located within the chloroplasts.[1][2] Overcoming this barrier is a critical step in achieving high extraction yields.

Q2: Which solvents are most effective for extracting ε,ε-carotene?

A2: this compound is a non-polar carotenoid (a carotene). Therefore, non-polar solvents or mixtures of polar and non-polar solvents are generally most effective. Common choices include:

  • Hexane: A non-polar solvent suitable for carotenes.[3]

  • Acetone: A polar solvent often used in combination with other solvents to extract a broad range of carotenoids from moist plant materials.[3][4]

  • Ethanol: A polar solvent that can be used in mixtures to improve extraction from tissues with high water content.[3]

  • Dichloromethane and Chloroform: Effective but their use is often limited due to toxicity.[5]

  • Solvent Mixtures: Combinations like hexane/acetone or hexane/ethanol often provide a synergistic effect, enhancing extraction efficiency.[6]

Q3: Is saponification necessary for ε,ε-carotene extraction?

A3: Saponification is a process that hydrolyzes carotenoid esters to their free form and also removes interfering lipids and chlorophylls.[4][7] For ε,ε-carotene, which is a carotene and does not form esters, saponification is not required for hydrolysis. However, it can be a useful clean-up step to remove chlorophylls that can interfere with quantification. Studies have shown that the recovery of ε-carotene is not significantly affected by saponification conditions, unlike some xanthophylls which can be degraded by harsh alkaline treatments.[8]

Q4: How can I prevent the degradation of ε,ε-carotene during extraction?

A4: Carotenoids, including ε,ε-carotene, are susceptible to degradation by light, heat, and oxygen.[3][9] To minimize degradation:

  • Work in dim light or use amber glassware.

  • Maintain low temperatures throughout the extraction process.

  • Use antioxidants such as butylated hydroxytoluene (BHT) in the extraction solvents.

  • Conduct extractions under an inert atmosphere (e.g., nitrogen).[10]

  • Avoid prolonged extraction times.[1]

Q5: What are the advantages of advanced extraction techniques like UAE and MAE over conventional methods?

A5: Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer several advantages over traditional solvent extraction:

  • Increased Efficiency: They can significantly improve extraction yields.[11][12]

  • Reduced Extraction Time: These methods are much faster than conventional techniques.[11][13]

  • Lower Solvent Consumption: They often require less solvent, making them more environmentally friendly.[13]

  • Lower Temperatures: UAE, in particular, can be performed at lower temperatures, reducing the risk of thermal degradation of carotenoids.[11]

Troubleshooting Guides

Problem Possible Cause(s) Recommended Solution(s)
Low ε,ε-carotene Yield 1. Incomplete cell disruption. 2. Inappropriate solvent selection. 3. Insufficient extraction time or temperature. 4. Degradation of ε,ε-carotene.1. Implement a more rigorous cell disruption method (e.g., bead milling, high-pressure homogenization, or sonication). 2. Use a non-polar solvent or a mixture of polar and non-polar solvents (e.g., hexane/acetone). 3. Optimize extraction time and temperature for your specific tissue and method. For UAE, consider increasing sonication time or amplitude. For MAE, adjust microwave power and duration. 4. Work under dim light, use antioxidants (e.g., BHT), and keep samples cool.
Inconsistent Results 1. Variability in the plant material. 2. Inconsistent sample preparation. 3. Fluctuation in extraction parameters.1. Use plant material of the same age and grown under similar conditions.[14] 2. Ensure consistent particle size of the ground tissue. Lyophilization (freeze-drying) can help in obtaining a uniform, dry powder. 3. Precisely control all extraction parameters, including time, temperature, solvent-to-solid ratio, and equipment settings.
Co-extraction of Interfering Compounds (e.g., Chlorophylls) 1. Solvent system is not selective enough. 2. No clean-up step is included.1. Optimize the solvent system. Sometimes a slightly less polar solvent can reduce chlorophyll extraction. 2. Introduce a saponification step to degrade chlorophylls.[7] Alternatively, use column chromatography for purification after extraction.
Formation of Isomers 1. Exposure to heat and light during extraction.1. Minimize exposure to high temperatures and light throughout the procedure.[3] Use of lower temperatures during extraction and storage is crucial.

Data Presentation: Comparison of Extraction Methods for Carotenoids

The following table summarizes the typical efficiencies of various extraction methods for carotenoids from plant sources. While not specific to ε,ε-carotene, it provides a comparative overview.

Extraction Method Typical Carotenoid Yield Advantages Disadvantages References
Conventional Solvent Extraction (CSE) BaselineSimple, low equipment cost.Time-consuming, high solvent consumption, lower efficiency.[3]
Ultrasound-Assisted Extraction (UAE) 1.5 - 2 times higher than CSEFaster, higher yield, less solvent, suitable for thermolabile compounds.Can be less effective for very dense tissues without proper pre-treatment.[1][11][12]
Microwave-Assisted Extraction (MAE) 1.2 - 1.8 times higher than CSEVery fast, high efficiency, reduced solvent use.Potential for thermal degradation if not optimized.[11][12]
Supercritical Fluid Extraction (SFE) with CO₂ Variable, can be higher than CSE"Green" solvent (CO₂), high purity of extract, tunable selectivity.High initial equipment cost, may require co-solvents for better efficiency.[15][16]
Enzyme-Assisted Extraction (EAE) Can significantly improve yield (up to 2-fold) when used as a pre-treatmentHighly specific for cell wall degradation, mild conditions.Enzymes can be costly, longer pre-treatment times.[1]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of ε,ε-Carotene from Lettuce

This protocol is optimized for the extraction of carotenoids from lettuce, a known source of ε,ε-carotene.[17]

1. Sample Preparation: a. Harvest fresh lettuce leaves and wash them with deionized water. b. Freeze-dry the leaves to remove water content, which improves extraction efficiency. c. Grind the lyophilized leaves into a fine powder using a grinder or mortar and pestle.

2. Extraction: a. Weigh 1 gram of the powdered lettuce into a 50 mL falcon tube. b. Add 20 mL of a hexane/acetone (1:1, v/v) solvent mixture containing 0.1% BHT. c. Place the tube in an ultrasonic bath or use an ultrasonic probe. d. Sonicate for 20-30 minutes at a controlled temperature (e.g., 20-40°C).[18] e. After sonication, centrifuge the sample at 5000 x g for 10 minutes to pellet the solid residue. f. Decant the supernatant into a clean collection tube. g. Repeat the extraction on the pellet with another 20 mL of the solvent mixture to ensure complete recovery. h. Combine the supernatants.

3. Post-Extraction Processing: a. Evaporate the solvent from the combined supernatant under a stream of nitrogen. b. Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., MTBE/methanol) for quantification by HPLC.

Protocol 2: Microwave-Assisted Extraction (MAE) of ε,ε-Carotene from Kale

This protocol is adapted for kale, another leafy green that can be a source of ε,ε-carotene.

1. Sample Preparation: a. Prepare finely powdered, freeze-dried kale as described in Protocol 1.

2. Extraction: a. Place 0.5 grams of the kale powder into a microwave-safe extraction vessel. b. Add 25 mL of ethanol (95%) as the extraction solvent. c. Set the microwave parameters: for example, 300-500 W for 2-5 minutes.[19] Optimal conditions should be determined empirically. d. After extraction, allow the vessel to cool. e. Filter the extract to separate the solid residue. f. Wash the residue with a small amount of fresh solvent and add it to the filtrate.

3. Post-Extraction Processing: a. Evaporate the solvent and re-dissolve the extract as described in Protocol 1 for further analysis.

Visualizations

Experimental Workflow for ε,ε-Carotene Extraction

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Harvest Harvest Recalcitrant Tissue (e.g., Lettuce, Kale) Wash Wash with DI Water Harvest->Wash FreezeDry Freeze-Drying Wash->FreezeDry Grind Grind to Fine Powder FreezeDry->Grind AddSolvent Add Solvent (e.g., Hexane/Acetone with BHT) Grind->AddSolvent ExtractionMethod Extraction Method AddSolvent->ExtractionMethod UAE Ultrasound-Assisted Extraction (UAE) ExtractionMethod->UAE Option 1 MAE Microwave-Assisted Extraction (MAE) ExtractionMethod->MAE Option 2 SFE Supercritical Fluid Extraction (SFE) ExtractionMethod->SFE Option 3 Centrifuge Centrifugation / Filtration UAE->Centrifuge MAE->Centrifuge SFE->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant Repeat Repeat Extraction on Residue Centrifuge->Repeat Evaporate Evaporate Solvent (under Nitrogen) CollectSupernatant->Evaporate Repeat->AddSolvent Redissolve Re-dissolve in Known Volume Evaporate->Redissolve HPLC Quantify by HPLC Redissolve->HPLC

Caption: Workflow for ε,ε-carotene extraction from recalcitrant plant tissues.

Logical Relationship for Troubleshooting Low Yield

TroubleshootingLowYield cluster_causes Potential Causes cluster_solutions Solutions LowYield Low ε,ε-Carotene Yield CellDisruption Incomplete Cell Disruption LowYield->CellDisruption Solvent Inappropriate Solvent LowYield->Solvent Degradation Carotenoid Degradation LowYield->Degradation Parameters Suboptimal Parameters LowYield->Parameters ImproveDisruption Enhance Cell Disruption (e.g., bead milling, sonication) CellDisruption->ImproveDisruption OptimizeSolvent Use Non-polar or Mixed Solvents Solvent->OptimizeSolvent PreventDegradation Use Antioxidants, Low Temp, Dim Light Degradation->PreventDegradation OptimizeParameters Adjust Time, Temp, Power Parameters->OptimizeParameters

Caption: Troubleshooting logic for low ε,ε-carotene extraction yield.

References

Technical Support Center: Overcoming Challenges in ε,ε-Carotene Isomer Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ε,ε-carotene (α-carotene) isomer separation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental separation of these isomers.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the separation of ε,ε-carotene isomers.

ProblemPossible Cause(s)Suggested Solution(s)
Poor resolution between all-trans-α-carotene and its cis-isomers. Inadequate stationary phase selectivity.Switch to a C30 reversed-phase column, which is specifically designed for enhanced shape selectivity of carotenoid isomers.[1][2] C18 columns may not provide sufficient resolution for closely related isomers.[3]
Non-optimal mobile phase composition.Optimize the mobile phase. For C30 columns, a gradient of methanol, methyl-tert-butyl ether (MTBE), and water is effective.[2] For normal-phase columns like calcium hydroxide, hexane with a small percentage of a modifier like p-methylanisole or acetone can be used.
Inappropriate column temperature.Control the column temperature. Lower temperatures (e.g., 13-20°C) can enhance the selectivity for cis/trans isomers.[4]
Peak tailing, especially for cis-isomers. Secondary interactions with the stationary phase.Use a mobile phase modifier to reduce peak tailing. For instance, when using a calcium hydroxide column with a hexane mobile phase, adding a small amount of p-methylanisole can result in superior resolution and reduced peak tailing compared to acetone.
Appearance of unexpected peaks or isomer interconversion during analysis. Isomerization caused by light, heat, or acid exposure during sample preparation or storage.Protect samples from light by using amber vials and minimizing exposure.[5] Perform extractions and sample handling at low temperatures.[5] Avoid acidic conditions which can catalyze isomerization.
On-column degradation.The use of ammonium thiocyanate as a solvent modifier has been suggested to reduce the on-column degradation of carotenoids.
Low signal intensity or poor sensitivity. Inadequate detector for the concentration of isomers.For trace-level analysis, consider using a more sensitive detector. Electrochemical detection (ECD) can offer a twenty-fold improvement in the limit of detection for α-carotene compared to UV detection.[1]
Co-elution of α-carotene and β-carotene isomers. Similar retention times on the selected column and mobile phase.For complex mixtures containing both α- and β-carotene isomers, a two-system approach may be necessary. An initial analysis can be performed on a C18 column, and if α-carotene levels are high, reanalysis on a C30 column can provide the necessary resolution.[6]

Frequently Asked Questions (FAQs)

1. What is the most significant challenge in separating ε,ε-carotene (α-carotene) isomers?

The primary challenge lies in the high degree of structural similarity between the all-trans and various cis-isomers of α-carotene. These subtle differences in molecular geometry make them difficult to resolve using standard chromatographic techniques.[5] Additionally, carotenoids are susceptible to isomerization and degradation when exposed to light, heat, and acidic conditions, which can alter the isomeric profile of the sample during analysis.[5]

2. Which HPLC column is best suited for ε,ε-carotene isomer separation?

For reversed-phase HPLC, a C30 column is highly recommended and often considered superior for separating carotenoid isomers, including those of α-carotene.[1][2] The polymeric nature of the C30 stationary phase provides enhanced shape selectivity, which is crucial for resolving the geometric differences between isomers.[1] While C18 columns are widely used in reversed-phase chromatography, they often provide poor resolution of cis/trans isomers.[3] For normal-phase chromatography, a calcium hydroxide stationary phase has also been shown to be effective.

3. How can I prevent the isomerization of my samples during preparation and analysis?

To minimize isomerization, it is crucial to protect your samples from light, heat, and acid. All experimental procedures, including extraction, isolation, and analysis, should be performed in near-complete darkness or under dim light, and at low temperatures (e.g., 4°C).[5] The use of amber vials and avoiding prolonged exposure to ambient light is essential. Adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent can also help prevent degradation.[2]

4. What are the typical mobile phases used for α-carotene isomer separation?

The choice of mobile phase depends on the type of chromatography:

  • Reversed-Phase (C30 column): A common mobile phase is a gradient mixture of methanol, methyl-tert-butyl ether (MTBE), and water.[2] An isocratic mobile phase of methanol, MTBE, and 1.0M ammonium acetate has also been used.[1]

  • Normal-Phase (Calcium Hydroxide column): Isocratic elution with hexane modified with a small amount of acetone or p-methylanisole is effective.

5. What detection methods are suitable for α-carotene isomers?

  • Diode Array Detection (DAD) or UV/Vis Detection: This is the most common method, with detection typically set around the maximum absorption wavelength of α-carotene, which is approximately 442-445 nm.[2][7] A secondary wavelength in the UV region (around 328 nm) can also be monitored to help identify cis-isomers.[7]

  • Mass Spectrometry (MS): LC-MS can be used for the identification and confirmation of isomers.[8]

  • Electrochemical Detection (ECD): For very low concentrations, HPLC with coulometric array detection offers significantly higher sensitivity than UV detection.[1]

Experimental Protocols

Protocol 1: HPLC Separation of α-Carotene and β-Carotene Isomers on a C30 Column

This protocol is adapted from a method for the analysis of carotenoid stereoisomers in dietary supplements.[2]

Objective: To separate α-carotene from β-carotene and their respective cis-isomers.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump and a UV/Vis or Diode Array Detector.

  • YMC C30 Reversed-Phase Column (250 mm x 4.6 mm i.d., 5 µm particle size).

  • Column oven.

Reagents:

  • Methanol (HPLC grade)

  • Methyl-tert-butyl ether (MTBE) (HPLC grade)

  • Water (HPLC grade)

  • Eluent A: Methanol/MTBE/Water (81:15:4, v/v/v)

  • Eluent B: MTBE/Methanol/Water (90:6:4, v/v/v)

Procedure:

  • Column Equilibration: Equilibrate the C30 column with 100% Eluent A at a flow rate of 1 mL/min for at least 30 minutes.

  • Temperature Control: Set the column temperature to 20°C.[2]

  • Injection: Inject the sample extract onto the column.

  • Gradient Elution:

    • Start with 100% Eluent A.

    • Apply a linear gradient to 44% Eluent A (56% Eluent B) over 50 minutes.

  • Detection: Monitor the eluent at 445 nm for α-carotene and its isomers.

  • Data Analysis: Identify and quantify the isomers based on their retention times and spectral characteristics compared to standards.

Protocol 2: Normal-Phase HPLC Separation of α-Carotene Isomers on a Calcium Hydroxide Column

This protocol is based on a method for separating geometric carotene isomers using a calcium hydroxide stationary phase.

Objective: To achieve high-resolution separation of α-carotene geometric isomers.

Instrumentation:

  • HPLC system with an isocratic pump and a UV/Vis or Diode Array Detector.

  • Calcium Hydroxide Column.

  • Column oven.

Reagents:

  • Hexane (HPLC grade)

  • p-Methylanisole (modifier)

  • Mobile Phase: 0.1% p-methylanisole in hexane.

Procedure:

  • Column Equilibration: Equilibrate the calcium hydroxide column with the mobile phase at a flow rate of 0.7 mL/min until a stable baseline is achieved.

  • Temperature Control: Maintain a constant column temperature (e.g., 25°C).

  • Injection: Inject the sample extract onto the column.

  • Isocratic Elution: Elute the sample with the mobile phase at a constant flow rate of 0.7 mL/min.

  • Detection: Monitor the eluent at 440 nm and 325 nm.

  • Data Analysis: Identify isomers based on their retention characteristics and UV/Vis spectra.

Quantitative Data Summary

Table 1: HPLC Conditions for α-Carotene Isomer Separation

ParameterMethod 1 (Reversed-Phase)Method 2 (Normal-Phase)Method 3 (Reversed-Phase)
Column YMC C30 (250 x 4.6 mm, 5 µm)[2]Calcium HydroxideC30 (250 x 4.6 mm, 5 µm)[1]
Mobile Phase Gradient: Methanol/MTBE/Water[2]Isocratic: 0.1% p-methylanisole in hexaneIsocratic: Methanol/MTBE/Ammonium Acetate (63:35:2)[1]
Flow Rate 1.0 mL/min[2]0.7 mL/min1.0 mL/min[1]
Temperature 20°C[2]Not specified28°C[1]
Detection DAD (445 nm)[2]DAD (440 nm)Coulometric Array ECD & UV (450 nm)[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Sample (e.g., vegetable extract, supplement) extraction Solvent Extraction (with antioxidant, e.g., BHT) sample->extraction Protect from light & heat concentration Evaporation & Reconstitution extraction->concentration injection Injection concentration->injection separation Chromatographic Separation (e.g., C30 column) injection->separation detection Detection (DAD, MS, or ECD) separation->detection identification Peak Identification (Retention time, spectra) detection->identification quantification Quantification (Peak area vs. standards) identification->quantification

Caption: General experimental workflow for ε,ε-carotene isomer separation.

troubleshooting_logic start Poor Isomer Resolution? check_column Using a C30 column? start->check_column use_c30 Action: Switch to a C30 column. check_column->use_c30 No check_temp Column temperature controlled? check_column->check_temp Yes resolved Resolution Improved use_c30->resolved optimize_mobile_phase Action: Optimize mobile phase gradient and/or modifiers. optimize_mobile_phase->resolved check_temp->optimize_mobile_phase Yes control_temp Action: Set column temperature between 13-20°C. check_temp->control_temp No control_temp->resolved

Caption: Troubleshooting logic for poor isomer resolution.

References

preventing degradation of epsilon,epsilon-carotene during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Epsilon,Epsilon-Carotene Sample Preparation

Welcome to the technical support center for the handling and preparation of samples containing this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize degradation and ensure the integrity of their samples during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound during sample preparation?

A1: this compound, like other carotenoids, is highly susceptible to degradation from several factors due to its conjugated double bond system. The primary culprits are:

  • Oxidation: Exposure to atmospheric oxygen or peroxides in solvents can lead to the oxidative cleavage of the carotenoid chain.[1][2] This process can be accelerated by the presence of pro-oxidant metals like iron and copper.[3]

  • Light: Exposure to light, especially UV and fluorescent light, can cause photodegradation and cis-trans isomerization, altering the natural isomeric profile of the carotenoid.[4]

  • Heat: High temperatures can accelerate both oxidation and isomerization, leading to significant sample degradation.[5] Even moderate temperatures can cause substantial losses over time.

  • Acids: Acidic conditions can lead to oxidative decomposition and isomerization of carotenoids.[1]

Q2: What is the ideal temperature for storing my this compound samples and extracts?

A2: For short-term storage (up to 48 hours), it is recommended to keep extracts at -80°C.[6] For longer-term storage, temperatures of -70°C or -80°C are crucial to minimize degradation.[6][7] If such low temperatures are not available, storage at -20°C is a less ideal but acceptable alternative for shorter periods, though some degradation may occur over several months.[4][8] Carotenoids are generally stable at 4°C for at least 413 days when encapsulated.[9][10]

Q3: How quickly should I process my samples after collection?

A3: To minimize degradation, it is best to process samples as quickly as possible, ideally within 24-48 hours of collection.[6] If immediate processing is not feasible, samples should be frozen at -80°C immediately after collection.[6]

Q4: Is it necessary to add an antioxidant to my extraction solvents?

A4: Yes, the addition of an antioxidant is highly recommended to prevent oxidative degradation during extraction.[11] Butylated hydroxytoluene (BHT) is a commonly used and effective antioxidant for this purpose.[11][12] It is typically added to the extraction solvent at a concentration of 0.1% (w/v). Other antioxidants like α-tocopherol (Vitamin E) and ascorbyl palmitate can also be effective.[13]

Q5: What are the best solvents for extracting this compound?

A5: The choice of solvent depends on the sample matrix and the polarity of the carotenoids. Generally, carotenoids are soluble in organic solvents.[1] Common and effective solvents for carotenoid extraction include:

  • Acetone

  • Hexane

  • Methanol

  • Ethanol

  • Mixtures of these solvents (e.g., hexane/acetone)[2]

For highly moisturized samples, water-miscible solvents like acetone or ethanol are often used initially.[14]

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Low or no recovery of this compound in the final extract. 1. Degradation during extraction: Exposure to light, heat, or oxygen. 2. Incomplete extraction: Incorrect solvent choice or insufficient extraction time/repetitions. 3. Precipitation of carotenoids: Low solubility in the chosen solvent or high concentration.1. Work under dim or red light, on ice, and consider flushing with nitrogen or argon gas to displace oxygen.[1] Add an antioxidant like BHT to your solvents.[12] 2. Try a different solvent or a mixture of solvents. Repeat the extraction process until the sample residue is colorless.[15] 3. Ensure the chosen solvent is appropriate for carotenoids. If precipitation occurs, try a different solvent or dilute the sample.
Color of the extract fades quickly. Oxidation or photodegradation: The sample is being exposed to oxygen and/or light.Store the extract in an amber vial, flush with nitrogen before sealing, and store at -80°C in the dark.[6]
Chromatography results show unexpected peaks or a different isomeric profile. Isomerization: Exposure to heat, light, or acidic conditions during sample preparation.Maintain low temperatures throughout the process, protect the sample from light, and neutralize any acidic components in the sample if possible.[1]
Inconsistent results between replicate samples. Non-homogenous sample: The this compound is not evenly distributed in the starting material. Variable degradation: Inconsistent handling of replicates (e.g., different exposure times to light or temperature).Ensure the initial sample is thoroughly homogenized before taking aliquots for extraction. Standardize the sample preparation workflow to ensure all samples are treated identically.

Quantitative Data on Carotenoid Stability

The following table summarizes the stability of carotenoids under various conditions. While much of the available data is for β-carotene, it serves as a close structural analog for ε,ε-carotene and provides valuable insights into its stability.

Condition Carotenoid Matrix Degradation Rate/Half-life Source
Storage Temperature β-caroteneEmulsionHalf-life of 33 days at 4°C[16]
CarotenesEncapsulatedStable for at least 413 days at 4°C[9][10]
CarotenesEncapsulatedHalf-life of 8-12 months at 21°C[9][10]
CarotenesEncapsulatedHalf-life of 3-4 months at 30°C[9][10]
CarotenesEncapsulatedHalf-life of 1.5-2 months at 37°C[9][10]
β-caroteneToluene Solution1.1% loss per month at -20°C with 0.025% BHT[4][8]
Light Exposure β-caroteneToluene Solution50% loss after 8 hours under UV light[4][8]
β-caroteneToluene Solution50% loss after 24 hours under fluorescent light[4][8]
Antioxidant Effect β-caroteneToluene Solution with α-tocopherol50% loss after 40 hours under UV light[4][8]
β-caroteneToluene Solution with α-tocopherol50% loss after 48 hours under fluorescent light[4][8]
β-caroteneToluene Solution with BHT50% loss after 17 hours under UV light[4][8]
β-caroteneToluene Solution with BHT50% loss after 23 hours under fluorescent light[4][8]

Experimental Protocols

General Protocol for Extraction of this compound from Plant Material

This protocol provides a general guideline. Optimization may be required depending on the specific sample matrix.

Materials:

  • Homogenizer or mortar and pestle

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

  • Amber vials

  • Extraction solvent: Hexane:Acetone (1:1, v/v) containing 0.1% BHT

  • Sodium sulfate (anhydrous)

  • Nitrogen gas

Procedure:

  • Sample Homogenization: Weigh the fresh or frozen sample material and homogenize it with the extraction solvent in a ratio of approximately 1:10 (sample weight:solvent volume). Perform this step on ice and under dim light.

  • Extraction:

    • After homogenization, centrifuge the mixture to pellet the solid debris.

    • Carefully decant the supernatant (containing the extracted carotenoids) into a clean amber flask.

    • Repeat the extraction process with fresh solvent on the remaining pellet until the pellet is colorless.

  • Washing and Drying:

    • Pool the supernatants and wash with distilled water to remove water-soluble impurities. A separatory funnel is useful for this step.

    • Dry the organic phase by passing it through a column of anhydrous sodium sulfate.

  • Solvent Evaporation:

    • Evaporate the solvent from the extract using a rotary evaporator at a temperature below 40°C or under a gentle stream of nitrogen gas.

  • Reconstitution and Storage:

    • Reconstitute the dried extract in a known volume of a suitable solvent for your analytical method (e.g., mobile phase for HPLC).

    • Transfer the reconstituted extract to an amber vial, flush the headspace with nitrogen gas, seal tightly, and store at -80°C until analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Concentration cluster_storage Final Sample start Start with Sample homogenize Homogenize with Solvent (+0.1% BHT, on ice, dim light) start->homogenize centrifuge Centrifuge homogenize->centrifuge collect Collect Supernatant centrifuge->collect repeat_ext Repeat Extraction on Pellet centrifuge->repeat_ext if pellet is colored wash Wash with Water collect->wash repeat_ext->centrifuge dry Dry with Na2SO4 wash->dry evaporate Evaporate Solvent (<40°C or N2) dry->evaporate reconstitute Reconstitute in Known Volume evaporate->reconstitute store Store at -80°C under N2 reconstitute->store

Caption: Recommended workflow for this compound sample preparation.

degradation_pathways cluster_degradation Degradation Products cluster_factors Degradation Factors carotene This compound (All-trans isomer) isomers Cis-isomers carotene->isomers Isomerization oxidation_products Oxidation Products (Epoxides, Aldehydes, Ketones) carotene->oxidation_products Oxidation light Light light->carotene heat Heat heat->carotene oxygen Oxygen oxygen->carotene acid Acid acid->carotene

Caption: Factors leading to the degradation of this compound.

References

troubleshooting low yield of epsilon,epsilon-carotene in microbial production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the microbial production of ε,ε-carotene.

Troubleshooting Guide

This guide addresses common issues encountered during the microbial production of ε,ε-carotene, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or no detectable ε,ε-carotene production.

  • Question: My engineered microbial strain is not producing any detectable ε,ε-carotene, or the yield is extremely low. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or undetectable ε,ε-carotene production can stem from several factors, ranging from issues with the biosynthetic pathway to suboptimal fermentation conditions. Here's a systematic approach to troubleshooting:

    Potential Causes & Solutions

    Potential Cause Recommended Action
    Inefficient Lycopene ε-cyclase (LCYE) Activity The conversion of lycopene to δ-carotene and subsequently to ε,ε-carotene is catalyzed by LCYE. The chosen LCYE may have low activity in your host. Solution: Screen LCYEs from different organisms (e.g., Lactuca sativa (lettuce), Arabidopsis thaliana) to find one with higher activity.[1]
    Imbalance between LCYE and other pathway enzymes The expression levels of the upstream genes (crtE, crtB, crtI) and lcye need to be balanced. An accumulation of lycopene could indicate that the cyclization step is the bottleneck. Solution: Modulate the expression levels of the pathway genes using different strength promoters or by varying gene copy numbers on plasmids.
    Suboptimal Precursor Supply The biosynthesis of carotenoids depends on the availability of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) from the native MEP or MVA pathways.[2][3][4] Solution: Overexpress rate-limiting enzymes of the upstream pathway, such as dxs (1-deoxy-D-xylulose-5-phosphate synthase) in the MEP pathway or tHMG1 (truncated HMG-CoA reductase) in the MVA pathway.[5][6]
    Competing Metabolic Pathways Endogenous pathways might be drawing precursors away from the ε,ε-carotene pathway. Solution: Identify and knock out competing pathways. For example, in E. coli, deleting zwf (glucose-6-phosphate dehydrogenase) can increase the flux towards the MEP pathway.[2][7]
    Plasmid Instability or Gene Expression Failure The expression cassette for the ε,ε-carotene pathway may be unstable or not expressed properly. Solution: Verify the integrity of your plasmids via restriction digest and sequencing. Confirm gene expression at the transcriptional level using RT-qPCR.
    Suboptimal Fermentation Conditions Temperature, pH, aeration, and media composition significantly impact microbial growth and product formation.[8][9][10] Solution: Optimize fermentation parameters. For yeast, the optimal temperature is often between 28-30°C and a pH around 7.[8][11] For E. coli, 30°C is a common cultivation temperature for carotenoid production.[12]

Issue 2: Presence of other carotenoids, such as β-carotene or lycopene, in the final product.

  • Question: My strain is producing ε,ε-carotene, but I also detect significant amounts of β-carotene and lycopene. How can I improve the specificity towards ε,ε-carotene?

  • Answer: The presence of other carotenoids indicates branching in the biosynthetic pathway. The key is to direct the metabolic flux specifically towards ε,ε-carotene.

    Potential Causes & Solutions

    Potential Cause Recommended Action
    Endogenous Lycopene β-cyclase (LCYB) Activity The host organism may have native enzymes with LCYB activity that compete with the introduced LCYE for the lycopene substrate, leading to the formation of γ-carotene and subsequently β-carotene. Solution: If possible, identify and knock out the endogenous lcyb gene in your host strain.
    Non-specific activity of introduced cyclase Some lycopene cyclases may have dual β- and ε-cyclase activity. Solution: Select a highly specific LCYE. For instance, LCYe from lettuce (Lactuca sativa) has been shown to have high ε-cyclase activity.[1]
    Insufficient LCYE expression or activity If the LCYE activity is not sufficient to convert all the lycopene, it will accumulate and may be converted to other products if competing enzymes are present. Solution: Increase the expression of LCYE relative to the upstream pathway enzymes. Consider codon optimization of the lcye gene for your host.

Frequently Asked Questions (FAQs)

1. Which microbial hosts are suitable for ε,ε-carotene production?

Commonly used microbial hosts for carotenoid production include Escherichia coli and various yeast species like Saccharomyces cerevisiae and Yarrowia lipolytica.[5][6] The choice of host depends on factors such as genetic tractability, growth characteristics, and tolerance to the final product. Y. lipolytica is an oleaginous yeast that has shown high potential for producing hydrophobic compounds like carotenoids due to its ability to store lipids.[13][14]

2. How can I enhance the precursor supply for ε,ε-carotene synthesis?

To boost the production of the universal carotenoid precursors, IPP and DMAPP, you can engineer the native metabolic pathways of your host.

  • In hosts with the MEP pathway (e.g., E. coli): Overexpress key enzymes like DXS (1-deoxy-D-xylulose-5-phosphate synthase) and IDI (isopentenyl diphosphate isomerase).[3][5]

  • In hosts with the MVA pathway (e.g., S. cerevisiae, Y. lipolytica): Overexpress a truncated, soluble version of HMG-CoA reductase (tHMG1), which is a rate-limiting enzyme in this pathway.[6]

  • Hybrid approach: In some cases, introducing a heterologous MVA pathway into an E. coli host has been shown to significantly increase carotenoid production.[2][3]

3. What are the key enzymes in the ε,ε-carotene biosynthetic pathway?

The biosynthesis of ε,ε-carotene from the central metabolic precursors involves several key enzymes:

  • Geranylgeranyl pyrophosphate synthase (CrtE or GGPPS): Catalyzes the formation of GGPP from farnesyl pyrophosphate (FPP) and IPP.

  • Phytoene synthase (CrtB or PSY): Condenses two molecules of GGPP to form phytoene.[15]

  • Phytoene desaturase (CrtI or PDS): Introduces double bonds into phytoene to form lycopene.

  • Lycopene ε-cyclase (LCYE): Catalyzes the formation of two ε-rings at both ends of the lycopene molecule to produce ε,ε-carotene (via the intermediate δ-carotene).[5][15]

4. How do I extract and quantify ε,ε-carotene from my microbial culture?

Due to their hydrophobic nature and sensitivity to light and oxygen, carotenoid extraction requires specific procedures.[16]

  • Extraction: A general procedure involves cell harvesting, followed by mechanical disruption (e.g., bead beating) and extraction with organic solvents like acetone, methanol, or a mixture of hexane and isopropanol.

  • Quantification: High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is the gold standard for accurate quantification and identification of individual carotenoids.[17][18] A C30 column is often recommended for good separation of carotenoid isomers.[19] For high-throughput screening, UV/Vis spectrophotometry can be used to estimate total carotenoid content.[17]

Experimental Protocols

Protocol 1: Extraction of ε,ε-Carotene from E. coli

  • Harvest 1 mL of the E. coli culture by centrifugation at 10,000 x g for 1 minute.

  • Discard the supernatant and resuspend the cell pellet in 1 mL of acetone.

  • Vortex vigorously for 20 minutes to extract the carotenoids.

  • Centrifuge at 10,000 x g for 1 minute to pellet the cell debris.

  • Transfer the acetone supernatant containing the carotenoids to a new microfuge tube.

  • Analyze the extract using a spectrophotometer (absorbance scan from 400-550 nm) or by HPLC.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of Carotenoids

  • Sample Preparation: Evaporate the solvent from the carotenoid extract under a stream of nitrogen and redissolve the residue in a suitable injection solvent (e.g., methyl tert-butyl ether (MTBE)).

  • HPLC System: Use a C30 reverse-phase column.

  • Mobile Phase: A gradient of methanol, MTBE, and water is commonly used. For example, a gradient from 81:15:4 (methanol:MTBE:water) to 6:90:4 over 90 minutes.[19]

  • Detection: Monitor the elution of carotenoids using a PDA detector at their maximum absorbance wavelengths (around 450 nm for many carotenes).

  • Quantification: Create a standard curve using a purified ε,ε-carotene standard of known concentration to quantify the amount in your samples.

Visualizations

Carotenoid_Biosynthesis_Pathway cluster_MEP MEP Pathway (E. coli) cluster_MVA MVA Pathway (Yeast) cluster_Carotenoid ε,ε-Carotene Pathway G3P Glyceraldehyde-3-P DXS DXS G3P->DXS Pyruvate Pyruvate Pyruvate->DXS IPP IPP DXS->IPP DMAPP DMAPP IPP->DMAPP CrtE CrtE DMAPP->CrtE AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA tHMG1 tHMG1 HMGCoA->tHMG1 MVA_IPP IPP tHMG1->MVA_IPP MVA_DMAPP DMAPP MVA_IPP->MVA_DMAPP MVA_DMAPP->CrtE GGPP GGPP CrtB CrtB GGPP->CrtB Phytoene Phytoene CrtI CrtI Phytoene->CrtI Lycopene Lycopene LCYE LCYE Lycopene->LCYE delta_Carotene δ-Carotene delta_Carotene->LCYE epsilon_Carotene ε,ε-Carotene CrtE->GGPP CrtB->Phytoene CrtI->Lycopene LCYE->delta_Carotene LCYE->epsilon_Carotene

Caption: Biosynthetic pathway for ε,ε-carotene production.

Troubleshooting_Workflow Start Low/No ε,ε-Carotene Yield CheckPlasmids Check Plasmid Integrity Start->CheckPlasmids CheckExpression Verify Gene Expression (RT-qPCR) ExpressionOK Expression OK? CheckExpression->ExpressionOK CheckPlasmids->CheckExpression AnalyzeCarotenoids Analyze Carotenoid Profile (HPLC) LycopeneAccumulation Lycopene Accumulation? AnalyzeCarotenoids->LycopeneAccumulation OptimizeFermentation Optimize Fermentation Conditions Success Improved Yield OptimizeFermentation->Success ExpressionOK->AnalyzeCarotenoids Yes Reclone Re-clone/Transform ExpressionOK->Reclone No OtherCarotenoids Other Carotenoids Present? LycopeneAccumulation->OtherCarotenoids No IncreaseLCYE Increase LCYE Expression/Activity LycopeneAccumulation->IncreaseLCYE Yes EnhancePrecursors Enhance Precursor Supply OtherCarotenoids->EnhancePrecursors No KnockoutCompeting Knockout Competing Pathways OtherCarotenoids->KnockoutCompeting Yes ScreenLCYE Screen Different LCYEs IncreaseLCYE->ScreenLCYE ScreenLCYE->Success EnhancePrecursors->OptimizeFermentation KnockoutCompeting->Success Reclone->CheckExpression

Caption: Troubleshooting workflow for low ε,ε-carotene yield.

References

Technical Support Center: Optimizing HPLC Mobile Phase for ε,ε-Carotene Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) mobile phases for the analysis of ε,ε-carotene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC mobile phase for ε,ε-carotene analysis?

A good starting point for ε,ε-carotene analysis is to adapt established methods for other carotenoids. A common approach is using a reversed-phase (RP) HPLC system with a C18 or C30 column. The mobile phase typically consists of a mixture of polar organic solvents. A gradient elution is often preferred over isocratic elution to achieve better separation of carotenoid isomers.

A typical starting gradient could be a binary system of methanol/water or acetonitrile/water, or a ternary system incorporating a stronger, less polar solvent like methyl-tert-butyl ether (MTBE), tetrahydrofuran (THF), or dichloromethane.[1][2] The addition of a small percentage of a modifier like triethylamine (TEA) can improve peak shape and recovery.[1][3]

Q2: I am not getting good separation between ε,ε-carotene and other isomers. What should I do?

Poor resolution between isomers is a common issue. Here are several strategies to improve separation:

  • Optimize the Mobile Phase Composition: Adjust the ratio of your organic solvents. For instance, in a methanol/acetonitrile system, varying the proportions can significantly impact selectivity. Introducing a third solvent with different polarity, such as THF or dichloromethane, can also alter the separation.[2][3]

  • Employ a Gradient Elution: A shallow gradient, where the concentration of the stronger eluting solvent increases slowly, can enhance the resolution of closely eluting peaks.

  • Change the Stationary Phase: C30 columns are often recommended for carotenoid isomer separations as they provide better shape selectivity compared to C18 columns.[1]

  • Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.[4][5]

  • Control the Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of separation. Experimenting with temperatures between 20°C and 35°C may improve resolution.[4][6]

Q3: My ε,ε-carotene peak is broad and tailing. How can I improve the peak shape?

Peak broadening and tailing can be caused by several factors:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the analyte, leading to tailing. Adding a small amount of a competing base, such as 0.05-0.1% triethylamine (TEA), to the mobile phase can mitigate these interactions.[1][3]

  • Column Overload: Injecting too much sample can lead to broad, asymmetrical peaks. Try diluting your sample and injecting a smaller volume.

  • Column Contamination or Degradation: If the column is old or has been used with harsh conditions, its performance may degrade. Flushing the column or replacing it may be necessary.

  • Inappropriate Solvent for Sample Dissolution: Ensure your sample is dissolved in a solvent that is compatible with the initial mobile phase conditions. Dissolving the sample in a solvent stronger than the mobile phase can lead to peak distortion.

Q4: I am experiencing low recovery of ε,ε-carotene. What could be the cause?

Low recovery of carotenoids is often due to their susceptibility to degradation and adsorption:

  • Oxidation: Carotenoids are prone to oxidation. It is crucial to use antioxidants like butylated hydroxytoluene (BHT) in your extraction solvents and mobile phase to prevent degradation.[6] Samples should be protected from light and stored at low temperatures.

  • Adsorption to the Column: As mentioned, adding triethylamine (TEA) to the mobile phase can improve the recovery of carotenoids from the chromatographic column.[1]

  • Incomplete Extraction: The choice of extraction solvent is critical. A mixture of solvents with varying polarities is often necessary to efficiently extract carotenoids from the sample matrix. Saponification can be employed to remove interfering lipids, but care must be taken as it can also lead to carotenoid degradation.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your HPLC analysis of ε,ε-carotene.

IssuePossible Cause(s)Recommended Action(s)
No Peaks or Very Small Peaks - Injection error- Detector not on or malfunctioning- No analyte in the sample- Analyte degradation- Verify injection volume and procedure- Check detector settings and lamp status- Confirm sample preparation and concentration- Prepare fresh sample and standards with antioxidant
Poor Resolution of Isomers - Mobile phase not optimized- Inappropriate column- Flow rate too high- Isocratic elution- Adjust solvent ratios or add a third solvent (e.g., MTBE, THF)- Switch to a C30 column for better shape selectivity[1]- Reduce the flow rate[4][5]- Implement a shallow gradient elution
Peak Tailing - Secondary silanol interactions- Column overload- Mismatched sample solvent- Add 0.05-0.1% TEA to the mobile phase[1][3]- Dilute the sample- Dissolve the sample in the initial mobile phase
Fluctuating Retention Times - Inconsistent mobile phase composition- Leaks in the HPLC system- Unstable column temperature- Column degradation- Prepare fresh mobile phase and ensure proper mixing- Check for leaks in fittings and pump seals- Use a column thermostat for consistent temperature[4][6]- Flush or replace the column
High Backpressure - Blockage in the system (e.g., guard column, frits)- Column contamination- Mobile phase precipitation- Replace the guard column and in-line filter- Flush the column with a strong solvent- Ensure mobile phase components are fully miscible

Experimental Protocols

Below is a generalized experimental protocol for the HPLC analysis of carotenoids, which can be adapted for ε,ε-carotene.

1. Standard and Sample Preparation:

  • Standard Preparation: Accurately weigh a known amount of ε,ε-carotene standard and dissolve it in a suitable organic solvent (e.g., a mixture of chloroform and n-hexane) containing 0.1% BHT to prevent oxidation.[6] Store stock solutions in amber vials at -20°C. Prepare working standards by diluting the stock solution with the mobile phase.

  • Sample Extraction: The extraction procedure will vary depending on the sample matrix. A common method involves homogenization of the sample with a solvent mixture like acetone-hexane.[5][7] For complex matrices, a saponification step with potassium hydroxide may be necessary to remove interfering lipids.[3][8] After extraction, the solvent is typically evaporated under nitrogen, and the residue is reconstituted in a suitable injection solvent.

2. HPLC Conditions:

  • Column: A C30 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) is often recommended for carotenoid separations.[1]

  • Mobile Phase: A gradient of methanol, acetonitrile, and/or MTBE is commonly used. An example gradient could be:

    • Solvent A: Methanol/Water (95:5 v/v) with 0.1% TEA

    • Solvent B: Methyl-tert-butyl ether (MTBE)

    • Gradient: Start with a high percentage of Solvent A, and gradually increase the percentage of Solvent B over 20-30 minutes.

  • Flow Rate: Typically set between 0.8 and 1.2 mL/min.[4][5]

  • Column Temperature: Maintained at 25-30°C.[4][9]

  • Detection: A photodiode array (PDA) or UV-Vis detector set at the maximum absorbance wavelength for ε,ε-carotene (around 450 nm).[1][4]

  • Injection Volume: 10-20 µL.

Visualizations

Mobile Phase Optimization Workflow

MobilePhaseOptimization start Start: Poor Separation of ε,ε-Carotene step1 Adjust Solvent Ratios in Binary System (e.g., Methanol/Acetonitrile) start->step1 decision1 Resolution Improved? step1->decision1 step2 Introduce a Third Solvent (e.g., MTBE, THF, Dichloromethane) decision2 Further Improvement Needed? step2->decision2 step3 Implement a Shallow Gradient decision3 Peak Shape an Issue? step3->decision3 step4 Add a Modifier (e.g., 0.1% Triethylamine for Peak Shape) end_success End: Optimized Separation step4->end_success decision1->step2 No decision1->end_success Yes decision2->step3 Yes decision2->end_success No decision3->step4 Yes end_alternative Consider Changing Stationary Phase (C30 Column) decision3->end_alternative No

Caption: A workflow diagram for systematic mobile phase optimization for ε,ε-carotene analysis.

Troubleshooting Logic for Common HPLC Issues

HPLCTroubleshooting start Identify HPLC Problem issue1 Poor Resolution start->issue1 issue2 Peak Tailing start->issue2 issue3 Low Recovery start->issue3 solution1a Optimize Mobile Phase Gradient/Composition issue1->solution1a solution1b Switch to C30 Column issue1->solution1b solution1c Reduce Flow Rate issue1->solution1c solution2a Add Triethylamine (TEA) to Mobile Phase issue2->solution2a solution2b Dilute Sample issue2->solution2b solution3a Add Antioxidant (BHT) to Solvents issue3->solution3a solution3b Optimize Extraction Protocol issue3->solution3b

Caption: A logical diagram illustrating troubleshooting steps for common HPLC problems in carotenoid analysis.

References

Technical Support Center: Minimizing Isomerization of ε,ε-Carotene During Storage

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with ε,ε-carotene, maintaining its isomeric purity is crucial for experimental accuracy and product efficacy. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the isomerization of ε,ε-carotene during storage.

Frequently Asked Questions (FAQs)

Q1: What is ε,ε-carotene and why is its isomerization a concern?

A1: ε,ε-Carotene is a carotenoid pigment found in various natural sources. Like other carotenoids, it exists as a mixture of geometric isomers, primarily the all-trans form and various cis isomers. Isomerization, the conversion of one isomer to another, is a concern because different isomers can exhibit distinct physical, chemical, and biological properties. For research and pharmaceutical applications, maintaining a consistent and known isomeric profile is essential for reproducible results and predictable effects.

Q2: What are the primary factors that induce isomerization of ε,ε-carotene during storage?

A2: The isomerization of carotenoids, including ε,ε-carotene, is primarily induced by three main factors:

  • Light: Exposure to light, especially UV light, provides the energy to overcome the activation barrier for the conversion of trans to cis isomers.[1][2]

  • Heat: Elevated temperatures increase the kinetic energy of the molecules, leading to a higher rate of isomerization.[1][3][4]

  • Oxygen: The presence of oxygen can lead to oxidative degradation, which can also promote isomerization as a secondary reaction.[1][2]

Q3: What are the ideal storage conditions to minimize ε,ε-carotene isomerization?

A3: To minimize isomerization, ε,ε-carotene should be stored under the following conditions:

  • Temperature: Store at low temperatures, ideally at -20°C or even -70°C for long-term storage.[5] Refrigeration at 4°C is suitable for short-term storage.[3][6]

  • Light: Protect from all light sources by using amber-colored vials or by wrapping containers in aluminum foil.[1]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to displace oxygen and prevent oxidation.[7]

  • Solvent: If stored in solution, use deoxygenated, high-purity solvents.

Q4: Can antioxidants help in preventing the isomerization of ε,ε-carotene?

A4: Yes, antioxidants can significantly reduce the degradation and subsequent isomerization of carotenoids by scavenging free radicals and reactive oxygen species. Commonly used antioxidants for carotenoid stability include:

  • Butylated hydroxytoluene (BHT): A synthetic antioxidant effective at low concentrations.[7][8]

  • α-Tocopherol (Vitamin E): A natural antioxidant that can protect carotenoids from oxidation.[8][9][10]

  • Ascorbic Acid (Vitamin C): A water-soluble antioxidant that can be effective in certain formulations.[10]

The choice and concentration of the antioxidant may need to be optimized for your specific application.

Troubleshooting Guides

Issue 1: Unexpected cis-isomer peaks appear in HPLC analysis after short-term storage.
Possible Cause Troubleshooting Step
Exposure to light Ensure samples are consistently protected from light. Use amber vials and work under subdued lighting during sample preparation.
Elevated temperature Verify that storage temperature has been consistently maintained at or below 4°C. Avoid repeated freeze-thaw cycles.
Oxygen exposure Purge vials with an inert gas (nitrogen or argon) before sealing. Use screw-cap vials with septa for better sealing.
Inappropriate solvent Ensure the solvent used for storage is of high purity and has been deoxygenated prior to use. Some solvents can contain impurities that promote isomerization.
Issue 2: Significant degradation of total ε,ε-carotene content over time.
Possible Cause Troubleshooting Step
Oxidation Store samples under an inert atmosphere. The addition of an antioxidant like BHT or α-tocopherol to the sample can mitigate oxidation.[6][10]
High storage temperature For long-term storage, use temperatures of -20°C or lower.[5] Review storage logs to ensure no temperature fluctuations have occurred.
Repeated handling Minimize the number of times the sample is brought to room temperature. Aliquot the sample into smaller volumes for single use.

Quantitative Data Summary

While specific kinetic data for ε,ε-carotene isomerization is limited in the literature, data from the closely related β-carotene can provide valuable insights. The following tables summarize the impact of various factors on carotenoid stability.

Table 1: Effect of Temperature on Carotenoid Degradation

CarotenoidStorage Temperature (°C)Half-lifeReference
β-Carotene (encapsulated)218–12 months[3]
β-Carotene (encapsulated)303–4 months[3]
β-Carotene (encapsulated)371.5–2 months[3]
β-Carotene (in oil)75~10 hours[11]
β-Carotene (in oil)95~3 hours[11]

Table 2: Effect of Antioxidants on β-Carotene Stability Under Light Exposure

Antioxidant (1 mM)ConditionTime for 50% lossReference
NoneFluorescent light24 hours[9]
BHTFluorescent light23 hours[9]
α-TocopherolFluorescent light48 hours[9]
NoneUV light8 hours[9]
BHTUV light17 hours[9]
α-TocopherolUV light40 hours[9]

Experimental Protocols

Protocol 1: General Procedure for Storage of ε,ε-Carotene
  • Purification: Ensure the ε,ε-carotene is of high purity. If synthesized, purify using chromatographic techniques to remove residual reactants and byproducts.[12][13]

  • Solvent Selection: If storing in solution, choose a high-purity, deoxygenated solvent in which ε,ε-carotene is soluble (e.g., hexane, acetone, or a mixture thereof).

  • Inert Atmosphere: Place the purified ε,ε-carotene (as a solid or in solution) in an amber glass vial. Purge the vial with a stream of inert gas (nitrogen or argon) for 1-2 minutes to displace all oxygen.

  • Sealing: Immediately seal the vial with a Teflon-lined screw cap. For added protection, wrap the cap with parafilm.

  • Light Protection: Wrap the vial completely in aluminum foil to protect it from light.

  • Temperature: For short-term storage (up to a few weeks), store at 4°C. For long-term storage, store at -20°C or -70°C.

  • Documentation: Label the vial clearly with the compound name, concentration (if in solution), date, and storage conditions. Maintain a log of when the sample is accessed.

Protocol 2: HPLC Analysis of ε,ε-Carotene and its Isomers

This protocol is adapted from methods for separating carotenoid isomers.[14][15][16][17][18]

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a photodiode array (PDA) or UV-Vis detector.

    • C30 reversed-phase column (e.g., 4.6 x 150 mm, 3 µm) is highly recommended for isomer separation.[15][17][18]

  • Mobile Phase: A gradient of methyl-tert-butyl ether (MTBE) in methanol is often effective. A typical gradient might be:

    • Start with 5% MTBE in methanol.

    • Linearly increase to 50% MTBE over 20 minutes.

    • Hold at 50% MTBE for 5 minutes.

    • Return to initial conditions and equilibrate for 10 minutes.

    • The mobile phase should be freshly prepared and degassed.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column Temperature: 10-20°C (lower temperatures can improve resolution of isomers)[17]

    • Detection Wavelength: Monitor at the λmax of ε,ε-carotene (around 440-470 nm) and also scan a wider range (e.g., 250-600 nm) to observe the characteristic "cis-peak" in the UV region for cis-isomers.[19]

  • Sample Preparation:

    • Under subdued light, accurately weigh and dissolve the ε,ε-carotene sample in the initial mobile phase or a compatible solvent.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Isomer Identification:

    • trans-isomers typically elute before cis-isomers on reversed-phase columns.

    • cis-isomers exhibit a characteristic absorption peak in the UV range (around 330-360 nm), often referred to as the "cis-peak".[19]

    • Mass spectrometry (MS) can be coupled with HPLC for definitive identification of isomers based on their fragmentation patterns.[20]

Visualizations

Storage_Workflow Workflow for Minimizing ε,ε-Carotene Isomerization cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis Purification Purify ε,ε-carotene Solvent Select & Deoxygenate Solvent Purification->Solvent Antioxidant Add Antioxidant (optional) Solvent->Antioxidant Inert Purge with Inert Gas Antioxidant->Inert Seal Seal in Amber Vial Inert->Seal Protect Wrap in Foil Seal->Protect Cool Store at Low Temperature Protect->Cool HPLC HPLC-PDA/MS Analysis Cool->HPLC For Quality Control Isomer_ID Isomer Identification HPLC->Isomer_ID

Caption: Workflow for minimizing ε,ε-carotene isomerization.

Isomerization_Factors Factors Inducing ε,ε-Carotene Isomerization Isomerization Isomerization (trans → cis) Light Light Exposure (especially UV) Light->Isomerization Heat Elevated Temperature Heat->Isomerization Oxygen Presence of Oxygen Oxygen->Isomerization

Caption: Key factors that induce the isomerization of ε,ε-carotene.

HPLC Troubleshooting

For detailed HPLC troubleshooting, please refer to established guides that cover common issues such as peak fronting, tailing, split peaks, and retention time drift. Key considerations for carotenoid analysis include:

  • Sample Solubility: Ensure the sample is fully dissolved in the injection solvent, which should be compatible with the mobile phase.

  • Column Choice: A C30 column is strongly recommended for optimal separation of carotenoid isomers.[15][17][18]

  • Mobile Phase Preparation: Inconsistent mobile phase composition is a common source of retention time variability. Prepare mobile phases accurately and consistently.

  • System Contamination: Ghost peaks can arise from contamination in the injector, pump, or mobile phase. Regular system maintenance and flushing are essential.

By implementing these storage protocols, troubleshooting guides, and analytical methods, researchers can significantly reduce the isomerization of ε,ε-carotene, ensuring the integrity and reliability of their experimental work.

References

addressing matrix effects in LC-MS analysis of epsilon,epsilon-carotene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS analysis of ε,ε-carotene.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of ε,ε-carotene LC-MS analysis?

A1: Matrix effects are the alteration of ionization efficiency for ε,ε-carotene due to co-eluting compounds from the sample matrix.[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification.[1][2] In biological and complex samples, components like lipids, proteins, and salts are common sources of matrix effects.[1]

Q2: How can I detect the presence of matrix effects in my ε,ε-carotene analysis?

A2: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of an ε,ε-carotene standard into the mass spectrometer while a blank, extracted sample matrix is injected onto the LC column. Any dip or rise in the baseline signal at the retention time of ε,ε-carotene indicates ion suppression or enhancement, respectively.

  • Post-Extraction Spike: This quantitative method compares the peak area of ε,ε-carotene in a neat solvent to the peak area of ε,ε-carotene spiked into an extracted blank matrix. The ratio of these peak areas provides a quantitative measure of the matrix effect.[3]

Q3: What is the most effective way to compensate for matrix effects?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects. A SIL-IS for ε,ε-carotene would have a similar chemical structure and chromatographic behavior, meaning it would experience similar matrix effects as the analyte. By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by matrix effects can be normalized. While specific SIL-IS for ε,ε-carotene may not be commercially available, custom synthesis is a possibility. For other carotenoids like β-carotene, deuterated or ¹³C-labeled standards are used.[1][4][5]

Q4: Which ionization technique, ESI or APCI, is more suitable for ε,ε-carotene analysis?

A4: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used for the analysis of carotenoids.[6] APCI is often favored for nonpolar compounds like carotenes as it can provide better sensitivity and is less susceptible to ion suppression from certain matrix components compared to ESI.[6] However, the optimal choice depends on the specific instrumentation and sample matrix. It is recommended to evaluate both ionization sources during method development.

Troubleshooting Guides

Below are common issues encountered during the LC-MS analysis of ε,ε-carotene, along with potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column overload- Incompatible injection solvent- Column degradation- Dilute the sample or reduce injection volume.- Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.- Replace the analytical column.
Low Signal Intensity / No Peak - Significant ion suppression- Analyte degradation- Improper MS source settings- Implement a more rigorous sample cleanup procedure (e.g., SPE, LLE).- Use a stable isotope-labeled internal standard.- Protect samples from light and heat; use antioxidants like BHT during sample preparation.- Optimize source parameters (e.g., temperature, gas flows, voltages) via infusion of an ε,ε-carotene standard.
Inconsistent Retention Times - Fluctuations in mobile phase composition or flow rate- Column temperature variations- Column contamination- Ensure mobile phase is properly degassed and pumps are functioning correctly.- Use a column oven to maintain a stable temperature.- Implement a column wash step between injections or use a guard column.
High Background Noise - Contaminated mobile phase or LC system- Matrix components causing non-specific ionization- Use high-purity solvents and additives.- Flush the LC system thoroughly.- Improve sample preparation to remove more interfering matrix components.
Carryover - Adsorption of ε,ε-carotene to injector or column components- Optimize the injector wash procedure with a strong, non-polar solvent.- Use a needle wash with a solvent that effectively solubilizes ε,ε-carotene.- Inject a blank solvent after a high-concentration sample to check for carryover.

Quantitative Data on Matrix Effects (Illustrative)

The following table provides an illustrative example of how to quantify matrix effects using the post-extraction spike method. The values are representative of what might be observed for a carotenoid like ε,ε-carotene in a complex matrix.

Matrix Type Peak Area (Neat Solvent) Peak Area (Post-Extraction Spike) Matrix Effect (%) Interpretation
Human Plasma1,200,000780,00065%Significant Ion Suppression
Plant Extract (Leaf)1,200,000960,00080%Moderate Ion Suppression
Dietary Supplement1,200,0001,350,000112.5%Minor Ion Enhancement

Calculation: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solvent) * 100

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for ε,ε-Carotene from Plant Tissue

This protocol is a general guideline for extracting carotenoids from a plant matrix and can be adapted for ε,ε-carotene.

  • Homogenization: Homogenize 1 gram of fresh plant tissue with 10 mL of a mixture of acetone and ethanol (1:1, v/v) containing 0.1% butylated hydroxytoluene (BHT) to prevent oxidation.

  • Extraction: Vortex the mixture for 20 minutes at room temperature, protected from light.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes. Collect the supernatant.

  • Re-extraction: Repeat the extraction process on the pellet with another 10 mL of the acetone/ethanol mixture.

  • Pooling: Combine the supernatants.

  • Partitioning: Add 20 mL of hexane and 20 mL of deionized water to the combined supernatant in a separatory funnel. Shake vigorously for 2 minutes.

  • Phase Separation: Allow the layers to separate. The upper hexane layer, containing the carotenoids, is collected.

  • Washing: Wash the hexane layer twice with 20 mL of deionized water to remove polar impurities.

  • Drying: Dry the hexane extract over anhydrous sodium sulfate.

  • Evaporation: Evaporate the hexane to dryness under a gentle stream of nitrogen at a temperature no higher than 40°C.

  • Reconstitution: Reconstitute the residue in a known volume of the initial mobile phase for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for ε,ε-Carotene from Plasma

This protocol provides a general procedure for cleaning up a plasma extract to reduce matrix effects. A C18 SPE cartridge is often suitable for carotenoids.

  • Protein Precipitation: To 500 µL of plasma, add 1 mL of cold ethanol containing 0.1% BHT and the internal standard. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Transfer the supernatant to a clean tube.

  • Dilution: Dilute the supernatant with 2 mL of deionized water.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 50:50, v/v) to remove polar interferences.

  • Elution: Elute the ε,ε-carotene with 5 mL of a non-polar solvent like hexane or a mixture of hexane and ethyl acetate.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase for LC-MS analysis.

Workflow for Addressing Matrix Effects

The following diagram outlines a systematic approach to identifying, quantifying, and mitigating matrix effects in the LC-MS analysis of ε,ε-carotene.

MatrixEffectWorkflow cluster_assessment Matrix Effect Assessment cluster_evaluation Evaluation & Validation A Initial Method Development B Post-Column Infusion A->B Qualitative Check C Post-Extraction Spike A->C Quantitative Check D Optimize Sample Preparation (e.g., SPE, LLE) C->D If Suppression/Enhancement > 20% G Matrix-Matched Calibration C->G If SIL-IS is unavailable E Optimize Chromatography (e.g., Gradient, Column) D->E F Use Stable Isotope-Labeled Internal Standard E->F H Re-evaluate Matrix Effect F->H G->H I Method Validation H->I If Matrix Effect is Compensated

Caption: Workflow for addressing matrix effects in LC-MS analysis.

References

Technical Support Center: Enhancing the Stability of ε,ε-Carotene in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ε,ε-carotene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work with ε,ε-carotene solutions. Due to the limited availability of stability data specific to ε,ε-carotene, much of the guidance provided is extrapolated from research on structurally related carotenoids, such as β,β-carotene. Researchers are advised to use this information as a starting point and optimize protocols for their specific experimental conditions.

Troubleshooting Guide

This guide addresses specific issues you might encounter that indicate the degradation of your ε,ε-carotene solution.

Issue Potential Cause Recommended Action
Fading of the characteristic yellow-orange color of the solution. Degradation of the ε,ε-carotene molecule due to exposure to light, heat, or oxygen.1. Minimize Light Exposure: Store solutions in amber vials or wrap containers in aluminum foil. Work in a dimly lit environment or use red light. 2. Control Temperature: Store stock solutions at -20°C or below. For working solutions, maintain them on ice and away from heat sources. 3. Exclude Oxygen: Use degassed solvents. Purge the headspace of the storage container with an inert gas like nitrogen or argon before sealing.
Precipitation or crystallization of ε,ε-carotene from the solution. Poor solubility in the chosen solvent or solvent evaporation.1. Optimize Solvent Choice: ε,ε-Carotene is a nonpolar molecule and dissolves best in nonpolar organic solvents. Consider using tetrahydrofuran (THF), chloroform, or dichloromethane for stock solutions. For aqueous systems, consider creating a microemulsion or using a co-solvent. 2. Ensure Proper Sealing: Use tightly sealed containers to prevent solvent evaporation, especially for volatile organic solvents.
Inconsistent results in downstream applications (e.g., cell culture, analytical measurements). Degradation of ε,ε-carotene leading to a lower effective concentration.1. Prepare Fresh Solutions: Whenever possible, prepare fresh working solutions from a frozen stock solution immediately before use. 2. Quantify Concentration Regularly: Use UV-Vis spectrophotometry or HPLC to verify the concentration of your solution before each experiment.
Appearance of new peaks in HPLC chromatograms. Formation of degradation products (e.g., isomers, oxidation products).1. Implement Stabilization Strategies: Incorporate antioxidants into your solution. 2. Review Handling Procedures: Ensure all handling steps minimize exposure to degradative factors.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of ε,ε-carotene in solution?

A1: Like other carotenoids, ε,ε-carotene is highly susceptible to degradation from several factors due to its conjugated polyene structure. The primary factors are:

  • Light: Exposure to light, especially UV light, can induce photo-oxidation and isomerization (conversion from the trans to cis form), leading to a loss of color and biological activity.[1][2]

  • Oxygen: The presence of oxygen can lead to oxidative cleavage of the polyene chain, resulting in the formation of various oxidation products, such as apocarotenals and epoxides.[3][4]

  • Heat: Elevated temperatures accelerate the rate of both oxidation and isomerization.[5][6][7]

  • Acids: Acidic conditions can cause a rapid degradation of carotenoids. While most carotenoids are relatively stable at neutral to slightly alkaline pH, strong acids should be avoided.[8][9]

Q2: What is the ideal solvent for dissolving and storing ε,ε-carotene?

A2: The choice of solvent is critical for maintaining the stability of ε,ε-carotene. As a nonpolar molecule, it has poor water solubility.

  • For Stock Solutions: Non-polar organic solvents such as tetrahydrofuran (THF), chloroform, and dichloromethane are effective for dissolving ε,ε-carotene.[10][11] Studies on β,β-carotene have shown good solubility in THF.[10]

  • For Working Solutions in Aqueous Media: To incorporate ε,ε-carotene into aqueous buffers or cell culture media, it is necessary to first dissolve it in a small amount of a water-miscible organic solvent (e.g., ethanol, DMSO) and then dilute it into the aqueous phase. Alternatively, creating an oil-in-water emulsion or using delivery systems like cyclodextrins can improve its dispersion and stability in aqueous environments.[12][13]

Q3: How can I minimize the degradation of ε,ε-carotene during storage?

A3: To ensure the long-term stability of your ε,ε-carotene solutions, follow these storage guidelines:

  • Solvent: Use a high-purity, peroxide-free organic solvent.

  • Temperature: Store stock solutions at -20°C or ideally at -80°C.

  • Light: Use amber glass vials or wrap containers in aluminum foil to protect from light.

  • Oxygen: Before sealing the vial, flush the headspace with an inert gas such as nitrogen or argon.

  • Antioxidants: Consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or α-tocopherol to the stock solution.

Q4: What antioxidants can be used to enhance the stability of ε,ε-carotene in solution, and at what concentrations?

A4: The addition of antioxidants can significantly inhibit the oxidative degradation of carotenoids. The choice of antioxidant may depend on the solvent system and the intended application.

  • Lipophilic Antioxidants: For solutions in organic solvents, lipophilic antioxidants are effective.

    • α-Tocopherol (Vitamin E): Has been shown to be highly effective in protecting β,β-carotene in oil-in-water emulsions.[14] A typical starting concentration to test is 0.05-0.1% (w/v).

    • Butylated Hydroxytoluene (BHT): A common synthetic antioxidant used to stabilize organic compounds. A concentration of 0.01-0.1% (w/v) is often used.

  • Hydrophilic Antioxidants: For aqueous systems, water-soluble antioxidants can be beneficial.

    • Ascorbic Acid (Vitamin C): Can protect carotenoids from oxidation in aqueous environments. However, its effect can sometimes be pro-oxidant depending on the conditions, so it should be tested carefully.[15][16]

    • EDTA: While not an antioxidant itself, this chelating agent can sequester metal ions that can catalyze carotenoid oxidation.

Q5: How can I monitor the stability of my ε,ε-carotene solution over time?

A5: Regular monitoring of your ε,ε-carotene solution is crucial to ensure its integrity.

  • UV-Vis Spectrophotometry: This is a quick and straightforward method to assess the concentration and potential degradation. The degradation of ε,ε-carotene will lead to a decrease in the absorbance at its λmax (approximately 440-470 nm, depending on the solvent). A shift in the λmax or changes in the spectral shape can indicate isomerization.

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): These are more sensitive and specific methods. They can be used to accurately quantify the concentration of all-trans-ε,ε-carotene and to detect the formation of cis-isomers and other degradation products.[17][18] A C30 reverse-phase column is often recommended for good separation of carotenoid isomers.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to identify the specific degradation products formed.[19][20][21]

Experimental Protocols

The following are generalized protocols that should be adapted and optimized for your specific experimental needs.

Protocol 1: Preparation of a Standardized ε,ε-Carotene Stock Solution

  • Materials:

    • Crystalline ε,ε-carotene

    • High-purity, peroxide-free tetrahydrofuran (THF)

    • Amber glass vials with Teflon-lined caps

    • Inert gas (nitrogen or argon)

    • Analytical balance

    • UV-Vis spectrophotometer

  • Procedure:

    • Work under subdued light.

    • Accurately weigh a small amount of crystalline ε,ε-carotene.

    • Dissolve the crystals in a known volume of THF to achieve the desired concentration (e.g., 1 mg/mL).

    • Vortex briefly to ensure complete dissolution.

    • Determine the exact concentration of the stock solution using a UV-Vis spectrophotometer. You will need to know the extinction coefficient (ε) of ε,ε-carotene in THF. If this is not available, the concentration of a β,β-carotene solution can be determined using its known extinction coefficient in a similar solvent as an approximation.

    • Aliquot the stock solution into smaller amber vials to avoid repeated freeze-thaw cycles.

    • Flush the headspace of each vial with nitrogen or argon before sealing tightly.

    • Store the aliquots at -80°C.

Protocol 2: General Method for Assessing the Stability of ε,ε-Carotene in a Specific Solvent

  • Materials:

    • Standardized ε,ε-carotene stock solution

    • Test solvent(s)

    • Amber vials

    • Incubator or water bath set to the desired temperature

    • UV-Vis spectrophotometer or HPLC system

  • Procedure:

    • Prepare a working solution of ε,ε-carotene in the test solvent by diluting the stock solution to a concentration that gives a suitable absorbance reading (e.g., absorbance of ~1.0 at λmax).

    • Divide the working solution into several amber vials.

    • Store the vials under the desired experimental conditions (e.g., specific temperature, light exposure).

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial and analyze the concentration of ε,ε-carotene using UV-Vis spectrophotometry or HPLC.

    • Plot the concentration of ε,ε-carotene as a function of time to determine the degradation rate.

Visualizations

degradation_pathway ε,ε-Carotene (all-trans) ε,ε-Carotene (all-trans) cis-Isomers cis-Isomers ε,ε-Carotene (all-trans)->cis-Isomers Isomerization (Light, Heat) Oxidation Products\n(Epoxides, Apocarotenals) Oxidation Products (Epoxides, Apocarotenals) ε,ε-Carotene (all-trans)->Oxidation Products\n(Epoxides, Apocarotenals) Oxidation (Oxygen, Light, Heat) Further Degradation Further Degradation cis-Isomers->Further Degradation Oxidation Products\n(Epoxides, Apocarotenals)->Further Degradation

Caption: Primary degradation pathways of ε,ε-carotene.

experimental_workflow cluster_prep Solution Preparation cluster_exposure Exposure to Conditions cluster_analysis Stability Analysis Stock Solution\n(in THF, -80°C) Stock Solution (in THF, -80°C) Working Solution\n(in test solvent) Working Solution (in test solvent) Stock Solution\n(in THF, -80°C)->Working Solution\n(in test solvent) Incubation\n(Temperature, Light, Oxygen) Incubation (Temperature, Light, Oxygen) Working Solution\n(in test solvent)->Incubation\n(Temperature, Light, Oxygen) Time-Point Sampling Time-Point Sampling Incubation\n(Temperature, Light, Oxygen)->Time-Point Sampling Quantification\n(UV-Vis or HPLC) Quantification (UV-Vis or HPLC) Time-Point Sampling->Quantification\n(UV-Vis or HPLC) Data Analysis\n(Degradation Rate) Data Analysis (Degradation Rate) Quantification\n(UV-Vis or HPLC)->Data Analysis\n(Degradation Rate)

Caption: General workflow for assessing ε,ε-carotene stability.

References

Technical Support Center: Optimization of Saponification for ε,ε-Carotene Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the saponification step for the accurate quantification of ε,ε-carotene.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the saponification step in ε,ε-carotene quantification?

A1: Saponification is a crucial sample preparation step in carotenoid analysis. Its primary purposes are:

  • Removal of interfering lipids: Many biological samples have a high lipid content, which can interfere with chromatographic analysis. Saponification breaks down these fats and oils into water-soluble soaps, which can then be easily removed.[1][2]

  • Hydrolysis of carotenoid esters: In many natural sources, carotenoids, particularly xanthophylls, exist as esters with fatty acids. The saponification process hydrolyzes these esters, releasing the free carotenoid for accurate quantification.[1][2]

  • Degradation of chlorophyll: In plant materials, chlorophyll can interfere with the detection of carotenoids. The alkaline conditions of saponification help to degrade chlorophyll, leading to a cleaner extract.[2]

Q2: Is saponification always necessary for ε,ε-carotene quantification?

A2: Not always. The necessity of saponification depends on the sample matrix. If your sample has a low lipid content and you have analytical methods (like a robust HPLC-DAD system) that can distinguish ε,ε-carotene from other components, you might be able to omit this step. However, for complex matrices rich in lipids or interfering pigments, saponification is highly recommended to ensure accurate quantification.[1]

Q3: What are the main challenges associated with the saponification of carotenoids?

A3: The main challenges include:

  • Degradation of carotenoids: Carotenoids are sensitive to heat, light, oxygen, and acid/alkaline conditions.[3] The harsh alkaline environment of saponification can lead to the degradation of target analytes, resulting in underestimation.

  • Isomerization: The process can induce the conversion of the naturally occurring trans-isomers of carotenoids to cis-isomers, which can complicate quantification as they may have different absorption spectra and retention times.

  • Micelle formation: The soap produced during saponification can form micelles that trap the lipophilic carotenoids, preventing their complete extraction into the organic phase and leading to significant losses.[2]

Q4: How stable is ε,ε-carotene during saponification?

A4: Research on the retinal carotenoids of quail, which contains ε-carotene, suggests that the recovery of ε-carotene is not significantly affected by varying saponification conditions (base concentration and duration).[4] This indicates that ε,ε-carotene may be more stable during saponification compared to other carotenoids like astaxanthin, which has shown sensitivity to strong bases.[4] However, it is always recommended to perform validation experiments with your specific sample matrix to confirm recovery.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low recovery of ε,ε-carotene 1. Degradation during saponification: Exposure to oxygen, light, or high temperatures. 2. Incomplete extraction due to micelle formation: Soap produced during saponification is trapping the carotenoids. 3. Inappropriate saponification conditions: Time, temperature, or KOH concentration may not be optimal for your sample matrix.1. - Perform saponification under an inert atmosphere (e.g., nitrogen or argon). - Protect your samples from light by using amber glassware or wrapping containers in aluminum foil. - Optimize for lower temperatures and shorter saponification times. Consider room temperature saponification for an extended period (e.g., overnight). 2. - After saponification, add a phosphate buffer to the mixture to break up the micelles and improve the transfer of carotenoids to the organic phase.[2] 3. - Refer to the Quantitative Data Summary table below for starting points on optimizing conditions. - Perform a small-scale optimization experiment varying one parameter at a time (e.g., KOH concentration, temperature, or time) and analyze the recovery of a known amount of ε,ε-carotene standard spiked into your sample matrix.
High variability in results 1. Inconsistent saponification conditions: Variations in temperature, time, or agitation between samples. 2. Sample heterogeneity: Uneven distribution of ε,ε-carotene in the sample. 3. Incomplete reaction: Saponification may not have gone to completion.1. - Use a temperature-controlled water bath or shaker for consistent heating and agitation. - Use a timer to ensure consistent reaction times for all samples. 2. - Homogenize your sample thoroughly before taking aliquots for analysis. 3. - Ensure adequate mixing during saponification to allow the base to fully interact with the sample.
Presence of extra peaks in the chromatogram 1. Isomerization: Formation of cis-isomers of ε,ε-carotene. 2. Degradation products: Breakdown of ε,ε-carotene or other carotenoids. 3. Incomplete removal of interfering substances. 1. - Use milder saponification conditions (lower temperature, shorter time). - Identify and quantify cis-isomers if they are consistently formed and standards are available. 2. - Optimize the saponification to be as gentle as possible while still being effective. 3. - Ensure thorough washing of the organic extract after saponification to remove all water-soluble impurities.

Quantitative Data Summary for Saponification Optimization

The following table summarizes saponification conditions used in various studies for carotenoid analysis. Note that these are starting points and should be optimized for your specific application and for ε,ε-carotene.

Matrix Carotenoid(s) Studied KOH Concentration Temperature Time Key Findings/Notes
Quail Retinaε-carotene, Astaxanthin, Lutein, Zeaxanthin0.01M - 0.5M KOHRoom Temperature6 hoursRecovery of ε-carotene was not affected by saponification conditions. Astaxanthin recovery was better with weaker bases.[4]
Chili FruitGeneral Carotenoids15% KOH in methanol35°C60 minAddition of phosphate buffer after saponification prevented micelle formation and improved recovery.[2]
AvocadoGeneral Carotenoids15% KOHNot specified60 minAcidified phosphate buffer significantly improved carotenoid extraction after saponification.
Milk Fatβ-carotene10M KOH45°C30 minThe use of an antioxidant (ascorbic acid) had a pronounced positive effect on extraction.[5]
CerealsGeneral Carotenoids600 g/L KOH70°C30 minSaponification was effective for extracting carotenoids from complex cereal matrices.[6]
Red Palm OilCarotenesNot specifiedNot specified1.5 - 2 hoursStirring speed during saponification affected the yield of carotenoids.[7]

Experimental Protocols

General Saponification Protocol for ε,ε-Carotene Quantification

This protocol is a general guideline. You must validate and optimize the procedure for your specific sample matrix and analytical instrumentation.

Materials:

  • Homogenized sample

  • Ethanol (with 0.1% BHT or other antioxidant)

  • Potassium hydroxide (KOH) solution (e.g., 60% w/v in water or 15% in methanol)

  • Hexane or a hexane/diethyl ether mixture (e.g., 1:1 v/v)

  • Saturated sodium chloride (NaCl) solution or phosphate buffer

  • Anhydrous sodium sulfate

  • Amber glassware

  • Nitrogen or argon gas

  • Temperature-controlled water bath or shaker

Procedure:

  • Sample Preparation: Weigh an appropriate amount of your homogenized sample into a screw-cap glass tube.

  • Addition of Reagents: Add ethanol (containing an antioxidant) to the sample and vortex to mix. Then, add the KOH solution.

  • Saponification: Tightly cap the tube and place it in a temperature-controlled water bath or shaker. Incubate at the desired temperature for the optimized time (e.g., 35-60°C for 30-60 minutes). Gently agitate the sample periodically. It is critical to perform this step under an inert atmosphere and protected from light.

  • Extraction: After saponification, cool the tube on ice. Add the extraction solvent (e.g., hexane) and vortex vigorously for 1-2 minutes.

  • Phase Separation: Add saturated NaCl solution or phosphate buffer to facilitate phase separation and break any emulsions or micelles. Vortex again and then centrifuge to separate the layers.

  • Collection of Organic Layer: Carefully collect the upper organic layer containing the carotenoids into a clean amber tube.

  • Re-extraction: Repeat the extraction (steps 4-6) two more times on the lower aqueous layer to ensure complete recovery of the carotenoids. Pool the organic extracts.

  • Washing: Wash the pooled organic extract with deionized water to remove any residual alkali.

  • Drying: Dry the extract by passing it through a small column of anhydrous sodium sulfate.

  • Solvent Evaporation and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of an appropriate solvent for your HPLC analysis.

Visualizations

Experimental Workflow for ε,ε-Carotene Quantification

experimental_workflow sample Sample Homogenization extraction Initial Solvent Extraction (e.g., with Ethanol + BHT) sample->extraction saponification Saponification (KOH, Heat, Inert Atm.) extraction->saponification extraction2 Liquid-Liquid Extraction (e.g., Hexane) saponification->extraction2 washing Washing & Drying (H2O, Na2SO4) extraction2->washing evaporation Solvent Evaporation (under N2) washing->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc HPLC-DAD Analysis reconstitution->hplc quantification Quantification of ε,ε-carotene hplc->quantification

Caption: Workflow for ε,ε-carotene quantification.

References

troubleshooting poor resolution of epsilon,epsilon-carotene peaks in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of carotenoids, with a specific focus on the challenging separation of ε,ε-carotene peaks.

Troubleshooting Guide: Poor Resolution of ε,ε-Carotene Peaks

Poor resolution of ε,ε-carotene from other carotene isomers, such as α-carotene and β-carotene, is a frequent challenge in chromatography. This guide provides a systematic approach to diagnose and resolve these separation issues.

Initial Assessment:

Before modifying your HPLC parameters, ensure proper sample handling to prevent degradation, which can cause peak broadening and the appearance of unexpected peaks. Carotenoids are susceptible to degradation from light, heat, and oxygen.

  • Sample Preparation: Work under dim light, use amber vials, and blanket samples with an inert gas (e.g., nitrogen or argon). Consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvents.

  • Storage: Store extracts and standards at low temperatures (-20°C or below) until analysis.

Troubleshooting Workflow:

If poor resolution persists after confirming proper sample handling, follow the steps outlined in the workflow below.

G cluster_0 Troubleshooting Workflow for Poor Epsilon,Epsilon-Carotene Peak Resolution start Poor Peak Resolution (Co-elution with other carotenes) check_column Is a C30 column in use? start->check_column switch_to_c30 Switch to a C30 Column (Provides better shape selectivity for isomers) check_column->switch_to_c30 No optimize_temp Optimize Column Temperature (Lower temperatures often improve resolution) check_column->optimize_temp Yes switch_to_c30->optimize_temp lower_temp Decrease Temperature (e.g., to 10-20°C) optimize_temp->lower_temp Yes optimize_mp Optimize Mobile Phase (Adjust solvent strength and composition) optimize_temp->optimize_mp No lower_temp->optimize_mp adjust_gradient Adjust Mobile Phase Gradient (Shallower gradient can increase separation) optimize_mp->adjust_gradient Yes end_bad Consult Instrument Manufacturer or Application Specialist optimize_mp->end_bad No end_good Resolution Achieved adjust_gradient->end_good

A step-by-step workflow for troubleshooting poor peak resolution.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor resolution between my carotene peaks, especially ε,ε-carotene and its isomers?

A1: Poor resolution of carotene isomers is often due to their similar structures and hydrophobicities. Several factors can contribute to this issue:

  • Inappropriate Stationary Phase: Standard C18 columns may not provide sufficient selectivity for carotenoid isomers. C30 columns are specifically designed for this purpose and offer better shape selectivity, which is crucial for separating structurally similar molecules.[1][2]

  • Suboptimal Column Temperature: Temperature plays a significant role in the separation of carotene isomers. Higher temperatures can decrease retention times but may also reduce resolution. Lowering the column temperature often enhances the separation of these compounds.[3]

  • Incorrect Mobile Phase Composition: The choice of organic solvents and their proportions in the mobile phase is critical. A mobile phase that is too strong will cause the analytes to elute too quickly, resulting in poor separation.

  • Sample Degradation: Carotenoids are sensitive to light, heat, and oxidation, which can lead to the formation of isomers and degradation products that co-elute with the target analytes.

Q2: What is the recommended column for separating ε,ε-carotene and other carotene isomers?

A2: A C30 reversed-phase column is highly recommended for the separation of carotene isomers.[1][2] The longer alkyl chains of the C30 stationary phase provide enhanced shape selectivity compared to the more common C18 phases, allowing for better resolution of structurally similar carotenoids.[1][2]

Q3: How does column temperature affect the resolution of carotene isomers?

A3: Column temperature has a significant impact on the selectivity of carotene isomer separations. Lowering the column temperature generally increases retention and improves resolution. For example, a study on the separation of β-carotene isomers on a C30 column demonstrated that decreasing the temperature from 40°C to 10°C significantly improved the resolution between critical peak pairs.[3]

Q4: What mobile phases are typically used for the separation of ε,ε-carotene?

A4: Nonaqueous reversed-phase (NARP) chromatography is commonly used for carotenoid analysis. Typical mobile phases consist of a mixture of solvents such as:

  • Methanol

  • Acetonitrile

  • Methyl tert-butyl ether (MTBE)

  • Water (in small percentages)

Gradient elution, where the mobile phase composition is changed over the course of the run, is often employed to achieve optimal separation of a complex mixture of carotenoids. A common approach is to start with a more polar mobile phase and gradually increase the proportion of the less polar solvent (e.g., MTBE).

Q5: What are some general HPLC troubleshooting steps I can take for poor peak shape (e.g., tailing, fronting, or split peaks)?

A5: Poor peak shape can be caused by a variety of issues. Here are some common causes and solutions:

  • Peak Tailing: Often caused by secondary interactions with the stationary phase or issues with the column packing. Ensure the mobile phase pH is appropriate for your analytes. If the problem persists, the column may be old or contaminated and may need to be replaced.

  • Peak Fronting: Can be a sign of column overload. Try injecting a smaller sample volume or a more dilute sample.

  • Split Peaks: This can indicate a problem with the sample injection, a partially blocked frit, or a void in the column. Ensure your injection solvent is compatible with the mobile phase. If the issue continues, inspect and clean the column inlet frit or consider replacing the column.

Data Presentation

The following table summarizes the effect of column type and temperature on the resolution of carotene isomers. While specific data for ε,ε-carotene is limited, the data for β-carotene isomers serves as a valuable proxy due to their structural similarities.

Chromatographic ParameterCondition 1Condition 2Condition 3
Column Type C18C30C30
Column Temperature 10°C40°C10°C
Mobile Phase Gradient: Acetonitrile, Methanol, MTBEGradient: Acetonitrile, Methanol, MTBEGradient: Acetonitrile, Methanol, MTBE
Observed Resolution (Rs) for critical β-carotene isomer pair Poor (co-elution)< 1.0 (inadequate separation)1.5 (baseline separation) [3]

This table is a representative summary based on published data for β-carotene isomers to illustrate the expected impact of changing chromatographic conditions.

Experimental Protocols

Key Experiment: Optimization of Carotene Isomer Separation by HPLC

This protocol outlines a general procedure for developing and optimizing an HPLC method for the separation of ε,ε-carotene and its isomers.

1. Sample Preparation: a. Extract carotenoids from the sample matrix using an appropriate solvent (e.g., a mixture of hexane, acetone, and ethanol). Perform all steps under dim light. b. Add an antioxidant such as BHT (e.g., 0.1%) to the extraction solvent to prevent oxidative degradation. c. Evaporate the solvent under a stream of nitrogen. d. Reconstitute the dried extract in the initial mobile phase or a compatible solvent. e. Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC System and Conditions: a. HPLC System: An HPLC system equipped with a quaternary pump, a column thermostat, and a photodiode array (PDA) or UV-Vis detector. b. Column: C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm). c. Mobile Phase:

  • Solvent A: Methanol/Water (e.g., 98:2, v/v)
  • Solvent B: Methyl tert-butyl ether (MTBE) d. Gradient Program (Example):
  • 0-15 min: 80% A, 20% B to 40% A, 60% B (linear gradient)
  • 15-20 min: Hold at 40% A, 60% B
  • 20-25 min: Return to initial conditions (80% A, 20% B) e. Flow Rate: 1.0 mL/min f. Column Temperature: Start with 20°C and optimize by testing lower temperatures (e.g., 15°C, 10°C). g. Detection Wavelength: Monitor at the maximum absorbance for carotenes, typically around 450 nm.

3. Optimization Strategy: a. Column Selection: If starting with a C18 column and experiencing co-elution, switch to a C30 column. b. Temperature Optimization: Run the separation at different temperatures (e.g., 25°C, 20°C, 15°C, 10°C) and compare the chromatograms for the best resolution. c. Mobile Phase Gradient Optimization: If peaks are eluting too close together, make the gradient shallower (i.e., increase the gradient time or decrease the change in solvent B percentage per unit of time).

Visualization of Key Relationships

The following diagram illustrates the logical relationship between key chromatographic parameters and their effect on the resolution of carotene isomers.

G cluster_1 Factors Influencing Carotene Isomer Resolution param Chromatographic Parameters col_type Column Type (Stationary Phase) param->col_type temp Column Temperature param->temp mp Mobile Phase Composition param->mp c30 C30 col_type->c30 c18 C18 col_type->c18 low_temp Low Temperature (e.g., 10-20°C) temp->low_temp high_temp High Temperature (>25°C) temp->high_temp shallow_grad Shallow Gradient mp->shallow_grad steep_grad Steep Gradient mp->steep_grad inc_res Increased Resolution c30->inc_res dec_res Decreased Resolution c18->dec_res low_temp->inc_res high_temp->dec_res shallow_grad->inc_res steep_grad->dec_res res Resolution inc_res->res dec_res->res

Relationship between chromatographic parameters and peak resolution.

References

improving the recovery of epsilon,epsilon-carotene from complex samples

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Recovery of ε,ε-Carotene

Welcome to the technical support center for the recovery of ε,ε-carotene from complex samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is ε,ε-carotene and why is it challenging to extract?

A1: ε,ε-Carotene is a bicyclic carotenoid, an isomer of α-carotene and β-carotene. Its recovery from complex samples is challenging due to its lower abundance in most natural sources compared to other carotenoids, and its susceptibility to degradation under various conditions such as exposure to light, heat, and oxygen.[1][2] Like other carotenoids, its hydrophobic nature requires the use of organic solvents for efficient extraction.

Q2: Which extraction method is best for ε,ε-carotene?

A2: The optimal extraction method depends on the sample matrix, desired purity, and available equipment. While there is limited data specifically comparing methods for ε,ε-carotene, general carotenoid extraction techniques are applicable. These include:

  • Solvent Extraction: A common method using solvents like hexane, acetone, or a mixture of hexane and acetone.[3]

  • Ultrasound-Assisted Extraction (UAE): Can improve extraction efficiency by disrupting cell walls and enhancing solvent penetration.[4][5]

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample, accelerating extraction.

  • Supercritical Fluid Extraction (SFE): A green technology that uses supercritical CO2 as a solvent, often with a co-solvent like ethanol, which is effective for extracting nonpolar carotenoids.

For initial trials, a solvent extraction with a hexane/acetone mixture is a good starting point. For optimizing yield and reducing solvent consumption, UAE and SFE are promising alternatives.

Q3: How can I prevent the degradation of ε,ε-carotene during extraction and storage?

A3: Due to the numerous conjugated double bonds in its structure, ε,ε-carotene is sensitive to degradation.[2] To minimize degradation:

  • Protect from Light: Conduct all procedures under dim or amber light.

  • Avoid High Temperatures: Use low temperatures for extraction and solvent evaporation (e.g., below 40°C).[6] If heat is necessary, keep the duration as short as possible.

  • Work under an Inert Atmosphere: Use nitrogen or argon gas to displace oxygen, especially during solvent evaporation and storage.

  • Use Antioxidants: Adding an antioxidant like Butylated Hydroxytoluene (BHT) to the extraction solvent can help prevent oxidation.[3]

  • Storage: Store extracts and purified ε,ε-carotene at low temperatures (-20°C or -80°C) under a nitrogen atmosphere in the dark.

Q4: How can I separate ε,ε-carotene from other carotenoid isomers like α-carotene and β-carotene?

A4: High-Performance Liquid Chromatography (HPLC) is the most effective method for separating carotenoid isomers. A C30 reversed-phase column is often recommended for carotenoid separations as it provides excellent selectivity for structurally similar compounds.[7] Isocratic or gradient elution with a mobile phase consisting of solvents like methanol, methyl-tert-butyl ether (MTBE), and water can be optimized to achieve separation. A nitrile-bonded column has also been shown to be effective in separating polar carotenoids and may be useful for separating ε,ε-carotene from other isomers.[8]

Troubleshooting Guides

Extraction & Purification Issues
Problem Possible Cause(s) Suggested Solution(s)
Low Recovery of ε,ε-Carotene Incomplete cell lysis.- For plant tissues, freeze-drying followed by grinding can improve cell disruption. - Consider enzymatic digestion (e.g., cellulase, pectinase) to break down cell walls before solvent extraction.
Inefficient extraction solvent.- Optimize the solvent system. For non-polar ε,ε-carotene, a higher proportion of hexane in a hexane/acetone mixture may be beneficial. - For wet samples, a higher proportion of a water-miscible solvent like acetone is needed initially.
Insufficient extraction time or temperature.- Increase extraction time or perform multiple extraction cycles until the sample residue is colorless. - While higher temperatures can increase extraction efficiency, they also increase the risk of degradation. A balance must be found, generally not exceeding 40-50°C.
Degradation during processing.- Implement all preventative measures: protect from light, use low temperatures, work under an inert atmosphere, and add antioxidants (e.g., BHT).[3][6]
Co-extraction of Interfering Compounds (e.g., chlorophylls, lipids) Solvent system is not selective enough.- Perform a saponification step (treatment with KOH) to remove chlorophylls and lipids. This should be done carefully to avoid carotenoid degradation. - Use a solid-phase extraction (SPE) step for initial cleanup of the extract.
Poor Separation of Isomers during Column Chromatography Inappropriate stationary phase.- Use a C30 column for better resolution of carotenoid isomers. - For preparative chromatography, silica gel or magnesium oxide can be used, but these require careful selection of the mobile phase.[9]
Suboptimal mobile phase.- Optimize the mobile phase composition and gradient. A small change in solvent ratios can significantly impact resolution.
HPLC Analysis Issues
Problem Possible Cause(s) Suggested Solution(s)
Peak Tailing Active sites on the HPLC column.- Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase to block active silanol groups.
Sample overload.- Dilute the sample or inject a smaller volume.
Split Peaks Column void or channeling.- Replace the column.
Injector issue.- Check the injector for proper seating and ensure the injection loop is completely filled.
Baseline Noise or Drift Contaminated mobile phase or detector cell.- Use fresh, high-purity HPLC-grade solvents. - Flush the detector cell with a strong solvent like isopropanol.
Air bubbles in the system.- Degas the mobile phase thoroughly using sonication or helium sparging.
Irreproducible Retention Times Fluctuation in mobile phase composition or flow rate.- Ensure the solvent mixing system is working correctly. - Check for leaks in the pump and fittings.
Column temperature variation.- Use a column oven to maintain a constant temperature.

Data Presentation

Table 1: Comparison of Carotenoid Extraction Methods (General Data)

Extraction MethodTypical SolventsAdvantagesDisadvantages
Solvent Extraction Hexane, Acetone, Ethanol, DichloromethaneSimple, low costHigh solvent consumption, potential for degradation with long extraction times
Ultrasound-Assisted Extraction (UAE) Same as solvent extractionFaster extraction, reduced solvent consumption, improved yield[4][5]Can generate heat, potentially leading to degradation if not controlled
Microwave-Assisted Extraction (MAE) Same as solvent extractionVery fast, low solvent useRequires specialized equipment, potential for localized heating and degradation
Supercritical Fluid Extraction (SFE) Supercritical CO2, often with co-solvents (e.g., ethanol)Green solvent, high selectivity, low temperatureHigh initial equipment cost, may not be efficient for polar carotenoids

Note: The efficiencies of these methods for ε,ε-carotene specifically are not well-documented. The choice of method should be optimized for the specific sample matrix.

Experimental Protocols

General Protocol for Extraction and Quantification of ε,ε-Carotene

This protocol is a general guideline and should be optimized for your specific sample.

1. Sample Preparation:

  • Homogenize the sample (e.g., using a blender or mortar and pestle).

  • For plant tissues, consider freeze-drying and grinding to a fine powder to increase surface area.

2. Extraction:

  • To 1 gram of the prepared sample, add 10 mL of a hexane:acetone (1:1, v/v) mixture containing 0.1% BHT.

  • Vortex or sonicate the mixture for 20 minutes at room temperature, protected from light.

  • Centrifuge at 5000 x g for 10 minutes.

  • Collect the supernatant. Repeat the extraction process with fresh solvent until the residue is colorless.

  • Pool the supernatants.

3. Saponification (Optional - for samples with high chlorophyll and lipid content):

  • To the pooled extract, add an equal volume of 10% (w/v) methanolic KOH.

  • Incubate in the dark at room temperature for 2-4 hours or overnight.

  • After saponification, add an equal volume of water and extract the carotenoids into hexane or diethyl ether.

  • Wash the organic phase with water to remove residual alkali.

4. Solvent Evaporation and Reconstitution:

  • Evaporate the solvent under a stream of nitrogen at a temperature below 40°C.

  • Reconstitute the dried extract in a known volume of a suitable solvent for HPLC analysis (e.g., MTBE or the initial mobile phase).

5. HPLC Analysis:

  • Column: C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of methanol, MTBE, and water. A starting point could be a gradient from 80:15:5 (Methanol:MTBE:Water) to 50:45:5 over 30 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: Diode array detector (DAD) set to monitor at the λmax of ε,ε-carotene (approximately 440-450 nm).

  • Quantification: Use a certified standard of ε,ε-carotene to create a calibration curve for accurate quantification.

Visualizations

Carotenoid_Biosynthesis GGPP Geranylgeranyl pyrophosphate Phytoene Phytoene GGPP->Phytoene Phytoene synthase (PSY) Lycopene Lycopene Phytoene->Lycopene Desaturases & Isomerases delta_Carotene δ-Carotene (ε,ψ-carotene) Lycopene->delta_Carotene Lycopene ε-cyclase (LCYE) epsilon_Carotene ε,ε-Carotene Lycopene->epsilon_Carotene Lycopene ε-cyclase (LCYE) (in some plants, e.g., lettuce) gamma_Carotene γ-Carotene (β,ψ-carotene) Lycopene->gamma_Carotene Lycopene β-cyclase (LCYB) alpha_Carotene α-Carotene (β,ε-carotene) delta_Carotene->alpha_Carotene Lycopene β-cyclase (LCYB) beta_Carotene β-Carotene (β,β-carotene) gamma_Carotene->beta_Carotene Lycopene β-cyclase (LCYB)

Caption: Biosynthesis pathway of major carotenes from lycopene.

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Sample Complex Sample Homogenization Homogenization Sample->Homogenization Solvent_Extraction Solvent Extraction (e.g., Hexane/Acetone) Homogenization->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Saponification Saponification (optional) Crude_Extract->Saponification SPE Solid-Phase Extraction (SPE) Saponification->SPE Evaporation Solvent Evaporation SPE->Evaporation Purified_Extract Purified Extract Evaporation->Purified_Extract HPLC HPLC Separation (C30 Column) Purified_Extract->HPLC Detection DAD Detection HPLC->Detection Quantification Quantification Detection->Quantification

Caption: General workflow for ε,ε-carotene recovery and analysis.

References

Technical Support Center: In Vitro Epsilon,Epsilon-Carotene Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on reducing the auto-oxidation of epsilon,epsilon-carotene in vitro. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs).

Disclaimer: this compound is a less common isomer of carotene, and specific literature on its in vitro stability is limited. The following recommendations are based on the well-established principles of handling and stabilizing more common carotenoids, such as beta-carotene. Researchers should adapt these guidelines as necessary for their specific experimental conditions.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid loss of color (bleaching) of this compound solution. 1. Photo-oxidation: Exposure to ambient or UV light. Carotenoids are highly susceptible to light-induced degradation.[1][2] 2. Thermal Degradation: High temperature of the solution or storage environment.[1][2] 3. Oxidation by atmospheric oxygen: Presence of dissolved oxygen in the solvent or exposure to air. The conjugated double bond system in carotenoids is prone to oxidation.[2]1. Work in a dimly lit environment or use amber-colored glassware to minimize light exposure.[3][4] For highly sensitive experiments, work under red light. 2. Maintain solutions at a low temperature (e.g., on ice) during experiments. For storage, use temperatures of -20°C or lower.[3][4] 3. Deoxygenate solvents by sparging with an inert gas (e.g., nitrogen or argon) before use.[3] Store solutions under an inert atmosphere.
Precipitation of this compound from solution. 1. Poor Solubility: this compound is highly lipophilic and has low solubility in aqueous solutions.[5] 2. Solvent Evaporation: Loss of solvent can lead to supersaturation and precipitation.1. Use appropriate organic solvents such as tetrahydrofuran (THF), chloroform, or hexane for initial stock solutions. For aqueous-based assays, consider using a co-solvent or preparing a microemulsion. 2. Ensure vials and containers are properly sealed to prevent solvent evaporation, especially during long-term storage.
Inconsistent results in antioxidant or cell-based assays. 1. Degradation of stock solution: The concentration of the active this compound may be lower than expected due to degradation during storage. 2. Interaction with media components: Components of cell culture media or assay buffers may promote oxidation.1. Prepare fresh stock solutions regularly. Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles.[3] 2. Evaluate the stability of this compound in your specific experimental medium. Consider adding antioxidants like α-tocopherol or ascorbyl palmitate to the medium if compatible with the assay.[1]
Formation of unexpected peaks in HPLC analysis. 1. Isomerization: Exposure to light, heat, or acid can cause the trans-isomer of this compound to convert to various cis-isomers, which will have different retention times.[2] 2. Oxidation Products: The appearance of new peaks can indicate the formation of apocarotenals, epoxides, and other oxidation products.1. Minimize exposure to light, heat, and acidic conditions during sample preparation and analysis.[3][4] 2. Confirm the identity of new peaks using mass spectrometry (MS) if possible. Implement the preventative measures described in this guide to minimize the formation of oxidation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the auto-oxidation of this compound?

A1: The primary factors are exposure to light (especially UV), heat, and oxygen. The long system of conjugated double bonds in the carotenoid molecule makes it highly susceptible to degradation by these factors.[1][2] The presence of metal ions can also catalyze oxidation.

Q2: How should I store my this compound stock solutions?

A2: For optimal stability, stock solutions of this compound should be stored under the following conditions:

  • Solvent: A high-purity, peroxide-free organic solvent in which it is readily soluble (e.g., THF, chloroform, hexane).

  • Temperature: At -20°C or, for long-term storage, at -80°C.[3][4]

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to displace oxygen.[3][4]

  • Light: In amber-colored vials or vials wrapped in aluminum foil to protect from light.[3][4]

  • Aliquots: Stored in small, single-use aliquots to minimize freeze-thaw cycles and exposure to air upon opening.

Q3: Can I use antioxidants to protect my this compound solution?

A3: Yes, the addition of antioxidants can significantly reduce the rate of auto-oxidation. Common choices for lipophilic compounds like carotenoids include:

  • Butylated hydroxytoluene (BHT): A synthetic antioxidant that is effective at low concentrations.

  • α-Tocopherol (Vitamin E): A natural, lipid-soluble antioxidant.[1]

  • Ascorbyl palmitate: A fat-soluble form of Vitamin C.

The choice and concentration of the antioxidant should be tested for compatibility with your specific experimental system.

Q4: How can I prepare this compound for use in aqueous-based in vitro assays (e.g., cell culture)?

A4: Due to its lipophilic nature, this compound requires special preparation for use in aqueous systems. Here are a few approaches:

  • Solvent Dilution: Prepare a concentrated stock solution in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol. This stock can then be diluted directly into the aqueous medium. Ensure the final solvent concentration is not toxic to your cells.

  • Emulsification: Create an oil-in-water emulsion. Dissolve the this compound in a small amount of a carrier oil (e.g., medium-chain triglycerides) and then emulsify this mixture into the aqueous phase using a suitable emulsifier.

  • Encapsulation: For more advanced delivery, nanoencapsulation or liposomal formulations can be used to improve stability and dispersibility in aqueous media.

Q5: How can I monitor the degradation of this compound in my experiments?

A5: The degradation can be monitored using the following methods:

  • UV-Vis Spectroscopy: The characteristic absorbance spectrum of carotenoids will decrease as the conjugated double bond system is disrupted. This provides a simple and rapid method to assess overall degradation.

  • High-Performance Liquid Chromatography (HPLC): This is the most accurate method. A decrease in the peak area of the all-trans-epsilon,epsilon-carotene, and the appearance of new peaks corresponding to isomers and oxidation products, can be quantified. An HPLC method with a C18 or C30 column is typically used for carotenoid analysis.

Experimental Protocols

Protocol 1: General Handling and Preparation of this compound Stock Solution

Objective: To prepare a stable stock solution of this compound for in vitro experiments.

Materials:

  • This compound (solid)

  • High-purity, peroxide-free tetrahydrofuran (THF) or chloroform

  • Inert gas (argon or nitrogen)

  • Amber-colored glass vials with Teflon-lined caps

  • Pipettes and tips

  • Analytical balance

Methodology:

  • Perform all steps in a dimly lit environment or under red light.

  • Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the desired amount of this compound in an amber vial.

  • Add the appropriate volume of solvent (e.g., THF) to achieve the desired stock concentration.

  • Flush the headspace of the vial with inert gas for 30-60 seconds to displace oxygen.

  • Immediately cap the vial tightly.

  • Gently vortex or sonicate at low power to dissolve the compound completely.

  • Store the stock solution at -20°C or -80°C.

Protocol 2: Quantification of this compound Degradation by HPLC

Objective: To quantify the concentration of this compound and its degradation products over time.

Materials:

  • This compound solution (from experiment)

  • HPLC system with a photodiode array (PDA) or UV-Vis detector

  • C18 or C30 reverse-phase HPLC column

  • Mobile phase (e.g., a gradient of methanol, methyl-tert-butyl ether, and water)

  • This compound analytical standard

  • Appropriate solvents for standard preparation

Methodology:

  • Prepare a calibration curve using the this compound analytical standard.

  • At specified time points in your experiment, take an aliquot of your this compound solution.

  • If necessary, dilute the aliquot with the mobile phase to fall within the range of the calibration curve.

  • Inject the sample into the HPLC system.

  • Monitor the chromatogram at the maximum absorbance wavelength for this compound (typically in the 400-500 nm range).

  • Identify and integrate the peak corresponding to all-trans-epsilon,epsilon-carotene.

  • Identify and integrate any new peaks that appear, which may correspond to isomers or degradation products.

  • Calculate the concentration of this compound at each time point using the calibration curve.

  • Plot the concentration versus time to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis start Start: Solid ε,ε-carotene weigh Weigh in Amber Vial start->weigh add_solvent Add Deoxygenated Solvent weigh->add_solvent inert_gas Flush with Inert Gas add_solvent->inert_gas store Store at -20°C to -80°C inert_gas->store dilute Dilute for Assay store->dilute perform_assay Perform In Vitro Assay dilute->perform_assay hplc HPLC Analysis perform_assay->hplc data Quantify Degradation hplc->data

Caption: Workflow for handling this compound to minimize auto-oxidation.

antioxidant_mechanism cluster_oxidation Oxidative Stress cluster_carotene Carotenoid cluster_antioxidant Antioxidant Protection initiators Light, Heat, O2 ros Reactive Oxygen Species (ROS) initiators->ros carotene ε,ε-carotene ros->carotene attacks antioxidant Antioxidant (e.g., α-tocopherol) ros->antioxidant attacks oxidized_carotene Oxidized ε,ε-carotene carotene->oxidized_carotene becomes stable_antioxidant Stabilized Antioxidant Radical antioxidant->stable_antioxidant neutralizes ROS

Caption: Conceptual diagram of antioxidant protection against carotenoid oxidation.

References

Validation & Comparative

Navigating the Labyrinth of Carotenoid Isomers: A Guide to the Confirmation of ε,ε-Carotene Using Mass Spectrometry Fragmentation Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of carotenoids is paramount. This guide provides a comparative analysis of mass spectrometry fragmentation for the confirmation of ε,ε-carotene, presenting supporting experimental data and methodologies. We delve into the unique fragmentation patterns that distinguish ε,ε-carotene from its isomers and offer a comparison with alternative analytical techniques.

The confirmation of ε,ε-carotene, a carotenoid with two ε-rings, presents a significant analytical challenge due to the existence of numerous isomers with the same mass-to-charge ratio. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), has emerged as a powerful tool for the structural characterization of these complex molecules. This guide will explore the nuances of utilizing MS/MS for ε,ε-carotene identification and compare its performance with High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Unraveling the Structure: Mass Spectrometry Fragmentation of ε,ε-Carotene

Atmospheric Pressure Chemical Ionization (APCI) is a commonly employed ionization technique for carotenoid analysis. While APCI typically results in minimal fragmentation of the parent molecule, tandem mass spectrometry (MS/MS) is essential for inducing characteristic fragmentation that provides structural insights.

The fragmentation of ε,ε-carotene is characterized by specific neutral losses and the formation of diagnostic product ions. A key fragmentation pathway for carotenoids containing an ε-end group is the neutral loss of 56 atomic mass units (u).[1] This loss corresponds to the cleavage of the C6-C7 and C9-C10 bonds within the ε-ring. Consequently, the MS/MS spectrum of ε,ε-carotene is expected to show a significant ion resulting from the loss of two such fragments, totaling a 112 u loss from the protonated molecule [M+H]⁺.

In contrast, carotenoids with β-rings, such as β,β-carotene, exhibit a characteristic neutral loss of 137 u.[1] Isomers containing one ε-ring and one β-ring, like α-carotene (β,ε-carotene), would display losses of both 56 u and 137 u. Therefore, the unique fragmentation pattern of ε,ε-carotene allows for its differentiation from its isomers.

For hydroxylated forms of ε,ε-carotene, such as lactucaxanthin (ε,ε-carotene-3,3'-diol), the initial fragmentation often involves the loss of one or two water molecules ([M+H-H₂O]⁺ and [M+H-2H₂O]⁺).[1] Subsequent fragmentation of the dehydrated ion then follows the characteristic pathways for the ε-rings.

Below is a table summarizing the expected key fragment ions for ε,ε-carotene and its common isomers in positive ion APCI-MS/MS.

Carotenoid IsomerParent Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z) and Neutral Losses
ε,ε-Carotene 537.4[M+H-56]⁺, [M+H-112]⁺
α-Carotene (β,ε-Carotene) 537.4[M+H-56]⁺, [M+H-137]⁺
β,β-Carotene 537.4[M+H-137]⁺

A Comparative Look: Alternative Analytical Techniques

While mass spectrometry provides invaluable structural information, a comprehensive confirmation of ε,ε-carotene often involves orthogonal analytical techniques.

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA): This is a cornerstone technique for carotenoid analysis. It allows for the separation of isomers based on their polarity and provides characteristic UV-Vis absorption spectra. The distinct chromophore of ε,ε-carotene results in a unique absorption spectrum that can be used for its initial identification and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for the unequivocal structural elucidation of organic molecules. 1H and 2D NMR techniques like COSY and NOESY can provide detailed information about the connectivity and spatial arrangement of atoms, definitively confirming the presence of the two ε-rings in ε,ε-carotene.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS/MS) Fragmentation of ions based on mass-to-charge ratioMolecular weight and structural information from fragmentation patternsHigh sensitivity and specificity for isomer differentiationRequires authentic standards for absolute confirmation; may not distinguish stereoisomers
HPLC-PDA Separation based on polarity and UV-Vis absorptionRetention time and characteristic absorption spectrumExcellent for quantification and initial identification; can separate many isomersCo-elution of isomers can occur; does not provide direct structural information
NMR Spectroscopy Nuclear spin transitions in a magnetic fieldDetailed 3D structure and connectivity of atomsUnambiguous structure confirmationLower sensitivity; requires larger sample amounts and longer analysis times

Experimental Protocols

Mass Spectrometry (APCI-MS/MS)
  • Sample Preparation: Extract carotenoids from the sample matrix using a suitable solvent system (e.g., hexane:acetone:ethanol). Evaporate the solvent under a stream of nitrogen and reconstitute the residue in a solvent compatible with the HPLC mobile phase.

  • Liquid Chromatography: Employ a C30 reverse-phase column for optimal separation of carotenoid isomers. A gradient elution with a mobile phase consisting of methanol, methyl-tert-butyl ether, and water is commonly used.

  • Mass Spectrometry:

    • Ionization: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

    • Precursor Ion Selection: Select the protonated molecule [M+H]⁺ of ε,ε-carotene (m/z 537.4) for fragmentation.

    • Collision-Induced Dissociation (CID): Apply a collision energy sufficient to induce fragmentation and generate a characteristic MS/MS spectrum.

    • Data Analysis: Analyze the resulting spectrum for the presence of key fragment ions, particularly the neutral loss of 56 u and 112 u.

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)
  • Sample Preparation: Follow the same extraction procedure as for MS analysis.

  • Chromatography:

    • Column: C30 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of methanol and methyl-tert-butyl ether is typically used.

    • Detection: Set the photodiode array detector to scan a wavelength range of 250-600 nm. Monitor the chromatogram at the maximum absorption wavelength for ε,ε-carotene (typically around 420, 440, and 470 nm).

  • Data Analysis: Identify the peak corresponding to ε,ε-carotene based on its retention time and comparison of its UV-Vis spectrum with a known standard or literature data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Isolate a sufficient quantity (typically >1 mg) of pure ε,ε-carotene using preparative or semi-preparative HPLC. Dissolve the purified sample in a deuterated solvent (e.g., CDCl₃).

  • NMR Acquisition:

    • Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher).

    • Experiments: Acquire a 1D ¹H NMR spectrum and 2D correlation spectra such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Data Analysis: Analyze the chemical shifts, coupling constants, and cross-peaks in the NMR spectra to confirm the presence of the two ε-rings and the overall structure of the molecule.

Visualizing the Analysis

fragmentation_pathway M_H ε,ε-Carotene [M+H]⁺ m/z 537.4 Fragment1 [M+H-56]⁺ m/z 481.4 M_H->Fragment1 - 56 u (ε-ring) Fragment2 [M+H-112]⁺ m/z 425.4 Fragment1->Fragment2 - 56 u (ε-ring)

Caption: Fragmentation pathway of ε,ε-carotene in MS/MS.

comparative_workflow cluster_extraction Sample Preparation cluster_analysis Analytical Techniques cluster_confirmation Confirmation Sample Biological Sample Extract Carotenoid Extract Sample->Extract HPLC_PDA HPLC-PDA Extract->HPLC_PDA MS_MS LC-MS/MS Extract->MS_MS NMR NMR Extract->NMR Requires Purification Tentative_ID Tentative Identification (Retention Time, UV-Vis) HPLC_PDA->Tentative_ID Structural_Info Structural Information (Fragmentation Pattern) MS_MS->Structural_Info Unequivocal_ID Unequivocal Confirmation (3D Structure) NMR->Unequivocal_ID Tentative_ID->MS_MS Further Analysis Structural_Info->NMR Definitive Confirmation

Caption: Comparative workflow for ε,ε-carotene confirmation.

References

comparative analysis of epsilon,epsilon-carotene content in different plant cultivars

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the diversity and distribution of carotenoids in the plant kingdom is paramount for tapping into their potential health benefits. While β-carotene and its derivatives have been extensively studied, ε,ε-carotene remains a more elusive, yet potentially valuable, compound. This guide provides a comparative analysis of ε,ε-carotene content in different plant cultivars, supported by experimental data and detailed methodologies.

Carotenoids with two ε-rings are a rare class of pigments in higher plants. The vast majority of plant carotenoids possess β-rings or a combination of β- and ε-rings. The biosynthesis of ε,ε-carotene is dependent on the activity of the enzyme lycopene epsilon-cyclase (LCYE), which catalyzes the formation of ε-rings at both ends of the linear lycopene molecule. In most plants, the LCYE enzyme adds only a single ε-ring, leading to the production of α-carotene (β,ε-carotene) and its derivatives, but not ε,ε-carotene.

However, certain plant species and cultivars have been found to accumulate significant amounts of ε,ε-carotene derivatives, most notably lactucaxanthin, a dihydroxy derivative of ε,ε-carotene. Lettuce (Lactuca sativa) is a prime example of a plant that synthesizes and accumulates this specific xanthophyll.

Quantitative Comparison of ε,ε-Carotene (Lactucaxanthin) Content

The following table summarizes the reported content of lactucaxanthin, a key derivative of ε,ε-carotene, in various lettuce cultivars. It is important to note that data on ε,ε-carotene itself is scarce, and lactucaxanthin is often used as a marker for the ε,ε-branch of the carotenoid biosynthetic pathway.

Plant CultivarPlant PartLactucaxanthin Content (mg/100g Fresh Weight)Reference
Romaine LettuceLeaves0.59 - 0.63[1]
Romaine LettuceLeaves0.4 - 1.11[2]

Note: Discrepancies in reported values can be attributed to differences in analytical methods, growing conditions, and the specific cultivar analyzed.

In the broader context of total carotenoids in lettuce, β-carotene is typically the most abundant, followed by lutein. However, lactucaxanthin can constitute a significant portion, accounting for approximately 13% of the total carotenoids in some cultivars[3].

Experimental Protocols

Accurate quantification of ε,ε-carotene and its derivatives requires robust extraction and analytical procedures. The following protocols provide a general framework for the analysis of these compounds in plant tissues.

Sample Preparation and Extraction

This protocol is adapted from methods described for carotenoid analysis in lettuce and microgreens.[4][5][6]

Materials:

  • Fresh plant material (e.g., lettuce leaves)

  • Liquid nitrogen

  • Mortar and pestle or homogenizer

  • Acetone (100%)

  • Hexane

  • Butylated hydroxytoluene (BHT)

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Harvest fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a homogenizer.

  • Weigh approximately 1-2 g of the powdered sample into a centrifuge tube.

  • Add 10 mL of a 60:40 (v/v) mixture of hexane and acetone containing 0.1% BHT to the sample. BHT is added to prevent oxidation of the carotenoids.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Place the tube in an ultrasonic bath for 15 minutes to enhance cell disruption and extraction.

  • Centrifuge the mixture at 5000 x g for 10 minutes at 4°C to pellet the solid debris.

  • Carefully collect the supernatant containing the extracted carotenoids.

  • Repeat the extraction process (steps 4-8) on the pellet at least two more times, or until the pellet is colorless, to ensure complete extraction.

  • Pool all the supernatants.

  • Evaporate the solvent to dryness under a stream of nitrogen gas using a rotary evaporator at a temperature not exceeding 40°C.

  • Re-dissolve the dried extract in a known volume of a suitable solvent for HPLC analysis (e.g., a mixture of dichloromethane and isopropanol).

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines a general HPLC method for the separation and quantification of carotenoids.[7][8][9][10][11]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) or UV-Vis detector.

  • A C18 or C30 reversed-phase column is recommended for carotenoid separation.

Chromatographic Conditions:

  • Mobile Phase: A gradient elution is typically used to separate the various carotenoids. A common mobile phase system consists of a mixture of methanol, methyl-tert-butyl ether (MTBE), and water. The gradient program should be optimized based on the specific column and carotenoids of interest.

  • Flow Rate: Typically around 1.0 mL/min.

  • Column Temperature: Maintained at 25-30°C.

  • Detection: The PDA detector should be set to scan a wavelength range of 250-600 nm. Quantification of lactucaxanthin is typically performed at its maximum absorption wavelength (λmax), which is around 420-450 nm.

  • Injection Volume: 10-20 µL.

Quantification:

  • Prepare a series of standard solutions of known concentrations of an authentic lactucaxanthin standard (if available) or a suitable ε,ε-carotene analog.

  • Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.

  • Inject the re-dissolved sample extract into the HPLC system.

  • Identify the lactucaxanthin peak in the sample chromatogram by comparing its retention time and spectral characteristics with the authentic standard.

  • Quantify the amount of lactucaxanthin in the sample by using the calibration curve.

Visualizing the Process and Pathway

To better understand the experimental workflow and the biosynthetic origins of ε,ε-carotene, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Plant Material Freeze Freezing (Liquid N2) Sample->Freeze Grind Grinding Freeze->Grind Extraction Solvent Extraction (Hexane:Acetone + BHT) Grind->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Repeat Repeat Extraction Supernatant->Repeat Evaporation Evaporation Supernatant->Evaporation Repeat->Evaporation Reconstitution Reconstitute in Solvent Evaporation->Reconstitution HPLC HPLC-PDA Analysis Reconstitution->HPLC Quantification Quantification HPLC->Quantification

Figure 1. Experimental workflow for ε,ε-carotene analysis.

Carotenoid_Biosynthesis cluster_main_pathway Main Carotenoid Pathway cluster_beta_branch β,β-Branch (Common in most plants) cluster_epsilon_branch β,ε-Branch (Common in most plants) cluster_epsilon_epsilon_branch ε,ε-Branch (e.g., in Lettuce) GGPP Geranylgeranyl Diphosphate Phytoene Phytoene GGPP->Phytoene Lycopene Lycopene Phytoene->Lycopene beta_Carotene β,β-Carotene Lycopene->beta_Carotene LCYB delta_Carotene δ-Carotene (β,ψ-carotene) Lycopene->delta_Carotene LCYE epsilon_Carotene ε,ε-Carotene Lycopene->epsilon_Carotene LCYE (adds two ε-rings) alpha_Carotene α-Carotene (β,ε-carotene) delta_Carotene->alpha_Carotene LCYB Lactucaxanthin Lactucaxanthin epsilon_Carotene->Lactucaxanthin Hydroxylation

Figure 2. Carotenoid biosynthesis pathway to ε,ε-carotene.

References

Navigating the Quantification of ε,ε-Carotene: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of specific carotenoids like ε,ε-carotene is paramount for understanding their biological roles and potential therapeutic applications. This guide provides a comprehensive comparison of the widely used High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method with alternative analytical techniques for the quantification of carotenoids. While specific validation data for ε,ε-carotene is limited in publicly available literature, this guide draws upon established methods for other common carotenoids, which are readily adaptable.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD stands as the gold standard for carotenoid analysis due to its high selectivity and ability to separate complex mixtures of isomers. The method's validation, as established for various carotenoids, demonstrates its reliability and robustness.

Experimental Protocol for HPLC-DAD Analysis of Carotenoids

This protocol outlines a general procedure that can be adapted for the quantification of ε,ε-carotene.

1. Sample Preparation:

  • Extraction: Carotenoids are extracted from the sample matrix using organic solvents such as a mixture of hexane, acetone, and ethanol. To prevent degradation, the extraction is performed under subdued light and at low temperatures. The addition of an antioxidant like butylated hydroxytoluene (BHT) is recommended.

  • Saponification (Optional): To remove interfering lipids and chlorophylls, the extract can be saponified using methanolic potassium hydroxide.

  • Final Preparation: The extracted carotenoids are dried under a stream of nitrogen and redissolved in a suitable solvent, such as a mixture of methanol and methyl tert-butyl ether (MTBE), for injection into the HPLC system.

2. Chromatographic Conditions:

  • Column: A C30 reversed-phase column is highly recommended for the separation of carotenoid isomers.

  • Mobile Phase: A gradient elution using a binary solvent system is typically employed. Common mobile phases include methanol/MTBE/water mixtures.

  • Flow Rate: A flow rate of around 1.0 mL/min is generally used.

  • Detection: The Diode-Array Detector is set to monitor the effluent at the maximum absorption wavelength (λmax) of the target carotenoid, which for most carotenoids falls within the 440-470 nm range. A full spectral scan (e.g., 250-600 nm) is also recorded for peak identification and purity assessment.

Performance of HPLC-DAD for Carotenoid Quantification

The following table summarizes typical validation parameters for the HPLC-DAD method based on data for common carotenoids. These values provide a benchmark for what can be expected when validating a method for ε,ε-carotene.

Validation ParameterTypical Performance for Carotenoids
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.01 - 0.2 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.6 µg/mL
Precision (RSD%) < 10%
Accuracy (Recovery %) 85 - 115%

Alternative Analytical Methods

While HPLC-DAD is the benchmark, other methods offer advantages in terms of speed, cost, or portability.

Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC is a more recent advancement that utilizes smaller particle size columns and higher pressures to achieve faster separation times and improved resolution compared to conventional HPLC.

Spectrophotometry

Spectrophotometry offers a simpler and less expensive alternative for the quantification of total carotenoids. However, it lacks the selectivity to differentiate between individual carotenoids and their isomers.[1]

Comparison of Analytical Methods

The table below provides a comparative overview of the different analytical techniques for carotenoid quantification.

FeatureHPLC-DADUHPLC-DAD/MSSpectrophotometry
Selectivity High (separates isomers)Very High (separates isomers, MS provides structural info)Low (measures total carotenoids)
Sensitivity GoodExcellentModerate
Analysis Time Moderate (20-40 min)Fast (< 15 min)Very Fast (< 5 min)
Cost per Sample ModerateHighLow
Instrumentation Cost HighVery HighLow
Ease of Use Requires expertiseRequires significant expertiseSimple

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of carotenoids using the HPLC-DAD method.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-DAD Analysis cluster_data_analysis Data Analysis Sample Sample Matrix Extraction Extraction with Organic Solvents Sample->Extraction Saponification Saponification (Optional) Extraction->Saponification Concentration Drying and Reconstitution Saponification->Concentration Injection Injection into HPLC Concentration->Injection Separation Chromatographic Separation (C30 Column) Injection->Separation Detection Diode-Array Detection (450 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration and Quantification Chromatogram->Quantification Result Concentration of ε,ε-carotene Quantification->Result

HPLC-DAD Experimental Workflow

Conclusion

References

cross-validation of different analytical methods for epsilon,epsilon-carotene

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Analytical Quantification of ε,ε-Carotene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common analytical methodologies for the quantitative analysis of ε,ε-carotene. Given the limited availability of direct cross-validation studies for ε,ε-carotene, this document synthesizes data from the analysis of structurally similar carotenoids, such as α-carotene and its derivatives (e.g., lutein), found in matrices like green leafy vegetables. The information presented is intended to guide researchers in selecting the most appropriate analytical technique for their specific research needs, from routine screening to detailed quantitative analysis.

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD), Ultra-High-Performance Liquid Chromatography (UHPLC), Supercritical Fluid Chromatography (SFC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of carotenoids similar to ε,ε-carotene.

ParameterHPLC-DADUHPLC-DADSFC-DADLC-MS/MSSpectrophotometry
Linearity (R²) >0.99>0.99>0.99>0.999Not applicable
Accuracy (% Recovery) 85-115%90-110%90-110%95-105%Highly variable
Precision (%RSD) <15%<10%<10%<5%>20%
Limit of Detection (LOD) ng/mL rangeSub-ng/mL to pg/mL rangeng/mL rangepg/mL to fg/mL rangeµg/mL range
Limit of Quantification (LOQ) ng/mL rangeng/mL to pg/mL rangeng/mL rangepg/mL to fg/mL rangeµg/mL range
Selectivity GoodGoodGoodExcellentPoor
Analysis Time 20-40 min5-15 min<10 min10-20 min<5 min
Solvent Consumption HighModerateLowModerateLow
Cost ModerateModerate-HighHighHighLow

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific sample matrices and instrumentation.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

HPLC is considered the "gold standard" for carotenoid analysis due to its robustness and ability to separate complex mixtures.[1] C30 columns are often preferred for their superior shape selectivity, which allows for the separation of geometric isomers.[1]

Sample Preparation (General for Green Leafy Vegetables):

  • Homogenize 1-2 grams of fresh sample material.

  • Extract the carotenoids with a suitable organic solvent (e.g., acetone, ethanol, or a mixture thereof) until the residue is colorless.

  • Saponify the extract with 10% methanolic KOH to remove chlorophylls and lipids.

  • Partition the carotenoids into a non-polar solvent like hexane or diethyl ether.

  • Wash the organic phase with water to remove residual alkali.

  • Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the mobile phase.

Chromatographic Conditions:

  • Column: C30 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of methanol, methyl-tert-butyl ether (MTBE), and water is commonly used.

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode array detector set at the maximum absorption wavelength for ε,ε-carotene (typically around 440-450 nm).

  • Quantification: Based on a calibration curve generated from a pure standard of ε,ε-carotene or a suitable surrogate standard.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC, offering faster analysis times and reduced organic solvent consumption. It is particularly well-suited for the separation of non-polar compounds like carotenes.[2]

Sample Preparation:

  • Sample preparation is similar to that for HPLC-DAD.

Chromatographic Conditions:

  • Column: A variety of columns can be used, including those with C18 or ethyl pyridine stationary phases.

  • Mobile Phase: Supercritical carbon dioxide is the primary mobile phase, often with a polar co-solvent such as methanol or ethanol.

  • Flow Rate: Typically 1-3 mL/min.

  • Detection: Diode array detector at 440-450 nm.

  • Quantification: External calibration with a pure standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for the analysis of trace levels of carotenoids in complex biological matrices.[3][4]

Sample Preparation:

  • Sample preparation is similar to that for HPLC-DAD, though smaller sample sizes may be used due to the higher sensitivity of the method.

Chromatographic and Mass Spectrometric Conditions:

  • LC System: Typically a UHPLC system for fast and efficient separation.

  • Column: C18 or C30 reverse-phase column.

  • Mobile Phase: Similar to HPLC, but with the addition of modifiers like ammonium formate to enhance ionization.[3]

  • Ionization: Atmospheric Pressure Chemical Ionization (APCI) is often preferred for carotenoids.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Quantification: Isotope dilution mass spectrometry using a stable isotope-labeled internal standard is the preferred method for highest accuracy.

Spectrophotometry

Spectrophotometry is a simple and rapid method for the estimation of total carotenoid content. However, it lacks the selectivity to differentiate between different carotenoids and is prone to interference from other pigments like chlorophylls.[5][6][7]

Procedure:

  • Extract the pigments from the sample as described for HPLC.

  • Measure the absorbance of the extract at the wavelength of maximum absorption for carotenoids (around 450 nm).

  • Calculate the total carotenoid concentration using the Beer-Lambert law and a published extinction coefficient for a representative carotenoid like β-carotene.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the cross-validation of different analytical methods for ε,ε-carotene quantification.

CrossValidationWorkflow Cross-Validation Workflow for ε,ε-Carotene Analysis cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Methods cluster_Validation Method Validation & Comparison cluster_Outcome Outcome Sample Representative Sample (e.g., Lettuce) Extraction Extraction of Carotenoids Sample->Extraction Saponification Saponification (optional) Extraction->Saponification Purification Purification & Concentration Saponification->Purification HPLC HPLC-DAD Purification->HPLC SFC SFC-DAD Purification->SFC LCMS LC-MS/MS Purification->LCMS Spectro Spectrophotometry Purification->Spectro Linearity Linearity HPLC->Linearity Accuracy Accuracy (% Recovery) HPLC->Accuracy Precision Precision (Repeatability & Reproducibility) HPLC->Precision LOD_LOQ LOD & LOQ HPLC->LOD_LOQ SFC->Linearity SFC->Accuracy SFC->Precision SFC->LOD_LOQ LCMS->Linearity LCMS->Accuracy LCMS->Precision LCMS->LOD_LOQ Comparison Statistical Comparison of Results Spectro->Comparison Linearity->Comparison Accuracy->Comparison Precision->Comparison LOD_LOQ->Comparison Guide Selection of Optimal Method for Specific Application Comparison->Guide

Caption: Workflow for cross-validating analytical methods for ε,ε-carotene.

References

A Comparative Guide to Assessing the Purity of Synthesized ε,ε-Carotene Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with synthesized ε,ε-carotene, ensuring the purity of the standard is paramount for accurate experimental results and product development. This guide provides a comparative overview of the primary analytical techniques used to assess the purity of carotenoid standards, with a specific focus on ε,ε-carotene. The comparison includes High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Ultraviolet-Visible (UV-Vis) Spectrophotometry, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

While ε,ε-carotene-specific data is limited in publicly available literature, this guide extrapolates from established methodologies for structurally similar carotenoids, such as α-carotene and β-carotene, to provide a robust framework for purity assessment.

Quantitative Data Summary

The following table summarizes the key performance indicators for each analytical technique in the context of ε,ε-carotene purity assessment.

Analytical TechniquePrimary UseKey Performance ParametersAdvantagesLimitations
HPLC-DAD Separation and QuantificationPurity (%): >95% Limit of Quantification (LOQ): ~5-10 ng/mL[1] Precision (RSD): <10%[2]High resolution for separating isomers and impurities.[2] Provides quantitative data and spectral information for peak identification.[1]Requires reference standards for accurate quantification. Longer analysis time compared to UV-Vis.
UV-Vis Spectrophotometry Quantification of Total Carotenoidsλmax: ~420, 444, 472 nm (in hexane, estimated) Molar Extinction Coefficient (ε): ~14 x 10⁴ L mol⁻¹ cm⁻¹ (estimated)Rapid and cost-effective for determining total carotenoid concentration.[3]Cannot distinguish between different carotenoids or their isomers.[3] Susceptible to interference from other absorbing compounds.
Mass Spectrometry (MS) Identification and Structural ElucidationMass Accuracy: <5 ppm Sensitivity: High (low ng to pg level)[4]Provides molecular weight and fragmentation data for structural confirmation and impurity identification.[4] Can be coupled with HPLC (LC-MS) for enhanced specificity.[4]Quantification can be challenging without isotopic standards. Ionization efficiency can vary between compounds.
NMR Spectroscopy Definitive Structural Elucidation¹H and ¹³C Chemical Shifts Provides detailed structural information for unequivocal identification and characterization of isomers and impurities.[5]Lower sensitivity compared to MS. Requires higher sample concentrations and longer acquisition times. Complex data analysis.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on general procedures for carotenoid analysis and may require optimization for ε,ε-carotene.

This method allows for the separation and quantification of ε,ε-carotene from its isomers and potential impurities.

a. Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized ε,ε-carotene standard.

  • Dissolve the standard in a suitable organic solvent, such as a mixture of methyl tert-butyl ether (MTBE) and methanol, to a final concentration of approximately 100 µg/mL.

  • To prevent degradation, perform all steps under subdued light and consider adding an antioxidant like butylated hydroxytoluene (BHT) to the solvent.[6]

  • Filter the solution through a 0.22 µm PTFE syringe filter before injection.

b. HPLC-DAD Conditions:

  • Column: A C30 reversed-phase column is recommended for optimal separation of carotenoid isomers (e.g., YMC Carotenoid S-3, 250 x 4.6 mm, 3 µm).[1]

  • Mobile Phase: A gradient elution is typically used. For example:

    • Mobile Phase A: Methanol/Water (98:2, v/v) with 10 mM ammonium acetate.[7]

    • Mobile Phase B: MTBE.[6]

  • Gradient Program: A typical gradient might start with a high percentage of mobile phase A, gradually increasing the proportion of mobile phase B to elute the nonpolar carotenes.

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30°C.[1]

  • Detection: Diode-array detection scanning from 250-600 nm, with specific monitoring at the expected λmax of ε,ε-carotene (around 444 nm).[8][9]

c. Data Analysis:

  • Identify the peak corresponding to ε,ε-carotene based on its retention time and UV-Vis spectrum, if a reference standard is available.

  • Calculate the purity by determining the peak area of ε,ε-carotene as a percentage of the total peak area of all detected components.

This method provides a rapid estimation of the total carotenoid content.

a. Sample Preparation:

  • Prepare a stock solution of the synthesized ε,ε-carotene in a suitable solvent (e.g., hexane or ethanol) of known concentration.

  • Dilute the stock solution to obtain an absorbance reading within the linear range of the spectrophotometer (typically 0.2-0.8).

b. Measurement:

  • Record the UV-Vis spectrum from 300 to 600 nm.

  • Identify the wavelength of maximum absorbance (λmax). For ε,ε-carotene, this is expected to be around 420, 444, and 472 nm, similar to α-carotene.[10]

  • Measure the absorbance at the λmax.

c. Calculation: The concentration of the carotenoid can be calculated using the Beer-Lambert law: A = εbc where:

  • A is the absorbance

  • ε is the molar extinction coefficient

  • b is the path length of the cuvette (typically 1 cm)

  • c is the concentration

The purity can then be estimated by comparing the calculated concentration to the known concentration of the prepared solution.

MS provides valuable information on the molecular weight and structure of the synthesized compound and any impurities.

a. Sample Introduction:

  • Direct Infusion: The sample solution can be directly infused into the mass spectrometer.

  • LC-MS: For complex mixtures, coupling HPLC with MS (LC-MS) is highly recommended to separate components before they enter the mass spectrometer.[4]

b. MS Conditions:

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often preferred for carotenoids as it is suitable for nonpolar compounds.[4] Electrospray Ionization (ESI) can also be used.[11]

  • Polarity: Positive ion mode is typically used for carotenoids.[4]

  • Analysis Mode:

    • Full Scan: To obtain the molecular weight of the parent compound and any impurities.

    • Tandem MS (MS/MS): To induce fragmentation of the parent ion, providing structural information. Common fragmentations for carotenes include losses of toluene (92 Da) and xylene (106 Da) from the polyene chain.[4][12]

c. Data Analysis:

  • Confirm the molecular weight of ε,ε-carotene (C₄₀H₅₆, MW = 536.87 g/mol ).

  • Analyze the fragmentation pattern to confirm the structure.

  • Identify potential impurities by their mass-to-charge ratio (m/z) and fragmentation patterns. Potential impurities in synthetic carotenoids can include cis-isomers, oxidation products (epoxides, aldehydes, ketones), and byproducts from the synthesis process.

NMR provides the most detailed structural information for the definitive identification of ε,ε-carotene and its impurities.

a. Sample Preparation:

  • A relatively concentrated sample (typically >1 mg) is required.

  • Dissolve the sample in a deuterated solvent (e.g., CDCl₃).

b. NMR Experiments:

  • ¹H NMR: Provides information on the number and types of protons in the molecule.

  • ¹³C NMR: Provides information on the carbon skeleton.

  • 2D NMR (e.g., COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, allowing for complete structural assignment.[5][13]

c. Data Analysis:

  • Compare the obtained chemical shifts and coupling constants with literature values for similar carotenoids.

  • The presence of unexpected signals may indicate impurities. For example, the chemical shifts of protons and carbons in the epsilon-ring will be characteristic and can be compared to those of the beta-ring to confirm the ε,ε-structure.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive purity assessment of synthesized ε,ε-carotene standards.

experimental_workflow Workflow for Purity Assessment of ε,ε-Carotene cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Assessment cluster_results Data Analysis & Reporting synthesis Synthesized ε,ε-Carotene sample_prep Sample Preparation (Dissolution & Filtration) synthesis->sample_prep hplc HPLC-DAD sample_prep->hplc uv_vis UV-Vis Spectrophotometry sample_prep->uv_vis lc_ms LC-MS/MS sample_prep->lc_ms nmr NMR Spectroscopy sample_prep->nmr quantification Quantification & Purity Calculation hplc->quantification uv_vis->quantification structure Structural Elucidation lc_ms->structure impurities Impurity Profiling lc_ms->impurities nmr->structure report Comprehensive Purity Report quantification->report structure->report impurities->report

Caption: A flowchart outlining the key stages in the purity assessment of synthesized ε,ε-carotene standards.

Conclusion

The purity assessment of synthesized ε,ε-carotene standards requires a multi-faceted analytical approach. While HPLC-DAD serves as the cornerstone for separation and quantification, it is best complemented by other techniques. UV-Vis spectrophotometry offers a rapid, albeit less specific, measure of total carotenoid content. Mass spectrometry is invaluable for confirming the molecular weight and aiding in the identification of unknown impurities. For unequivocal structural confirmation, particularly for distinguishing between isomers, NMR spectroscopy is the gold standard. By employing a combination of these methods, researchers can confidently ascertain the purity of their ε,ε-carotene standards, ensuring the reliability and accuracy of their subsequent scientific investigations.

References

Inter-laboratory Comparison of ε,ε-Carotene Measurement: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparison of Analytical Methods

The quantitative performance of analytical methods for carotenoids is typically assessed based on parameters such as linearity, precision (repeatability and reproducibility), and accuracy (recovery). The following table summarizes typical performance characteristics for High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry based on studies of various carotenoids. These values can serve as a benchmark when developing and validating a method for ε,ε-carotene.

Parameter High-Performance Liquid Chromatography (HPLC) UV-Vis Spectrophotometry Comments
Linearity (R²) >0.99>0.99Both methods generally exhibit excellent linearity within a defined concentration range. For HPLC, this was demonstrated for lutein, lycopene, and beta-carotene in a concentration range of approximately 30-75 µg/mL for lutein, 30-50 µg/mL for lycopene and 160-240 µg/mL for beta-carotene.[1] Spectrophotometry has also shown high linearity for β-carotene.
Repeatability (RSDr) 2.2% - 16.2%< 5%Repeatability refers to the variation in measurements taken by a single person or instrument on the same item and under the same conditions. HPLC can have a wider range depending on the complexity of the sample matrix.
Reproducibility (RSDR) 6.8% - 39%5% - 15%Reproducibility refers to the variation in measurements taken by different instruments and/or in different laboratories. The higher variability in HPLC is often due to differences in columns, mobile phases, and integration parameters.
Limit of Detection (LOD) ng/mL rangeµg/mL rangeHPLC offers significantly lower detection limits, making it suitable for trace analysis. For lutein, the LOD can be as low as 1.5 ng.[2]
Limit of Quantification (LOQ) ng/mL rangeµg/mL rangeSimilar to LOD, HPLC provides lower quantification limits, allowing for the accurate measurement of smaller concentrations. The LOQ for lutein has been reported to be 5 ng.[2]
Accuracy (Recovery) 90% - 110%85% - 115%Accuracy is often determined by spiking a blank matrix with a known amount of the analyte. Both methods can achieve good accuracy, though it is highly dependent on the extraction efficiency from the sample matrix.

Note: The data presented are generalized from studies on various carotenoids. Method performance for ε,ε-carotene should be validated for the specific matrix being analyzed.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Carotenoid Analysis

HPLC is the gold standard for carotenoid analysis due to its ability to separate and quantify individual carotenoid isomers.[3] A reversed-phase C30 column is often preferred for its enhanced shape selectivity for nonpolar, long-chain molecules like carotenoids.

a. Sample Preparation and Extraction

  • Homogenization: Homogenize the sample (e.g., plant tissue, food product) in a suitable solvent. For plant tissues, freeze-drying prior to homogenization can improve extraction efficiency.

  • Extraction: Extract the carotenoids using a solvent system such as acetone, ethanol, or a mixture of hexane and acetone. The extraction should be performed under subdued light to prevent isomerization and degradation of carotenoids.[4]

  • Saponification (Optional): If the sample contains high amounts of chlorophylls or lipids that may interfere with the analysis, a saponification step with methanolic potassium hydroxide can be included.[3] This step hydrolyzes interfering esters.

  • Phase Separation: Partition the carotenoids into a non-polar solvent like diethyl ether or hexane.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the mobile phase.

b. Chromatographic Conditions

  • Column: Reversed-phase C30, 5 µm particle size, 4.6 x 250 mm.

  • Mobile Phase: A gradient of methanol/methyl-tert-butyl ether (MTBE)/water is commonly used. A typical gradient might start with a higher polarity solvent mixture and gradually increase the proportion of the less polar solvent.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detector set at the maximum absorption wavelength for ε,ε-carotene (approximately 420, 446, and 475 nm in ethanol). A photodiode array (PDA) detector is recommended to obtain the full absorption spectrum for peak identification.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

UV-Vis Spectrophotometry for Total Carotenoid Estimation

Spectrophotometry is a simpler and faster method for estimating the total carotenoid content. However, it lacks the specificity of HPLC and cannot differentiate between different carotenoids.

a. Sample Preparation

The extraction procedure is similar to that for HPLC. Saponification is often necessary for green tissues to remove chlorophyll interference.

b. Measurement

  • Measure the absorbance of the extract at the wavelength of maximum absorption (λmax) for the carotenoid of interest. For a mixture of carotenoids, a wavelength of 450 nm is often used.[4]

  • Use a quartz cuvette with a 1 cm path length.

  • Blank the spectrophotometer with the same solvent used to dissolve the extract.

  • Calculate the total carotenoid concentration using the Beer-Lambert law:

    A = εbc

    Where:

    • A is the absorbance

    • ε is the molar extinction coefficient (or A 1% 1cm, the absorption of a 1% solution over a 1 cm path length)

    • b is the path length of the cuvette (typically 1 cm)

    • c is the concentration of the carotenoid

The specific extinction coefficient for ε,ε-carotene in the chosen solvent is required for accurate quantification.

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Homogenize Homogenization Sample->Homogenize Extract Solvent Extraction Homogenize->Extract Saponify Saponification (Optional) Extract->Saponify Partition Phase Partition Saponify->Partition Dry Drying & Reconstitution Partition->Dry HPLC HPLC Separation Dry->HPLC HPLC Path Spectro Spectrophotometric Measurement Dry->Spectro Spectro Path Quantify Quantification HPLC->Quantify Spectro->Quantify Report Reporting Quantify->Report

Caption: Experimental workflow for the analysis of ε,ε-carotene.

Carotenoid_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) Phytoene Phytoene GGPP->Phytoene Phytoene Synthase Lycopene Lycopene Phytoene->Lycopene Desaturases & Isomerases delta_Carotene δ-Carotene (ε,ψ-carotene) Lycopene->delta_Carotene Lycopene ε-cyclase beta_Carotene β-Carotene (β,β-carotene) Lycopene->beta_Carotene Lycopene β-cyclase epsilon_Carotene ε,ε-Carotene Lycopene->epsilon_Carotene Lycopene ε-cyclase (in some species) alpha_Carotene α-Carotene (β,ε-carotene) delta_Carotene->alpha_Carotene Lycopene β-cyclase Lutein Lutein alpha_Carotene->Lutein Hydroxylases Zeaxanthin Zeaxanthin beta_Carotene->Zeaxanthin Hydroxylases

Caption: Carotenoid biosynthesis pathway showing the formation of ε,ε-carotene.[5][6]

References

The Untapped Potential of ε,ε-Carotene as a Chemotaxonomic Marker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate classification of microorganisms is paramount. Chemotaxonomy, the classification of organisms based on their chemical constituents, offers a powerful tool for this purpose. While a variety of carotenoids have been successfully employed as chemotaxonomic markers in algae and other microorganisms, the utility of the rare ε,ε-carotene remains largely unexplored. This guide provides a comparative analysis of ε,ε-carotene against established carotenoid markers, proposes a framework for its validation, and details the necessary experimental protocols.

Carotenoids as Chemotaxonomic Markers

Carotenoids are a diverse group of pigments produced by all photosynthetic organisms.[1] Their distribution is often specific to certain divisions or classes of algae, making them valuable for taxonomic studies.[1][2] For instance, fucoxanthin is a well-established marker for brown algae (Phaeophyceae), while peridinin is characteristic of dinoflagellates (Dinophyceae).[1] The presence or absence of specific carotenoids, as well as their relative abundance, can provide a chemical fingerprint for different algal taxa.

The Biosynthesis and Rarity of ε,ε-Carotene

The biosynthesis of carotenoids branches at the cyclization of lycopene. The formation of different cyclic end groups, such as the β-ring and the ε-ring, is catalyzed by specific cyclase enzymes. Carotenoids with two β-rings (e.g., β-carotene) are widespread, and those with one β- and one ε-ring (e.g., α-carotene) are also common. However, carotenoids with two ε-rings, such as ε,ε-carotene, are rarely found in significant amounts in plants and algae.[3] This rarity is attributed to the mechanism of the lycopene ε-cyclase (LCYe) enzyme, which in many organisms, is inefficient at adding a second ε-ring to an already ε-cyclized substrate.[3]

The biosynthetic pathway leading to ε,ε-carotene is a branch of the general carotenoid synthesis pathway.

Carotenoid_Biosynthesis GGPP Geranylgeranyl pyrophosphate Phytoene Phytoene GGPP->Phytoene Phytoene synthase (PSY) Lycopene Lycopene Phytoene->Lycopene Desaturases delta_carotene δ-Carotene (ε,ψ-carotene) Lycopene->delta_carotene Lycopene ε-cyclase (LCYe) beta_carotene β-Carotene (β,β-carotene) Lycopene->beta_carotene Lycopene β-cyclase (LCYb) alpha_carotene α-Carotene (β,ε-carotene) delta_carotene->alpha_carotene Lycopene β-cyclase (LCYb) epsilon_carotene ε,ε-Carotene delta_carotene->epsilon_carotene Lycopene ε-cyclase (LCYe) (less common)

Carotenoid biosynthesis pathway to ε,ε-carotene.

Hypothetical Validation of ε,ε-Carotene as a Chemotaxonomic Marker

Due to a lack of specific studies validating ε,ε-carotene as a chemotaxonomic marker, this guide presents a hypothetical framework for its evaluation. The core of this validation would be a comparative analysis against established markers across a diverse range of algal species.

Comparative Performance of Carotenoid Chemotaxonomic Markers (Hypothetical)
MarkerProposed AdvantagesProposed DisadvantagesKey Algal Groups
ε,ε-Carotene Potentially highly specific to a narrow range of taxa (e.g., certain Prasinophytes), offering high-resolution classification.Very low abundance makes detection and quantification challenging. Its taxonomic distribution is not well-documented.Potentially in specific lineages of Chlorophyta.
Fucoxanthin High abundance and well-established as a primary marker.Limited to Heterokontophyta, Haptophyta, and Dinophyta.Bacillariophyceae, Phaeophyceae.
Peridinin Unique to and abundant in most photosynthetic dinoflagellates.Absent in other major algal groups.Dinophyceae.
Lutein Widespread in green algae and land plants, useful for broader taxonomic questions.Its broad distribution can limit its utility for finer taxonomic distinctions.Chlorophyta, Rhodophyta (macrophytic).[1]
All-trans-β-carotene Ubiquitous in photosynthetic organisms, serving as a baseline.Lack of specificity for chemotaxonomic purposes.Present in almost all algae.

Proposed Experimental Protocol for Validation

The following protocol outlines a generalized workflow for the extraction, identification, and quantification of ε,ε-carotene to assess its chemotaxonomic potential.

Sample Collection and Preparation
  • Algal Cultures: Obtain axenic cultures of a diverse range of algal species, with a focus on taxa where ε,ε-carotene has been reported or is suspected to occur (e.g., specific Prasinophytes).

  • Harvesting: Harvest cells during the late exponential growth phase by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Lyophilization: Freeze-dry the cell pellets to determine the dry weight and to preserve the pigments for extraction.

Carotenoid Extraction
  • Homogenize a known weight of lyophilized algal biomass (e.g., 100 mg) with a suitable solvent system. A common choice is a mixture of acetone and methanol (e.g., 7:3 v/v).

  • Perform the extraction under subdued light and on ice to prevent isomerization and degradation of carotenoids.

  • Centrifuge the mixture and collect the supernatant. Repeat the extraction until the pellet is colorless.

  • Pool the supernatants and evaporate to dryness under a stream of nitrogen.

  • Redissolve the pigment extract in a small, known volume of a suitable solvent for HPLC analysis (e.g., acetone or a mixture of methanol and methyl tert-butyl ether).

HPLC-DAD Analysis for Separation and Quantification
  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (DAD) detector is recommended.

  • Column: A C30 reversed-phase column is often preferred for the separation of carotenoid isomers.[4][5]

  • Mobile Phase: A gradient elution system is typically used. For example, a gradient of methanol, methyl tert-butyl ether, and water can be employed to achieve good separation.[6][7]

  • Detection: Monitor the eluent at the specific absorption maxima for ε,ε-carotene (approximately 416, 440, and 470 nm in hexane).

  • Identification: Identify ε,ε-carotene by comparing its retention time and absorption spectrum with an authentic standard.

  • Quantification: Quantify the concentration of ε,ε-carotene by creating a calibration curve with a certified standard.

Comparative Data Analysis
  • Analyze the pigment profiles of all cultured algal species.

  • Quantify the concentration of ε,ε-carotene and other major carotenoids (e.g., lutein, β-carotene, fucoxanthin, peridinin) in each species.

  • Use statistical methods, such as principal component analysis (PCA) and hierarchical clustering, to determine if the presence and abundance of ε,ε-carotene can be used to differentiate between taxonomic groups.[8]

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Pigment Extraction cluster_analysis Analysis & Validation Algal_Culture Diverse Algal Cultures Harvesting Cell Harvesting Algal_Culture->Harvesting Lyophilization Lyophilization Harvesting->Lyophilization Solvent_Extraction Solvent Extraction Lyophilization->Solvent_Extraction Evaporation Evaporation & Reconstitution Solvent_Extraction->Evaporation HPLC_DAD HPLC-DAD Analysis Evaporation->HPLC_DAD Data_Analysis Comparative Data Analysis HPLC_DAD->Data_Analysis Validation Validation as Marker Data_Analysis->Validation

Proposed workflow for validating ε,ε-carotene.

Conclusion and Future Directions

The potential of ε,ε-carotene as a high-resolution chemotaxonomic marker is intriguing, precisely because of its rare and specific distribution. However, its validation requires rigorous experimental investigation. The proposed framework provides a roadmap for researchers to systematically evaluate its utility. Future studies should focus on screening a wide array of algal species, particularly from less-studied phyla, to map the distribution of ε,ε-carotene. The development of sensitive analytical methods will be crucial for detecting and quantifying this low-abundance carotenoid. If validated, ε,ε-carotene could become a valuable tool for the fine-scale taxonomic classification of algae, with implications for biodiversity research, ecological monitoring, and the discovery of novel bioactive compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of Epsilon-Carotene in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling epsilon-carotene are tasked with its proper disposal to ensure laboratory safety and environmental protection. Adherence to established protocols is critical for minimizing risks associated with this chemical compound. This guide provides a comprehensive overview of the necessary procedures for the safe and compliant disposal of epsilon-carotene waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the substance's Safety Data Sheet (SDS). For epsilon-carotene, also known as (6'R)-β,ε-carotene, the SDS serves as the primary source of safety information. While specific disposal instructions can be limited, the SDS for similar carotenoids provides general guidance.

Personal protective equipment (PPE) is essential. Standard laboratory attire, including safety goggles, gloves, and a lab coat, should be worn at all times when handling epsilon-carotene. In cases where dust may be generated, respiratory protection is also required.

Step-by-Step Disposal Protocol

The proper disposal of epsilon-carotene waste involves a systematic approach to prevent contamination and ensure compliance with local and national regulations.

  • Initial Containment: All epsilon-carotene waste, including unused product and contaminated materials, should be collected in a designated, properly labeled, and sealed container. It is crucial to avoid mixing epsilon-carotene waste with other chemical waste streams to prevent unforeseen reactions.

  • Waste Characterization: The waste must be characterized as non-hazardous or hazardous according to federal, state, and local regulations. While epsilon-carotene itself is not classified as a hazardous substance, its disposal method may be dictated by the solvents or other materials it has been in contact with.

  • Solid Waste Disposal:

    • For solid epsilon-carotene waste, such as residues or contaminated solids (e.g., absorbent materials from a spill), carefully sweep or scoop the material into a suitable container for disposal. Avoid generating dust.[1][2]

    • The container should be clearly labeled as "Epsilon-Carotene Waste" and include any other components mixed with it.

  • Liquid Waste Disposal:

    • Solutions containing epsilon-carotene should not be disposed of down the drain or into any sewer system.[3][4]

    • Collect liquid waste in a designated, leak-proof container that is compatible with the solvents used.

    • The container must be properly labeled with the contents, including the concentration of epsilon-carotene and the solvent(s).

  • Decontamination of Empty Containers:

    • Thoroughly rinse empty containers that held epsilon-carotene.

    • The first rinseate must be collected and disposed of as hazardous waste.[5]

    • For containers that held highly toxic chemicals, the first three rinses must be collected as hazardous waste.[5] After thorough cleaning, the container can be disposed of or recycled according to institutional guidelines.

  • Final Disposal:

    • All collected epsilon-carotene waste must be disposed of in accordance with national and local regulations. This typically involves arranging for pickup by a licensed chemical waste disposal company.

    • Consult your institution's Environmental Health and Safety (EHS) office for specific procedures and to schedule a waste pickup.

Quantitative Data for Carotenoids

PropertyValueSource
Melting Point/Range178 - 179 °C / 352.4 - 354.2 °F
SolubilityInsoluble in water[1]
StabilityAir and light sensitive; store under inert gas.
Decomposition TemperatureNot determined[3]

Experimental Protocols: General Spill Cleanup

In the event of a spill, the following general procedure should be followed:

  • Evacuate and Ventilate: Ensure the spill area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate personnel.

  • Don PPE: Wear appropriate personal protective equipment, including respiratory protection if dust is present.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled waste container.[1] For liquid spills, use an absorbent material to contain and collect the waste.

  • Clean the Area: Decontaminate the spill area with soap and water or another appropriate cleaning agent.

  • Dispose of Waste: All cleanup materials should be disposed of as epsilon-carotene waste following the procedures outlined above.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of epsilon-carotene waste.

EpsilonCaroteneDisposal cluster_prep Preparation cluster_waste_type Waste Characterization cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_containers Contaminated Containers cluster_final Final Disposal start Identify Epsilon-Carotene Waste sds Consult Safety Data Sheet (SDS) start->sds ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) waste_type Determine Waste Form ppe->waste_type sds->ppe collect_solid Carefully sweep/scoop solid waste into a labeled container. waste_type->collect_solid Solid collect_liquid Collect liquid waste in a designated, sealed container. waste_type->collect_liquid Liquid rinse Triple rinse empty containers. waste_type->rinse Empty Container seal_solid Seal and label container 'Epsilon-Carotene Solid Waste' collect_solid->seal_solid store Store waste in a designated, secure area. seal_solid->store label_liquid Label container with contents (including solvents). collect_liquid->label_liquid label_liquid->store collect_rinse Collect first rinseate as hazardous waste. rinse->collect_rinse dispose_container Dispose of/Recycle clean container per institutional policy. collect_rinse->dispose_container dispose_container->store contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. store->contact_ehs disposal Dispose of through a licensed chemical waste handler. contact_ehs->disposal

Caption: Workflow for the proper disposal of epsilon-carotene waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.